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  • Product: 3-(3-Nitrophenyl)prop-2-yn-1-ol
  • CAS: 103606-71-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Core Basic Properties of 3-(3-Nitrophenyl)prop-2-yn-1-ol

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the fundamental basic prope...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the fundamental basic properties of 3-(3-nitrophenyl)prop-2-yn-1-ol, a molecule of interest in medicinal chemistry and materials science. While direct experimental data for this specific isomer is limited in publicly accessible literature, this document synthesizes information from analogous compounds and established chemical principles to offer a robust predictive overview. We will delve into its electronic characteristics, synthesis, spectroscopic signatures, and reactivity profile. The guide is structured to provide not just data, but a foundational understanding of the causality behind the molecule's behavior, empowering researchers to make informed decisions in their experimental designs.

Molecular Structure and Electronic Properties

3-(3-Nitrophenyl)prop-2-yn-1-ol is a propargyl alcohol derivative characterized by a nitro-substituted phenyl ring attached to a propargyl alcohol moiety. The molecule's key functional groups are the hydroxyl group (-OH), the carbon-carbon triple bond (alkyne), and the nitro group (-NO₂) on the aromatic ring.

The placement of the nitro group at the meta position of the phenyl ring has a significant influence on the molecule's electronic properties. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and influences the acidity of the hydroxyl and acetylenic protons.

Table 1: Predicted Physicochemical Properties
PropertyPredicted ValueSource/Method
Molecular FormulaC₉H₇NO₃-
Molecular Weight177.16 g/mol -
CAS Number103606-71-9[1]
Melting Point46-48 °CPredicted
Boiling Point331.3 ± 27.0 °CPredicted
Density1.34 ± 0.1 g/cm³Predicted

Synthesis of 3-(3-Nitrophenyl)prop-2-yn-1-ol

The most logical and widely applicable synthetic route to 3-(3-nitrophenyl)prop-2-yn-1-ol is the Sonogashira cross-coupling reaction.[2] This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl halide. In this case, the coupling would occur between propargyl alcohol and a 3-halonitrobenzene, most commonly 1-iodo-3-nitrobenzene or 1-bromo-3-nitrobenzene.

Proposed Synthetic Workflow

Synthesis_Workflow Reactants 1-Iodo-3-nitrobenzene + Propargyl Alcohol Catalyst_System Pd(PPh₃)₂Cl₂ (Palladium Catalyst) CuI (Copper(I) Iodide Co-catalyst) Base (e.g., Et₃N or piperidine) Reactants->Catalyst_System add Solvent Solvent (e.g., THF or DMF) Catalyst_System->Solvent dissolve in Reaction_Conditions Inert Atmosphere (N₂ or Ar) Room Temperature Solvent->Reaction_Conditions under Workup Aqueous Workup (e.g., NH₄Cl solution) Reaction_Conditions->Workup after reaction completion Purification Column Chromatography (Silica gel, Hexane/EtOAc gradient) Workup->Purification followed by Product 3-(3-Nitrophenyl)prop-2-yn-1-ol Purification->Product

Caption: Proposed Sonogashira coupling workflow for the synthesis of 3-(3-nitrophenyl)prop-2-yn-1-ol.

Detailed Experimental Protocol (Hypothetical)

Materials:

  • 1-Iodo-3-nitrobenzene

  • Propargyl alcohol

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (EtOAc) for chromatography

Procedure:

  • To a dry, two-necked round-bottom flask under an inert atmosphere of nitrogen, add 1-iodo-3-nitrobenzene (1.0 eq).

  • Dissolve the aryl halide in anhydrous THF.

  • To the stirred solution, add propargyl alcohol (1.2 eq), triethylamine (2.5 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3-(3-nitrophenyl)prop-2-yn-1-ol.

Justification of Experimental Choices:

  • Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is standard for Sonogashira couplings, with the copper facilitating the formation of the copper acetylide intermediate.[2]

  • Base: An amine base like triethylamine is crucial to neutralize the hydrogen halide formed during the reaction and to facilitate the deprotonation of the alkyne.

  • Solvent: Anhydrous THF is a common solvent for this reaction as it effectively dissolves the reactants and is relatively inert under the reaction conditions.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxidation, necessitating the use of an inert atmosphere.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, methylene, and hydroxyl protons.

  • Aromatic Protons (δ 7.5-8.5 ppm): The four protons on the nitrophenyl ring will appear in this region as a complex multiplet pattern due to their different chemical environments and coupling.

  • Methylene Protons (-CH₂OH, δ ~4.5 ppm): The two protons of the methylene group adjacent to the hydroxyl group are expected to appear as a singlet or a doublet if coupled to the hydroxyl proton.

  • Hydroxyl Proton (-OH, variable): The chemical shift of the hydroxyl proton is variable and depends on concentration and solvent. It will likely appear as a broad singlet.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

  • Aromatic Carbons (δ 120-150 ppm): Six signals are expected for the carbons of the phenyl ring.

  • Alkynyl Carbons (-C≡C-, δ ~80-90 ppm): Two signals will be present for the two sp-hybridized carbons of the alkyne.

  • Methylene Carbon (-CH₂OH, δ ~50-60 ppm): A single signal is expected for the methylene carbon.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the key functional groups.

  • O-H Stretch (~3300 cm⁻¹): A broad absorption band characteristic of the hydroxyl group.

  • C≡C Stretch (~2200 cm⁻¹): A weak to medium absorption band for the alkyne triple bond.

  • N-O Stretch (~1530 and ~1350 cm⁻¹): Two strong absorption bands for the symmetric and asymmetric stretching of the nitro group.

  • C-H Stretch (aromatic, ~3100-3000 cm⁻¹): Absorption bands for the C-H bonds of the aromatic ring.

  • C-H Stretch (aliphatic, ~2950-2850 cm⁻¹): Absorption bands for the C-H bonds of the methylene group.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): A peak at m/z = 177.04 corresponding to the molecular weight of the compound.

  • Fragmentation: Fragmentation may involve the loss of the hydroxyl group, the nitro group, or cleavage of the propargylic bond.

Basicity and Acidity

The term "basic properties" in the context of this molecule primarily refers to the Lewis basicity of the hydroxyl oxygen and the Brønsted-Lowry acidity of the hydroxyl and acetylenic protons.

Basicity of the Hydroxyl Group

The oxygen atom of the hydroxyl group possesses lone pairs of electrons and can act as a Lewis base, for example, by coordinating to a metal center or being protonated by a strong acid. However, the electron-withdrawing effect of the 3-nitrophenyl group will reduce the electron density on the oxygen, making it a weaker Lewis base compared to an unsubstituted propargyl alcohol.

Acidity of the Protons
  • Hydroxyl Proton: The pKa of the hydroxyl proton in propargyl alcohol is around 13.6. The electron-withdrawing nitro group on the phenyl ring will stabilize the corresponding alkoxide anion through inductive effects, thereby increasing the acidity of the hydroxyl proton (lowering the pKa) compared to unsubstituted phenylpropargyl alcohol.

  • Acetylenic Proton: Terminal alkynes are weakly acidic due to the high s-character of the sp-hybridized carbon, which stabilizes the resulting acetylide anion.[3][4][5][6] The pKa of a terminal alkyne is typically around 25.[6][7] The electron-withdrawing 3-nitrophenyl group will further stabilize the acetylide anion, making the acetylenic proton slightly more acidic than in an unsubstituted phenylacetylene.

Reactivity Profile

The reactivity of 3-(3-nitrophenyl)prop-2-yn-1-ol is governed by its three main functional groups: the hydroxyl group, the alkyne, and the nitro-substituted aromatic ring.

Reactions at the Hydroxyl Group
  • Esterification/Etherification: The hydroxyl group can undergo standard esterification or etherification reactions.

  • Oxidation: Oxidation of the primary alcohol can yield the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent used.

  • Substitution: The hydroxyl group can be converted into a good leaving group (e.g., tosylate) and subsequently displaced by a nucleophile.

Reactions of the Alkyne
  • Addition Reactions: The triple bond can undergo various addition reactions, such as hydrogenation, halogenation, and hydrohalogenation.[8]

  • Click Chemistry: As a terminal alkyne, it can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry."

  • Coupling Reactions: The terminal alkyne can be used in further Sonogashira or other cross-coupling reactions.

Reactions involving the Aromatic Ring
  • Nucleophilic Aromatic Substitution (SNAAr): The electron-deficient nitro-substituted ring can be susceptible to nucleophilic aromatic substitution, although this is generally less favorable for meta-substituted rings compared to ortho- and para-substituted ones.

  • Reduction of the Nitro Group: The nitro group can be reduced to an amino group using various reducing agents (e.g., Sn/HCl, H₂/Pd-C), which would significantly alter the electronic properties and reactivity of the molecule, opening up further synthetic possibilities.

Potential Applications

The structural motifs present in 3-(3-nitrophenyl)prop-2-yn-1-ol suggest its potential utility in several areas of chemical research:

  • Medicinal Chemistry: The propargyl alcohol moiety is found in some biologically active molecules. The nitroaromatic group can also be a key pharmacophore. The ability to reduce the nitro group to an amine provides a handle for further derivatization in drug discovery programs.

  • Materials Science: The terminal alkyne functionality makes it a suitable building block for the synthesis of polymers and other advanced materials through polymerization or click chemistry.

  • Organic Synthesis: This molecule can serve as a versatile intermediate for the synthesis of more complex molecules due to the presence of multiple reactive sites.

Conclusion

3-(3-Nitrophenyl)prop-2-yn-1-ol is a molecule with a rich and varied chemical profile. While direct experimental data is sparse, a thorough understanding of its properties and reactivity can be achieved through the application of fundamental chemical principles and by drawing parallels with closely related compounds. This guide provides a solid foundation for researchers and scientists to explore the potential of this molecule in their respective fields. The proposed synthetic route is robust and the predicted spectroscopic and reactivity data offer a clear roadmap for its synthesis, characterization, and further chemical manipulation.

References

  • Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Wiley-VCH 2007 - Supporting Information. (2007). Retrieved from [Link]

  • Vinaya, et al. (2022). 3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one.
  • ResearchGate. (n.d.). Enantioselective alkoxylation of b-substituted aromatic nitroalkenes with propargyl alcohol | Request PDF. Retrieved from [Link]

  • Vinaya, et al. (2022). 3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one.
  • Rawsource. (2025, January 30). Propargyl Alcohol in Specialty Chemicals: Key Insights. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, February 13). 10.8: Acidity of Terminal Alkynes. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-(4-Nitrophenyl)prop-2-yn-1-ol. Retrieved from [Link]

  • RSC Publishing. (2018, September 5). Scope and advances in the catalytic propargylic substitution reaction. Retrieved from [Link]

  • PMC - NIH. (2022, March 10). Tunable Gold‐catalyzed Reactions of Propargyl Alcohols and Aryl Nucleophiles. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Allen. (n.d.). Acidity of Alkynes: Why Terminal Alkynes are Acidic (CnH₂n-₂). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Acidity of Terminal Alkynes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Acidity of Terminal Alkynes. Retrieved from [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844.
  • YouTube. (2018, January 5). Acidity of Terminal Alkynes. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 3-(4-Nitrophenyl)prop-2-yn-1-ol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). Retrieved from [Link]

  • PubChem - NIH. (n.d.). 3-Phenyl-2-propyn-1-ol. Retrieved from [Link]

  • PubMed. (n.d.). Coupling-isomerization synthesis of chalcones. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, Antibacterial and Antioxidant Activity of 3-(5-Aryl)-1-(3-nitrophenyl) prop-2-en-1-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira cross-coupling of 32 with propargyl alcohol. Retrieved from [Link]

  • NIH. (2022, August 12). Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Substrate scope of aryl-substituted propargyl alcohol derivatives. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-(4-Nitrophenyl)prop-2-yn-1-ol - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • NIH. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Retrieved from [Link]

  • Sciencemadness.org. (2013, January 21). Synthesis of 1,1,3-triphenylprop-2-yn-1-ol. A precursor to rubrene. Retrieved from [Link]

  • Synthesis of Heterocycles by Using Propargyl Compounds as Versatile Synthons. (n.d.). Retrieved from [Link]

  • LookChem. (n.d.). 3-(4-Nitrophenyl)prop-2-yn-1-ol. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 3-(3-Nitrophenyl)prop-2-yn-1-ol: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals Foreword This guide provides a comprehensive overview of the physical and chemical properties of 3-(3-Nitrophenyl)prop-2-yn-1-ol. As a Senior Application Sc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide provides a comprehensive overview of the physical and chemical properties of 3-(3-Nitrophenyl)prop-2-yn-1-ol. As a Senior Application Scientist, the aim is to deliver not just data, but also field-proven insights into its handling, synthesis, and characterization. This document is structured to be a practical resource for researchers in organic synthesis, medicinal chemistry, and materials science. It is important to note that while extensive data exists for related isomers, specific experimental values for 3-(3-Nitrophenyl)prop-2-yn-1-ol are less prevalent in publicly accessible literature. Therefore, this guide will also present predicted data and established protocols for analogous compounds to provide a robust framework for its investigation.

Molecular Identity and Structure

3-(3-Nitrophenyl)prop-2-yn-1-ol is an aromatic propargyl alcohol derivative. The presence of the nitro group at the meta position of the phenyl ring, combined with the propargyl alcohol moiety, imparts unique electronic and reactive properties to the molecule. These features make it an interesting candidate for further functionalization and exploration in various applications, including as a building block in the synthesis of more complex molecules.

The fundamental identifiers for this compound are:

  • Chemical Name: 3-(3-Nitrophenyl)prop-2-yn-1-ol

  • CAS Number: 103606-71-9[1]

  • Molecular Formula: C₉H₇NO₃

  • Molecular Weight: 177.16 g/mol [2]

Chemical Structure:

G A 1-Bromo-3-nitrobenzene + Propargyl Alcohol B Pd(PPh₃)₂Cl₂, CuI, Et₃N C 3-(3-Nitrophenyl)prop-2-yn-1-ol A->C Sonogashira Coupling

Figure 2: Proposed synthesis of 3-(3-Nitrophenyl)prop-2-yn-1-ol via Sonogashira coupling.

Experimental Protocol (Adapted from similar syntheses):

  • To a solution of 1-bromo-3-nitrobenzene (1 equivalent) in a suitable solvent such as tetrahydrofuran or dimethylformamide, add propargyl alcohol (1.2 equivalents).

  • Add a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride (0.02 equivalents), and a copper co-catalyst, such as copper(I) iodide (0.04 equivalents).

  • Add a base, typically an amine like triethylamine or diisopropylethylamine (2-3 equivalents), to the reaction mixture.

  • Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction with an aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 3-(3-Nitrophenyl)prop-2-yn-1-ol.

Reactivity Profile

The reactivity of 3-(3-Nitrophenyl)prop-2-yn-1-ol is dictated by its three main functional groups: the nitro group, the alkyne, and the primary alcohol.

  • Nitro Group: The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. It can be reduced to an amino group, providing a handle for further derivatization.

  • Alkyne: The terminal alkyne is a versatile functional group that can undergo a variety of reactions, including cycloadditions (e.g., "click" chemistry), hydrofunctionalization, and coupling reactions.

  • Primary Alcohol: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can be converted to other functional groups such as ethers, esters, or halides.

Spectroscopic Characterization

While a comprehensive set of spectra for 3-(3-Nitrophenyl)prop-2-yn-1-ol is not readily available in public databases, the expected spectral characteristics can be predicted based on its structure and data from similar compounds. [3] ¹H NMR:

  • Aromatic protons will appear in the range of 7.5-8.5 ppm, with coupling patterns characteristic of a meta-substituted benzene ring.

  • The methylene protons adjacent to the oxygen will likely appear as a singlet or a narrow triplet around 4.3-4.5 ppm.

  • The hydroxyl proton will appear as a broad singlet, and its chemical shift will be dependent on the concentration and solvent.

¹³C NMR:

  • The carbon atoms of the aromatic ring will resonate in the region of 120-150 ppm.

  • The acetylenic carbons will appear around 80-90 ppm.

  • The methylene carbon will be observed around 50-60 ppm.

IR Spectroscopy:

  • A broad O-H stretching band around 3300-3400 cm⁻¹.

  • A C≡C stretching vibration around 2100-2200 cm⁻¹.

  • Asymmetric and symmetric N-O stretching bands for the nitro group around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

  • C-H stretching of the aromatic ring around 3000-3100 cm⁻¹.

Mass Spectrometry (GC-MS):

  • The molecular ion peak (M⁺) should be observed at m/z = 177.

  • Fragmentation patterns would likely involve the loss of water, the hydroxyl group, and cleavage of the propargylic bond.

Safety and Handling

Specific safety data for 3-(3-Nitrophenyl)prop-2-yn-1-ol is not available. However, based on the safety information for related compounds such as nitrophenols and phenylpropynol, the following precautions should be taken:

  • Hazard Statements: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation. [4][5]* Precautionary Statements:

    • Wear protective gloves, protective clothing, eye protection, and face protection. [4][5] * Wash hands and any exposed skin thoroughly after handling. [4][5] * Use only in a well-ventilated area. * Avoid breathing dust, fume, gas, mist, vapors, or spray. [4]* First Aid Measures:

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [4] * If on skin: Wash with plenty of soap and water. [4] * If inhaled: Remove person to fresh air and keep comfortable for breathing. [4] * If swallowed: Call a poison center or doctor if you feel unwell. [4]* Storage: Store in a well-ventilated place. Keep container tightly closed. [4]* Disposal: Dispose of contents/container to an approved waste disposal plant. [4]

Potential Applications in Drug Development and Research

The structural motifs present in 3-(3-Nitrophenyl)prop-2-yn-1-ol are of significant interest in medicinal chemistry and materials science.

  • Medicinal Chemistry: The propargyl alcohol moiety is a key pharmacophore in several natural products and synthetic drugs. The nitroaromatic group can also contribute to biological activity. This compound can serve as a starting material for the synthesis of novel heterocyclic compounds with potential therapeutic applications. For instance, related chalcones containing the nitrophenyl group have been investigated for their antibacterial and antioxidant activities. [6]* Materials Science: The terminal alkyne allows for the incorporation of this molecule into polymers and other materials through "click" chemistry, potentially leading to materials with interesting optical or electronic properties.

Conclusion

3-(3-Nitrophenyl)prop-2-yn-1-ol is a valuable research chemical with significant potential for a variety of applications. While detailed experimental data for this specific isomer is limited, this guide provides a solid foundation for its synthesis, handling, and characterization based on established chemical principles and data from analogous compounds. Further research to fully elucidate its properties and explore its applications is warranted.

References

  • 3-(4-Nitrophenyl)prop-2-yn-1-ol - LookChem. (n.d.). Retrieved January 21, 2026, from [Link]

  • Vinaya, et al. (n.d.). 3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one. Acta Crystallographica Section E: Crystallographic Communications. Retrieved January 21, 2026, from [Link]

  • 3-(4-Nitrophenyl)prop-2-yn-1-ol - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]

  • 3-phenylprop-2-yn-1-ol - ChemBK. (2024, April 9). Retrieved January 21, 2026, from [Link]

  • 3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • 3-(4-Nitrophenyl)prop-2-yn-1-ol - SpectraBase. (n.d.). Retrieved January 21, 2026, from [Link]

  • 3-(2-Nitrophenyl)propan-1-ol | C9H11NO3 | CID 15278020 - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]

  • Chemical Properties of 3-Phenyl-2-propyn-1-ol (CAS 1504-58-1) - Cheméo. (n.d.). Retrieved January 21, 2026, from [Link]

  • (PDF) Synthesis, Antibacterial and Antioxidant Activity of 3-(5-Aryl)-1-(3-nitrophenyl) prop-2-en-1-one - ResearchGate. (2016, November 15). Retrieved January 21, 2026, from [Link]

  • 3-(4-Nitrophenyl)prop-2-yn-1-ol - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.). Retrieved January 21, 2026, from [Link]

  • 3-Phenyl-2-propyn-1-ol | C9H8O | CID 123115 - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]

  • 3-(3-Hydroxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one - ResearchGate. (2006). Retrieved January 21, 2026, from [Link]

  • 2-((3-(4-Nitrophenyl)prop-2-yn-1-yl)oxy)oxane - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]

  • 3-Phenyl-2-propyn-1-ol - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.). Retrieved January 21, 2026, from [Link]

Sources

Foundational

An In-depth Technical Guide to 3-(3-Nitrophenyl)prop-2-yn-1-ol: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction 3-(3-Nitrophenyl)prop-2-yn-1-ol is an aromatic alkyne alcohol that holds significant interest within the scientific community, particularly in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Nitrophenyl)prop-2-yn-1-ol is an aromatic alkyne alcohol that holds significant interest within the scientific community, particularly in the fields of organic synthesis and medicinal chemistry. Its molecular structure, featuring a nitrophenyl group attached to a propargyl alcohol moiety, provides a versatile scaffold for the development of novel compounds with potential therapeutic applications. The presence of the nitro group, a well-known pharmacophore and a versatile synthetic handle, combined with the reactivity of the alkyne and alcohol functionalities, makes this molecule a valuable building block for creating complex molecular architectures. This guide provides a comprehensive overview of the molecular and physical properties of 3-(3-Nitrophenyl)prop-2-yn-1-ol, detailed synthetic protocols, and an exploration of its current and potential applications in drug discovery and development.

Molecular and Physical Properties

The fundamental characteristics of 3-(3-Nitrophenyl)prop-2-yn-1-ol are summarized in the table below, providing a quick reference for researchers.

PropertyValueSource
Molecular Formula C₉H₇NO₃
Molecular Weight 177.16 g/mol
CAS Number 103606-71-9
Melting Point 46-48 °C
Boiling Point (Predicted) 331.3±27.0 °C
Density (Predicted) 1.34±0.1 g/cm³
pKa (Predicted) 13.05±0.10

Synthesis of 3-(3-Nitrophenyl)prop-2-yn-1-ol: A Focus on Sonogashira Coupling

The primary and most efficient method for synthesizing 3-(3-Nitrophenyl)prop-2-yn-1-ol is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.

Causality Behind Experimental Choices

The choice of the Sonogashira coupling is predicated on its high efficiency, functional group tolerance, and mild reaction conditions, making it a cornerstone of modern organic synthesis. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne, leading to the formation of the desired product. The selection of specific reagents and conditions is critical for maximizing yield and purity.

Experimental Protocol: Sonogashira Coupling

This protocol outlines a general procedure for the synthesis of 3-(3-Nitrophenyl)prop-2-yn-1-ol from 1-iodo-3-nitrobenzene and propargyl alcohol.

Materials:

  • 1-iodo-3-nitrobenzene

  • Propargyl alcohol

  • Palladium(II) bis(triphenylphosphine) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry, two-necked round-bottom flask under an inert atmosphere, add 1-iodo-3-nitrobenzene (1 equivalent), PdCl₂(PPh₃)₂ (0.02-0.05 equivalents), and CuI (0.05-0.1 equivalents).

  • Add anhydrous THF or DMF to dissolve the solids.

  • To the stirred solution, add triethylamine or DIPEA (2-3 equivalents) followed by the dropwise addition of propargyl alcohol (1.2-1.5 equivalents).

  • The reaction mixture is typically stirred at room temperature or slightly elevated temperatures (40-60 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with an organic solvent such as ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield 3-(3-Nitrophenyl)prop-2-yn-1-ol.

Sonogashira_Synthesis A 1-Iodo-3-nitrobenzene + Propargyl Alcohol B Reaction Vessel (Anhydrous THF/DMF) A->B D Sonogashira Cross-Coupling B->D Stirring at RT to 60°C C Catalyst System: PdCl₂(PPh₃)₂ CuI Base (TEA/DIPEA) C->B E Work-up: Aqueous Quench Extraction D->E F Purification: Column Chromatography E->F G 3-(3-Nitrophenyl)prop-2-yn-1-ol (Final Product) F->G

Caption: Synthetic workflow for 3-(3-Nitrophenyl)prop-2-yn-1-ol via Sonogashira coupling.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the nitrophenyl ring, a triplet for the hydroxyl proton, and a triplet for the methylene protons adjacent to the hydroxyl group, which would appear as a doublet coupled to the methylene protons.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with the carbon attached to the nitro group being significantly downfield. The acetylenic carbons will also have distinct chemical shifts.

  • IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the nitro group (typically around 1530-1500 cm⁻¹ and 1350-1300 cm⁻¹), a broad peak for the hydroxyl group (around 3400-3200 cm⁻¹), and a weak to medium absorption for the alkyne C≡C triple bond (around 2260-2100 cm⁻¹).

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (177.16 g/mol ).

Applications in Drug Discovery and Development

The structural motifs present in 3-(3-Nitrophenyl)prop-2-yn-1-ol are of significant interest in medicinal chemistry. Both the nitrophenyl group and the alkyne functionality have been incorporated into a variety of biologically active molecules.

Role as a Precursor for Chalcone Synthesis

3-(3-Nitrophenyl)prop-2-yn-1-ol can serve as a key intermediate in the synthesis of more complex molecules, such as chalcones. Chalcones are a class of compounds characterized by an open-chain flavonoid structure and exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The propargyl alcohol can be oxidized to the corresponding aldehyde, which can then undergo a Claisen-Schmidt condensation with an appropriate acetophenone to yield the desired chalcone.

Chalcone_Synthesis_Pathway A 3-(3-Nitrophenyl)prop-2-yn-1-ol B Oxidation (e.g., PCC, DMP) A->B C 3-(3-Nitrophenyl)prop-2-ynal B->C E Claisen-Schmidt Condensation C->E D Acetophenone Derivative D->E F Nitrophenyl-containing Chalcone E->F

Caption: Pathway for the synthesis of nitrophenyl-containing chalcones from 3-(3-Nitrophenyl)prop-2-yn-1-ol.

Potential as a Bioactive Scaffold

The nitroaromatic scaffold is a component of several approved drugs and clinical candidates. The nitro group can be crucial for the molecule's mechanism of action, often through bioreduction to reactive intermediates in hypoxic environments, a characteristic of solid tumors. This makes nitro-containing compounds attractive for the development of hypoxia-activated prodrugs.

Furthermore, the alkyne group offers several advantages in drug design. It can act as a rigid linker, participate in hydrogen bonding, and be used in "click chemistry" reactions for bioconjugation and the synthesis of triazole-containing compounds, which are also known to possess a broad spectrum of biological activities.

Recent studies on benzofuran ring-linked 3-nitrophenyl chalcone derivatives have demonstrated their potential as anticancer agents against colon cancer cells.[2] These compounds were shown to induce apoptosis and arrest the cell cycle, highlighting the therapeutic potential of the 3-nitrophenyl moiety in oncology.[2]

Safety and Handling

3-(3-Nitrophenyl)prop-2-yn-1-ol should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. As with many nitroaromatic compounds, it may be an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

3-(3-Nitrophenyl)prop-2-yn-1-ol is a valuable and versatile chemical entity with significant potential in organic synthesis and drug discovery. Its straightforward synthesis via the Sonogashira coupling and the presence of reactive functional groups make it an attractive starting material for the creation of more complex and potentially bioactive molecules. The established importance of the nitrophenyl and alkyne moieties in medicinal chemistry suggests that 3-(3-Nitrophenyl)prop-2-yn-1-ol and its derivatives will continue to be explored for the development of novel therapeutic agents, particularly in the realm of oncology. This guide provides a solid foundation for researchers and scientists looking to work with and explore the potential of this promising compound.

References

  • Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. PMC - NIH.[Link]

  • Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. ResearchGate.[Link]

Sources

Exploratory

Spectroscopic Signature of 3-(3-Nitrophenyl)prop-2-yn-1-ol: A Predictive Technical Guide

The predictions herein are based on a comprehensive analysis of the spectroscopic data of parent structures such as 3-phenylprop-2-yn-1-ol, and the influence of the nitro group in a meta position is inferred from data on...

Author: BenchChem Technical Support Team. Date: February 2026

The predictions herein are based on a comprehensive analysis of the spectroscopic data of parent structures such as 3-phenylprop-2-yn-1-ol, and the influence of the nitro group in a meta position is inferred from data on compounds like 1-ethynyl-3-nitrobenzene and isomeric nitrophenylpropargyl alcohols.

Molecular Structure and Key Features

3-(3-Nitrophenyl)prop-2-yn-1-ol is a propargyl alcohol derivative featuring a phenyl ring substituted with a nitro group at the meta position. This substitution pattern is crucial as the nitro group, being strongly electron-withdrawing, will significantly influence the electronic environment of the aromatic ring and, to a lesser extent, the propargylic moiety. These electronic effects will be directly observable in the NMR, IR, and mass spectra.

G M [M]⁺˙ m/z = 177 M_H2O [M - H₂O]⁺˙ m/z = 159 M->M_H2O - H₂O M_CH2O [M - CH₂O]⁺ m/z = 147 M->M_CH2O - •CH₂OH M_NO2 [M - NO₂]⁺ m/z = 131 M->M_NO2 - •NO₂ C9H5 [C₉H₅]⁺ m/z = 115 M_H2O->C9H5 - CO

Foundational

Stability and Storage of 3-(3-Nitrophenyl)prop-2-yn-1-ol: A Technical Guide

Abstract This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-(3-Nitrophenyl)prop-2-yn-1-ol, a key intermediate in various synthetic pathways. By synthesizing d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-(3-Nitrophenyl)prop-2-yn-1-ol, a key intermediate in various synthetic pathways. By synthesizing data from related chemical structures, including nitroaromatics and propargyl alcohols, this document outlines the principal degradation pathways—oxidation, thermal decomposition, polymerization, and photodegradation. Best practices for handling, storage, and establishing a robust stability testing protocol are detailed to ensure the compound's integrity for research and development applications.

Introduction: A Molecule of Dual Reactivity

3-(3-Nitrophenyl)prop-2-yn-1-ol is a bifunctional molecule featuring a nitro-substituted aromatic ring and a propargylic alcohol. This unique combination of a powerful electron-withdrawing group and a reactive acetylenic alcohol makes it a valuable building block in medicinal chemistry and materials science. However, these same functional groups are inherently reactive and can be susceptible to degradation if not handled and stored correctly. Understanding the stability profile of this compound is therefore paramount for ensuring reproducible experimental results and maintaining the purity of starting materials. This guide provides an in-depth analysis of the factors influencing the stability of 3-(3-Nitrophenyl)prop-2-yn-1-ol and offers practical recommendations for its long-term storage and handling.

Physicochemical Properties

A foundational understanding of the compound's physical properties is essential for its proper handling and storage.

PropertyValueSource
Molecular Formula C₉H₇NO₃
Molecular Weight 177.16 g/mol
Melting Point 46-48 °C
Boiling Point 331.3 °C at 760 mmHg (Predicted)
Appearance Solid-
Storage Temperature Room Temperature (General Recommendation)

Inherent Instabilities and Potential Degradation Pathways

The chemical structure of 3-(3-Nitrophenyl)prop-2-yn-1-ol suggests several potential routes for degradation. The presence of both a nitroaromatic system and a propargyl alcohol moiety introduces specific vulnerabilities.

3-(3-Nitrophenyl)prop-2-yn-1-ol 3-(3-Nitrophenyl)prop-2-yn-1-ol Degradation Degradation 3-(3-Nitrophenyl)prop-2-yn-1-ol->Degradation Factors Oxidation Oxidation Degradation->Oxidation O2, Oxidizing Agents Thermal Stress Thermal Stress Degradation->Thermal Stress Heat Photodegradation Photodegradation Degradation->Photodegradation UV/Vis Light Polymerization Polymerization Degradation->Polymerization Heat, Base Hydrolysis Hydrolysis Degradation->Hydrolysis Strong Acid/Base 3-(3-Nitrophenyl)prop-2-ynal 3-(3-Nitrophenyl)prop-2-ynal Oxidation->3-(3-Nitrophenyl)prop-2-ynal Primary Product Decomposition Products (e.g., Char, Gases) Decomposition Products (e.g., Char, Gases) Thermal Stress->Decomposition Products (e.g., Char, Gases) Leads to Radical Intermediates, Oxidized Species Radical Intermediates, Oxidized Species Photodegradation->Radical Intermediates, Oxidized Species Forms Oligomers/Polymers Oligomers/Polymers Polymerization->Oligomers/Polymers Forms Rearrangement/Hydration Products Rearrangement/Hydration Products Hydrolysis->Rearrangement/Hydration Products Potential

Caption: Key factors influencing the stability of 3-(3-Nitrophenyl)prop-2-yn-1-ol.

Oxidative Degradation

The primary hydroxyl group of the propargyl alcohol moiety is susceptible to oxidation. This can be initiated by atmospheric oxygen, particularly over long-term storage, or by the presence of oxidizing agents. The likely primary oxidation product is the corresponding aldehyde, 3-(3-nitrophenyl)prop-2-ynal, which may be further oxidized to the carboxylic acid. Studies on similar propargylic benzylic alcohols have demonstrated their successful oxidation to the corresponding ketones, highlighting the reactivity of this functional group.[1]

Thermal Instability
Photodegradation

Nitroaromatic compounds can absorb UV light, leading to photochemical reactions. The degradation of nitroaromatics in the presence of UV light and an oxidizing agent like hydrogen peroxide is a known process that proceeds through various intermediates.[3][4] Therefore, it is critical to protect 3-(3-Nitrophenyl)prop-2-yn-1-ol from light to prevent photodegradation.

Polymerization

The acetylenic bond in propargyl alcohols can be prone to polymerization, especially in the presence of heat or basic conditions. This can lead to the formation of oligomeric or polymeric impurities, reducing the purity of the material over time.

Hydrolytic Stability

While propargyl alcohols are generally stable to neutral water, their stability can be compromised under strongly acidic or basic conditions, which can catalyze hydration of the triple bond or other rearrangements.[5]

Recommended Storage and Handling

Based on the potential degradation pathways, the following storage and handling procedures are recommended to maintain the integrity of 3-(3-Nitrophenyl)prop-2-yn-1-ol.

  • Temperature: While general guidance suggests room temperature storage, for long-term stability, it is advisable to store the compound in a cool, dry place.[5] Refrigeration (2-8 °C) is a precautionary measure to minimize the risk of thermal degradation and polymerization.

  • Light: The compound should be stored in an amber or opaque container to protect it from light.

  • Atmosphere: To prevent oxidation, it is recommended to store the compound under an inert atmosphere, such as nitrogen or argon. For smaller quantities, tightly sealing the container after purging with an inert gas is a practical approach.

  • Incompatibilities: Avoid storage with strong oxidizing agents, strong bases, and strong acids. A general compatibility chart for organic nitro compounds suggests incompatibility with oxidizing mineral acids, caustics, and aldehydes.[5]

Establishing a Stability Testing Protocol

For critical applications, it is essential to establish a robust stability testing protocol to determine the shelf-life of 3-(3-Nitrophenyl)prop-2-yn-1-ol under specific storage conditions.

Analytical Methodology

A stability-indicating analytical method is one that can separate the intact active substance from its degradation products. For 3-(3-Nitrophenyl)prop-2-yn-1-ol, High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.

Suggested HPLC Method Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for improved peak shape).

  • Detection: UV at a wavelength that provides good absorbance for the parent compound (e.g., 254 nm).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

Gas chromatography (GC) could also be employed for purity assessment.[6]

Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and validating the stability-indicating nature of the analytical method.[7]

cluster_0 Forced Degradation Protocol Sample 3-(3-Nitrophenyl)prop-2-yn-1-ol Solution Stress_Conditions Apply Stress Conditions (Heat, Light, Acid, Base, Oxidation) Sample->Stress_Conditions Analysis Analyze by HPLC-UV Stress_Conditions->Analysis Evaluation Evaluate Degradation Profile Analysis->Evaluation

Caption: Workflow for a forced degradation study.

Experimental Protocols for Forced Degradation:

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent (e.g., acetonitrile) and add 0.1 M HCl. Heat at 60 °C for 24-48 hours.

  • Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Keep at room temperature for 24-48 hours.

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep at room temperature for 24-48 hours.

  • Thermal Degradation: Store the solid compound at an elevated temperature (e.g., 60-80 °C) for one week.

  • Photostability: Expose a solution of the compound to a calibrated light source according to ICH Q1B guidelines.

Long-Term Stability Studies

Long-term stability studies are performed under the recommended storage conditions to establish the shelf-life of the product.[7]

Protocol for Long-Term Stability Study:

  • Sample Preparation: Prepare multiple aliquots of 3-(3-Nitrophenyl)prop-2-yn-1-ol in the chosen storage container.

  • Storage: Store the samples under the defined conditions (e.g., 2-8 °C, protected from light).

  • Testing Schedule: Analyze the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months).

  • Analysis: At each time point, assess the purity of the sample using the validated stability-indicating HPLC method. Also, perform a visual inspection for any changes in appearance.

Conclusion

While 3-(3-Nitrophenyl)prop-2-yn-1-ol is a valuable synthetic intermediate, its inherent chemical functionalities necessitate careful consideration of its stability. The primary degradation pathways are likely to be oxidation of the propargyl alcohol, thermal decomposition, and photodegradation. By adhering to the recommended storage conditions of a cool, dark, and inert environment, and by avoiding contact with incompatible materials, the integrity of the compound can be maintained. For critical applications, the implementation of a formal stability testing program, including a validated stability-indicating analytical method and forced degradation studies, is strongly recommended to ensure the quality and reliability of this important chemical.

References

  • LookChem. 3-(3-NITRO-PHENYL)-PROP-2-YN-1-OL (103606-71-9). [Link]

  • ResearchGate. Hydration of various propargylic alcohols over the [Bu 4 P][Im]/ CO 2 catalyst a. [Link]

  • CP Lab Safety. Organic Nitro Compounds Waste Compatibility. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5033713, 3-(4-Nitrophenyl)prop-2-yn-1-ol. [Link]

  • OSHA. PROPARGYL ALCOHOL (Method 97). [Link]

  • National Center for Biotechnology Information. Electrochemically Mediated Oxidation of Sensitive Propargylic Benzylic Alcohols. [Link]

  • Rawsource. Propargyl Alcohol: pKa, Purity, Color, Viscosity, Refractive Index, and Chemical Properties. [Link]

  • PubMed. A time series investigation of the stability of nitramine and nitroaromatic explosives in surface water samples at ambient temperature. [Link]

  • Royal Society of Chemistry. Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources. [Link]

  • PubMed. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. [Link]

  • ACS Publications. Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. [Link]

  • UCL Discovery. Gold Catalysed Reactions of Propargylic Alcohols. [Link]

  • Google Patents. Process of purifying propargyl alcohol.
  • European Medicines Agency. Stability testing of existing active substances and related finished products. [Link]

  • Almac. Unlocking Drug Longevity: The Crucial Role of Stability Studies. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 123115, 3-Phenyl-2-propyn-1-ol. [Link]

  • ResearchGate. investigation of thermal stability of some nitroaromatic derivatives by dsc. [Link]

  • ACS Publications. Hydration of Propargyl Esters Catalyzed by Gold(I) Complexes with Phosphoramidite Calix[8]pyrrole Cavitands as Ligands. [Link]

  • ResearchGate. Thermal decomposition of n-propyl and n-butyl nitrates: kinetics and products. [Link]

  • National Center for Biotechnology Information. Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. [Link]

  • Particle Technology Labs. Forced Degradation vs. Long-Term Stability Studies: What's the Difference?. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15184634, 3-(3-Methoxyphenyl)prop-2-yn-1-ol. [Link]

  • ScienceDirect. Studies on the kinetics of the reaction of propargyl alcohol with aqueous formaldehyde solution. [Link]

  • ResearchGate. (PDF) Thermal decomposition of 3,6-diphenyl-1,2,4,5-tetroxane in nitromethane solution. [Link]

  • National Center for Biotechnology Information. Synthesis of Nitro Compounds from Nitrogen Dioxide Captured in a Metal-Organic Framework. [Link]

  • ACS Publications. Multifunctional Copper-Doped Fe3O4/rGO Hybrid: Toward Energy Storage, Water Splitting, and Hydrovoltaic Applications. [Link]

  • ResearchGate. (PDF) Nitrogen-containing aromatic compounds: quantitative analysis using gas chromatography with nitrogen phosphorus detector. [Link]

  • National Center for Biotechnology Information. Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. [Link]

Sources

Exploratory

Safety, handling, and MSDS for 3-(3-Nitrophenyl)prop-2-yn-1-ol

An In-depth Technical Guide to the Safe Handling of 3-(3-Nitrophenyl)prop-2-yn-1-ol for Research and Development Professionals Section 1: Compound Profile and Inherent Hazard Analysis As a Senior Application Scientist, i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 3-(3-Nitrophenyl)prop-2-yn-1-ol for Research and Development Professionals

Section 1: Compound Profile and Inherent Hazard Analysis

As a Senior Application Scientist, it is imperative to approach novel or sparsely documented compounds not just with a procedural checklist, but with a fundamental understanding of their chemical nature. 3-(3-Nitrophenyl)prop-2-yn-1-ol is a molecule that, while not having an exhaustive, officially published Material Safety Data Sheet (MSDS), can be thoroughly understood by dissecting its constituent functional groups: the propargyl alcohol and the nitrophenyl group. This guide synthesizes data from analogous compounds to construct a robust and scientifically-grounded safety protocol.

The core principle of this guide is to foster a proactive safety culture. By understanding the causality behind the hazards—the "why"—researchers can make more informed decisions, ensuring both personal safety and the integrity of their work.

Hazard Contribution from Core Functional Groups

The overall risk profile of 3-(3-Nitrophenyl)prop-2-yn-1-ol is a composite of the hazards presented by its two primary functional moieties. The presence of the nitro group on the aromatic ring and the propargyl alcohol functionality dictates its reactivity, toxicity, and handling requirements.

Hazard_Contribution cluster_molecule 3-(3-Nitrophenyl)prop-2-yn-1-ol cluster_hazards Resulting Hazard Profile Molecule C₉H₇NO₃ Propargyl Propargyl Alcohol Nitro Nitrophenyl Group H_Irritation Skin & Eye Irritation (H315, H319) Propargyl->H_Irritation Causes H_Flammable Flammability & Reactivity Propargyl->H_Flammable Contributes to H_Toxicity Systemic Toxicity (Potential for Organ Damage) Propargyl->H_Toxicity Known for Nitro->H_Irritation Enhances Nitro->H_Toxicity Contributes to H_Instability Thermal Instability (Potential Explosive Hazard) Nitro->H_Instability Introduces H_Respiratory Respiratory Irritation (H335)

Caption: Hazard contribution of functional groups in 3-(3-Nitrophenyl)prop-2-yn-1-ol.

Physical and Chemical Properties

Understanding the physical properties of a compound is the first step in a comprehensive risk assessment. This data informs storage conditions, potential exposure routes (e.g., inhalation of dust vs. vapor), and appropriate spill response measures.

PropertyValueSource
Molecular Formula C₉H₇NO₃LookChem[1]
Molecular Weight 177.16 g/mol LookChem[1]
Appearance Solid (based on melting point)N/A
Melting Point 46-48 °CChemicalBook[2]
Boiling Point (Predicted) 331.3 ± 27.0 °CChemicalBook[2]
Density (Predicted) 1.34 ± 0.1 g/cm³ChemicalBook[2]
Storage Temperature Room TemperatureChemicalBook[2]

Section 2: Comprehensive Risk Assessment and GHS Classification

GHS Hazard Identification

The following GHS classifications have been assigned to 3-(3-Nitrophenyl)prop-2-yn-1-ol:

PictogramSignal WordHazard CodeHazard Statement
GHS07Warning H315Causes skin irritation.
GHS07Warning H319Causes serious eye irritation.
GHS07Warning H335May cause respiratory irritation.

Source: ChemicalBook[2]

Inferred and Associated Hazards

A Senior Scientist must look beyond the explicitly stated classifications and consider the potential hazards inherited from the compound's structure.

  • Flammability and Reactivity (from Propargyl Alcohol moiety): Propargyl alcohol itself is a flammable and reactive chemical, posing a fire and explosion hazard.[3] Vapors can form explosive mixtures with air, and the substance should be kept away from heat, sparks, and open flames.[4][5][6][7][8]

  • Systemic Toxicity (from both moieties): Propargyl alcohols are known to be toxic and can be absorbed through the skin.[3][8] They may cause damage to the liver and kidneys upon exposure.[3][6][8][9] Nitro-aromatic compounds are also frequently classified as harmful if swallowed, inhaled, or in contact with skin.[10] Therefore, systemic toxicity should be assumed for 3-(3-Nitrophenyl)prop-2-yn-1-ol.

  • Thermal and Shock Sensitivity (from Nitrophenyl moiety): Aromatic nitro compounds are a class of chemicals known for their potential to be thermally unstable or explosive.[11] While this compound is not a high-nitrogen explosive, the potential for energetic decomposition, especially upon heating or physical shock, cannot be dismissed. All sources of ignition should be eliminated during handling and storage.[5][7][11]

Section 3: Standard Operating Procedures for Safe Handling

The following protocols are designed to be self-validating systems, where adherence to the steps inherently mitigates the identified risks.

Engineering and Administrative Controls
  • Designated Area: All work with 3-(3-Nitrophenyl)prop-2-yn-1-ol, including weighing and solution preparation, must be conducted in a designated area within a certified chemical fume hood to mitigate inhalation risks.[12][13][14]

  • Restricted Access: Access to the designated area should be limited to trained personnel.

  • Prohibition of Contamination: Do not eat, drink, or smoke in the laboratory where this chemical is handled.[8][12][13]

Personal Protective Equipment (PPE)
  • Hand Protection: Wear nitrile or neoprene gloves. Given the potential for skin absorption, double-gloving is recommended.[12]

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a risk of splashing.[13]

  • Skin and Body Protection: A flame-resistant lab coat must be worn and fully fastened. Ensure that clothing fully covers the skin.[12]

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol exemplifies the integration of safety measures into a routine laboratory workflow.

  • Pre-use Checklist:

    • Verify the chemical fume hood is functioning correctly.

    • Ensure an appropriate chemical spill kit is accessible.

    • Confirm the location of the nearest safety shower and eyewash station.

    • Don all required PPE.

  • Weighing the Compound:

    • Tare a clean, dry vial on an analytical balance inside the fume hood.

    • Using a non-sparking spatula, carefully transfer the required amount of 3-(3-Nitrophenyl)prop-2-yn-1-ol (e.g., 1.77 mg for 1 mL of a 10 mM solution) into the vial.

    • Causality Check: Weighing inside the hood prevents the release of irritating dust into the laboratory environment.[14] Using non-sparking tools mitigates the risk of igniting flammable vapors or the solid itself.[4]

  • Solubilization:

    • Close the vial before removing it from the balance.

    • Add the calculated volume of anhydrous DMSO to the vial using a calibrated pipette.

    • Secure the cap and vortex gently until the solid is completely dissolved. Avoid vigorous shaking to minimize aerosol formation.

  • Labeling and Storage:

    • Clearly label the vial with the compound name, concentration, solvent, date, and appropriate hazard pictograms.

    • Store the stock solution in a designated, well-ventilated, and cool location, away from heat sources and incompatible materials.[12][13]

  • Post-use Decontamination:

    • Wipe down the spatula and work surface with a suitable solvent (e.g., 70% ethanol), followed by soap and water.

    • Dispose of all contaminated disposables (e.g., pipette tips, wipes) in a designated hazardous waste container.

    • Remove gloves and wash hands thoroughly with soap and water.[12][13]

Section 4: Storage and Waste Management

Proper storage and disposal are critical to prevent accidents and environmental contamination.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][12][13] The storage area should be separate from strong oxidizing agents, acids, and bases.[13][14] Keep away from all sources of ignition.[5]

  • Waste Disposal: Dispose of waste materials and empty containers in accordance with local, state, and federal regulations.[12][13] Do not pour down the drain. Contaminated material should be collected in a designated, labeled hazardous waste container for professional disposal.

Section 5: Emergency Response Protocols

Rapid and correct response to an emergency can significantly reduce the severity of an incident.

First-Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[12][13][14]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[12][13][14] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12][13][14] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][12][13]

Spill Response

The following workflow outlines the decision-making process for managing a spill.

Spill_Response Start Spill Occurs Assess Assess Spill Size & Location Start->Assess Evacuate Evacuate Area Alert Others Call Emergency Services Assess->Evacuate Large Spill or Poor Ventilation Ventilate Ensure Adequate Ventilation Assess->Ventilate Small, Controllable Spill Report Report Incident to Supervisor Evacuate->Report Contain Contain Spill with Inert Absorbent (e.g., sand, vermiculite) Collect Collect Residue with Non-Sparking Tools Contain->Collect PPE Don Appropriate PPE Ventilate->PPE PPE->Contain Dispose Place in Labeled Hazardous Waste Container Collect->Dispose Decontaminate Decontaminate Spill Area Dispose->Decontaminate Decontaminate->Report

Caption: Decision workflow for responding to a chemical spill.

Section 6: References

  • 3-(4-Nitrophenyl)prop-2-yn-1-ol - LookChem. [Link]

  • 3-Phenyl-2-propyn-1-ol | C9H8O | CID 123115 - PubChem - NIH. [Link]

  • Common Name: PROPARGYL ALCOHOL HAZARD SUMMARY - NJ.gov. [Link]

  • Aromatic halogenated amines and nitro-compounds - Croner-i. [Link]

  • Safety Data Sheet: Nitromethane - Carl ROTH. [Link]

  • Safety Data Sheet: 2-Nitrophenol - Carl ROTH. [Link]

  • nitro razredčilo - Chemius. [Link]

  • 1,1,3-Triphenyl-2-propyn-1-ol - PubChem - NIH. [Link]

  • PROPARGYL ALCOHOL - International Labour Organization. [Link]

  • Safety Data Sheet: 2-bromo-2-nitropropane-1,3-diol - Carl ROTH. [Link]

  • ICSC 0522 - NITROMETHANE - INCHEM. [Link]

  • ICSC 0673 - PROPARGYL ALCOHOL - INCHEM. [Link]

Sources

Foundational

An In-depth Technical Guide on the Potential Reactivity of the Alkyne and Nitro Groups

This guide provides a comprehensive exploration of the chemical reactivity of molecules containing both alkyne and nitro functional groups. It is intended for researchers, scientists, and professionals in the field of dr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive exploration of the chemical reactivity of molecules containing both alkyne and nitro functional groups. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The content herein synthesizes fundamental principles with practical, field-proven insights to offer a thorough understanding of the interplay between these two powerful functional groups.

Introduction: A Tale of Two Functional Groups

In the landscape of organic synthesis, the alkyne and the nitro group each command significant attention for their unique and potent reactivity. The alkyne, with its electron-rich carbon-carbon triple bond, serves as a versatile building block for a vast array of chemical transformations.[1] Conversely, the nitro group is one of the strongest electron-withdrawing groups, profoundly influencing the electronic properties of a molecule and serving as a precursor to a variety of other functional groups, most notably amines.[2][3]

The concurrent presence of both an alkyne and a nitro group within the same molecule presents a fascinating chemical dichotomy. The electron-donating character of the alkyne's π-system stands in stark contrast to the powerful electron-withdrawing nature of the nitro group. This juxtaposition unlocks a rich and complex reactivity profile, offering unique synthetic opportunities while simultaneously posing significant challenges in terms of chemoselectivity and safety. This guide aims to elucidate this complex interplay, providing a framework for predicting and harnessing the reactivity of nitro- and alkyne-containing compounds.

Intrinsic Reactivity Profiles

A foundational understanding of the independent reactivity of each functional group is paramount before exploring their combined behavior.

The Versatile Alkyne

The reactivity of the alkyne is dominated by addition reactions across its two π-bonds.[4][5] The high energy of the alkyne functional group makes these reactions thermodynamically favorable.[1]

  • Electrophilic and Nucleophilic Additions : Alkynes readily undergo addition of halogens, hydrogen halides, and water.[4][5] Hydration of alkynes, often catalyzed by mercury salts, leads to the formation of enols which tautomerize to the more stable ketone or aldehyde.[5][6]

  • Reduction : Alkynes can be fully reduced to alkanes using catalysts like palladium on carbon (Pd/C) with hydrogen gas.[6] A partial reduction to a cis-(Z)-alkene can be achieved using Lindlar's catalyst, while a dissolving metal reduction (e.g., Na in liquid NH3) yields a trans-(E)-alkene.[6]

  • Acidity of Terminal Alkynes : The hydrogen atom on a terminal alkyne is weakly acidic (pKa ≈ 25) and can be removed by a strong base to form a potent nucleophile known as an acetylide ion.[6] This is a cornerstone of C-C bond formation in organic synthesis.[5]

  • Cycloaddition Reactions : Alkynes are excellent partners in cycloaddition reactions. A prominent example is the Huisgen 1,3-dipolar cycloaddition with azides to form stable triazole rings, a reaction that has gained widespread use in bioconjugation and medicinal chemistry.[7][8][9]

  • Metal-Catalyzed Reactions : Alkynes are central to many metal-catalyzed reactions, including the Sonogashira coupling, which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[10][11]

Caption: Key reaction pathways of the alkyne functional group.

The Electron-Withdrawing Nitro Group

The nitro group's strong electron-withdrawing capacity, through both inductive and resonance effects, dictates its reactivity.[2][12]

  • Reduction : The most common reaction of the nitro group is its reduction to a primary amine. This transformation is fundamental in the synthesis of anilines from nitroaromatics and can be achieved with a variety of reagents, including catalytic hydrogenation, or metals in acidic media (e.g., Fe, SnCl2).[3][13] Partial reduction can yield hydroxylamines or azo compounds.[13][14]

  • Acidity of α-Hydrogens : The nitro group significantly acidifies adjacent C-H bonds. Deprotonation of primary or secondary nitroalkanes with a base forms a resonance-stabilized nitronate anion.[3]

  • Nef Reaction : The nitronate anion is a key intermediate in the Nef reaction, where acid hydrolysis converts a primary or secondary nitroalkane into an aldehyde or ketone, respectively.[15][16][17][18][19] This reaction provides a powerful method for carbonyl synthesis.[16]

  • Aromatic Substitution : In electrophilic aromatic substitution, the nitro group is a strong deactivating group and directs incoming electrophiles to the meta position.[2] Conversely, it strongly activates the aromatic ring towards nucleophilic aromatic substitution.[3]

  • Cycloadditions : Nitroalkenes, derived from nitro compounds, are potent dienophiles in Diels-Alder reactions and excellent Michael acceptors due to the electron-withdrawing nature of the nitro group.[20][21][22]

Nitro_Reactivity Nitro Nitro Compound (R-NO2) Amine Primary Amine (R-NH2) Nitro->Amine Reduction (e.g., H2, Pd/C; Fe/HCl) Hydroxylamine Hydroxylamine (R-NHOH) Nitro->Hydroxylamine Mild Reduction (e.g., Zn, NH4Cl) Nitronate Nitronate Anion Nitro->Nitronate Base (if α-H present) Carbonyl Aldehyde/Ketone Nitronate->Carbonyl Acid Hydrolysis (Nef Reaction) Reductive_Cyclization cluster_0 Reductive Cyclization Workflow Start ortho-Nitro-alkyne Reduction Reduction of Nitro Group (e.g., SnCl2, H2/Pd) Start->Reduction Intermediate Amino-alkyne Intermediate Reduction->Intermediate Cyclization Intramolecular Nucleophilic Attack Intermediate->Cyclization Product N-Heterocycle (e.g., Indole) Cyclization->Product

Caption: General workflow for N-heterocycle synthesis.

Nucleophilic Additions

While alkynes are generally less susceptible to nucleophilic attack than alkenes, the presence of a strong electron-withdrawing group like nitro can activate the triple bond for such reactions. This is particularly true for nitroalkynes, which are highly reactive towards nucleophiles. [12][20]This reactivity can be harnessed for the synthesis of complex molecules but must also be considered as a potential side reaction.

Safety and Handling of Nitroalkynes

The combination of a high-energy alkyne and an explosophoric nitro group renders many nitroalkynes energetically unstable and potentially hazardous. [3]

  • Thermal Instability : Nitroalkynes are known to be thermally unstable. [20]They can decompose, sometimes violently, upon heating. [23]Studies using Differential Scanning Calorimetry (DSC) on nitroalkanes have shown significant exothermic decomposition, indicating inherent reactivity. [24]This instability is expected to be more pronounced in nitroalkynes.

  • Shock Sensitivity : Many organic nitro compounds are sensitive to shock or friction. [3]The Yoshida correlation, which uses DSC data to predict shock sensitivity, suggests that many nitro-containing compounds are potentially explosive. [24]* Handling Precautions : Due to their potential instability, nitroalkynes should be handled with extreme caution.

    • Scale : Work should be conducted on the smallest scale possible.

    • Temperature Control : Reactions should be maintained at low temperatures and monitored carefully for exotherms.

    • Personal Protective Equipment (PPE) : Always use appropriate PPE, including safety glasses, face shields, and blast shields.

    • Storage : Store in a cool, dark, and well-ventilated area, away from heat, sparks, and incompatible materials.

Experimental Protocols

The following protocols are illustrative examples of common transformations involving alkyne and nitro groups. Note: These are generalized procedures and must be adapted and optimized for specific substrates. A thorough risk assessment must be conducted before any experiment.

Protocol 1: Chemoselective Reduction of an Aromatic Nitro Group

Objective: To selectively reduce an aromatic nitro group to an amine in the presence of a terminal alkyne.

Methodology: Based on the procedure described by Schabel, T., et al. (2013). [25][26]

  • Setup : To a flame-dried Schlenk flask under a nitrogen atmosphere, add the nitro-alkyne substrate (1.0 mmol), (Ph3P)3RuCl2 (0.025 mmol, 2.5 mol%), and powdered KOH (0.25 mmol, 25 mol%).

  • Solvent and Reagents : Add dry 1,4-dioxane (4 mL), followed by zinc powder (3.3 mmol, 3.3 equiv) and water (8.0 mmol, 8.0 equiv).

  • Reaction : Stir the mixture vigorously at the specified temperature (e.g., room temperature to 60 °C, substrate-dependent) for 16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup : Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Wash the filter cake with additional ethyl acetate.

  • Purification : Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired amino-alkyne.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To synthesize a 1,2,3-triazole from an organic azide and a nitro-functionalized terminal alkyne.

Methodology: A general procedure for CuAAC "Click" chemistry. [7][27]

  • Setup : To a round-bottom flask, add the nitro-alkyne (1.0 mmol), the organic azide (1.1 mmol, 1.1 equiv), and a solvent mixture (e.g., t-BuOH/H2O 1:1, 10 mL).

  • Catalyst Preparation : In a separate vial, prepare the Cu(I) catalyst by dissolving copper(II) sulfate pentahydrate (CuSO4·5H2O, 0.05 mmol, 5 mol%) in a small amount of water. Add sodium ascorbate (0.1 mmol, 10 mol%) to reduce the Cu(II) to Cu(I). A color change is typically observed.

  • Reaction : Add the freshly prepared catalyst solution to the reaction mixture. Stir vigorously at room temperature. The reaction is often complete within a few hours. Monitor by TLC or LC-MS.

  • Workup : Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or CH2Cl2). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

  • Purification : Remove the solvent in vacuo. Purify the residue by column chromatography or recrystallization to obtain the pure triazole product.

Conclusion and Outlook

The alkyne and nitro groups, when present in the same molecule, create a platform for rich and diverse chemical transformations. While their opposing electronic natures necessitate careful control over reaction conditions to achieve chemoselectivity, they also enable powerful synthetic strategies, particularly for the construction of complex N-heterocycles. The selective reduction of the nitro group and the participation of the alkyne in cycloaddition reactions are cornerstones of their synthetic utility. However, the potential for high reactivity and instability, especially in nitroalkynes, demands rigorous safety protocols. As the demand for novel and complex molecular architectures in drug discovery and materials science continues to grow, a deep understanding of the nuanced reactivity of these functional groups will remain essential for innovation in chemical synthesis.

References

  • A Walk through Recent Nitro Chemistry Advances. PMC, NIH. (2020-08-12) [Link]

  • A Mild Chemoselective Ru-Catalyzed Reduction of Alkynes, Ketones, and Nitro Compounds. Organic Letters - ACS Publications. (2013-05-28) [Link]

  • Nitro Group Definition - Organic Chemistry Key Term. Fiveable. [Link]

  • Alkyne Functional Group & Reactions | Overview & Examples. Study.com. [Link]

  • Synthesis (5) - Reactions of Alkynes. Master Organic Chemistry. (2014-01-29) [Link]

  • Nitroalkene. Wikipedia. [Link]

  • Nitro compound. Wikipedia. [Link]

  • The Nef Reaction. Organic Reactions. [Link]

  • The nitro group in organic synthesis. University of Technology Sydney - UTS Library. [Link]

  • Nitrone-olefin (3+2) cycloaddition. Wikipedia. [Link]

  • Notes on Preparation and important reactions of nitro compounds, nitriles, isonitriles. Unknown Source.
  • The Nef Reaction. ResearchGate. [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

  • 9.S: Alkynes - An Introduction to Organic Synthesis (Summary). Chemistry LibreTexts. (2024-03-17) [Link]

  • Special Issue : Alkynes: From Reaction Design to Applications in Organic Synthesis. MDPI. [Link]

  • Nef Reaction. Organic Chemistry Portal. [Link]

  • On the Mechanism of Nitrosoarene-Alkyne Cycloaddition. PMC, NIH. [Link]

  • Nef reaction. Wikipedia. [Link]

  • Selective reduction of aromatic nitro in presence of a terminal alkyne?. ResearchGate. (2019-04-11) [Link]

  • Reactions of Alkynes in Organic Synthesis with Practice Problems. Chemistry Steps. [Link]

  • Nitroarenes and nitroalkenes as potential amino sources for the synthesis of N-heterocycles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • A REVIEW ON 1,3-DIPOLAR CYCLOADDITION REACTIONS IN BIOCONJUGATION AND IT'S IMPORTANCE IN PHARMACEUTICAL CHEMISTRY. IJRPC. [Link]

  • 1,3-Dipolar cycloaddition. Wikipedia. [Link]

  • Nitroarenes and Nitroalkenes as Potential Amino Sources for the Synthesis of N-Heterocycles. ResearchGate. (2025-09-21) [Link]

  • cycloadditions with azides. YouTube. (2019-01-03) [Link]

  • On the Mechanism of Nitrosoarene-Alkyne Cycloaddition. ResearchGate. (2025-10-25) [Link]

  • Mechanochemical and Transition-Metal-Catalyzed Reactions of Alkynes. MDPI. [Link]

  • Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis. Materials Advances (RSC Publishing). (2025-08-14) [Link]

  • Reduction of nitro compounds. Wikipedia. [Link]

  • [2+2] Cycloaddition of enamines and nitro alkenes. ResearchGate. [Link]

  • Part I: Nitroalkenes in the synthesis of heterocyclic compounds. R Discovery. (2014-09-17) [Link]

  • Nitroalkenes in directing group-assisted transition-metal-catalyzed C–H functionalization. Chemical Communications (RSC Publishing). [Link]

  • Part I: Nitroalkenes in the synthesis of heterocyclic compounds. RSC Publishing. [Link]

  • Part I: Nitroalkenes in the Synthesis of Heterocyclic Compounds. ResearchGate. (2025-08-06) [Link]

  • Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. MDPI. [Link]

  • The 1,3-dipolar cycloaddition between azides and alkynes: (A)... ResearchGate. [Link]

  • 11.3: Cycloaddition Reactions of Alkynes. Chemistry LibreTexts. (2021-08-10) [Link]

  • Kinds of Reactivity: Recent Breakthroughs in Metal-Catalyzed Alkyne Chemistry. PMC, NIH. (2012-12-07) [Link]

  • Vitamin B12-catalyzed coupling reaction of nitroalkanes and diazo compounds. PMC. [Link]

  • (PDF) Nitroalkynes: A Unique Class of Energetic Materials. ResearchGate. (2025-08-10) [Link]

  • Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. UNICAM. (2021-02-15) [Link]

  • Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. [Link]

  • Geometry distorting intramolecular interactions to an alkyne group in 1-(2-aminophenyl)-2-(2-nitrophenyl)ethyne: a joint experimental– theoretical study. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • Thermal stability of nitro derivatives of hydrocarbon cubane. ResearchGate. (2025-08-09) [Link]

Sources

Exploratory

3-(3-Nitrophenyl)prop-2-yn-1-ol: A Versatile Synthon for Advanced Organic Synthesis

A Technical Guide for Researchers and Drug Development Professionals Abstract 3-(3-Nitrophenyl)prop-2-yn-1-ol has emerged as a highly valuable and versatile building block in modern organic synthesis. Its unique trifunct...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

3-(3-Nitrophenyl)prop-2-yn-1-ol has emerged as a highly valuable and versatile building block in modern organic synthesis. Its unique trifunctional molecular architecture, featuring a terminal alkyne, a primary alcohol, and a meta-substituted nitroaromatic ring, provides a rich platform for the construction of complex molecular frameworks. The electron-withdrawing nature of the nitro group significantly influences the reactivity of both the aromatic ring and the propargyl system, opening avenues for diverse chemical transformations. This guide provides an in-depth exploration of the synthesis, reactivity, and application of 3-(3-nitrophenyl)prop-2-yn-1-ol, offering field-proven insights and detailed protocols for its effective utilization in research and development, particularly in the synthesis of novel heterocyclic compounds and for applications in medicinal chemistry.

Introduction: Unveiling the Synthetic Potential

The strategic importance of propargyl alcohols in organic synthesis is well-established. They serve as precursors to a vast array of molecular structures through transformations of their alkyne and alcohol functionalities. The incorporation of a nitrophenyl group, as in 3-(3-nitrophenyl)prop-2-yn-1-ol, introduces an additional layer of synthetic utility. The nitro group can be readily transformed into other functional groups, such as amines, enabling further diversification and the synthesis of compounds with potential biological activity. This guide will delve into the core aspects of this building block, providing the necessary technical details for its successful application in the synthesis of medicinally important indole derivatives and other complex scaffolds.[1][2]

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of 3-(3-nitrophenyl)prop-2-yn-1-ol is crucial for its handling, purification, and characterization.

PropertyValue
Molecular Formula C₉H₇NO₃
Molecular Weight 177.16 g/mol
Appearance Likely a solid
Solubility Expected to be soluble in common organic solvents like acetone, ethyl acetate, and dichloromethane.

Spectroscopic Characterization (Predicted):

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons in the meta-substituted ring, a singlet for the methylene protons adjacent to the alcohol, a broad singlet for the hydroxyl proton, and a singlet for the acetylenic proton.

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the aromatic carbons (including the carbon bearing the nitro group), the two acetylenic carbons, and the methylene carbon.

  • IR Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the alcohol (around 3300-3400 cm⁻¹), the C≡C stretch of the alkyne (around 2100-2200 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (around 1530 and 1350 cm⁻¹).[3]

Synthesis of 3-(3-Nitrophenyl)prop-2-yn-1-ol: A Practical Protocol

The most common and efficient method for the synthesis of 3-(3-nitrophenyl)prop-2-yn-1-ol is the Sonogashira cross-coupling reaction between 1-iodo-3-nitrobenzene and propargyl alcohol.[6][7]

Reaction Principle

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[8] The reaction is co-catalyzed by a copper(I) salt and proceeds in the presence of an amine base. The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the copper acetylide and reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst.

Experimental Workflow

Caption: A typical workflow for the synthesis of 3-(3-nitrophenyl)prop-2-yn-1-ol.

Detailed Step-by-Step Protocol

This protocol is based on established procedures for Sonogashira couplings of aryl iodides with terminal alkynes.[9][10]

Materials:

  • 1-Iodo-3-nitrobenzene

  • Propargyl alcohol

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere of nitrogen or argon, add 1-iodo-3-nitrobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

  • Solvent and Reagent Addition: Add anhydrous and degassed THF, followed by triethylamine (2.0 eq). Stir the resulting suspension at room temperature for 10-15 minutes.

  • Addition of Propargyl Alcohol: To the stirred mixture, add propargyl alcohol (1.2 eq) dropwise via a syringe.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (1-iodo-3-nitrobenzene) is completely consumed.

  • Work-up:

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NH₄Cl, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-(3-nitrophenyl)prop-2-yn-1-ol.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.

Synthetic Applications: A Gateway to Molecular Diversity

The trifunctional nature of 3-(3-nitrophenyl)prop-2-yn-1-ol makes it a powerful precursor for a variety of synthetic transformations.

Transformations of the Alkyne Moiety

The terminal alkyne is a versatile handle for numerous reactions:

  • Click Chemistry: The alkyne can readily participate in Huisgen 1,3-dipolar cycloadditions with azides to form 1,2,3-triazoles, a key scaffold in medicinal chemistry.[11]

  • Further Sonogashira Couplings: The alkyne can be coupled with other aryl or vinyl halides to construct extended π-conjugated systems.

  • Cyclization Reactions: The alkyne is a key participant in various intramolecular cyclization reactions, particularly after the reduction of the nitro group, to form heterocyclic systems.[12][13]

Transformations of the Hydroxyl Group

The primary alcohol can be readily functionalized:

  • Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid opens up further synthetic possibilities.

  • Esterification and Etherification: The hydroxyl group can be converted to esters or ethers to modify the properties of the molecule or to introduce other functional groups.

  • Substitution: Conversion of the hydroxyl group to a good leaving group (e.g., tosylate or mesylate) allows for nucleophilic substitution reactions.

Transformations of the Nitro Group

The nitro group is a key synthetic lever:

  • Reduction to an Amine: The most significant transformation is the reduction of the nitro group to an amine, typically using reagents such as SnCl₂/HCl, H₂/Pd-C, or Fe/NH₄Cl. This unmasks a nucleophilic center on the aromatic ring, which can then be utilized in a variety of subsequent reactions.

Case Study: Synthesis of a Substituted Indole

To illustrate the synthetic utility of 3-(3-nitrophenyl)prop-2-yn-1-ol, a general strategy for the synthesis of a substituted indole is presented. This approach takes advantage of a tandem reduction-cyclization sequence.

G Start 3-(3-Nitrophenyl)prop-2-yn-1-ol Step1 Reduction of Nitro Group (e.g., SnCl₂/HCl) Start->Step1 Step 1 Intermediate 3-(3-Aminophenyl)prop-2-yn-1-ol Step1->Intermediate Formation of Step2 Pd-Catalyzed Intramolecular Cyclization Intermediate->Step2 Step 2 Product Substituted Indole Step2->Product Formation of

Caption: General synthetic route to substituted indoles from 3-(3-nitrophenyl)prop-2-yn-1-ol.

This transformation highlights the strategic use of the nitro group as a masked amine. Once reduced, the resulting aniline derivative can undergo an intramolecular cyclization, often catalyzed by a palladium salt, to construct the indole ring system.[14][15][16] This methodology provides a convergent and efficient route to a variety of substituted indoles, which are a prevalent motif in many biologically active compounds.[17][18][19]

Conclusion and Future Outlook

3-(3-Nitrophenyl)prop-2-yn-1-ol is a readily accessible and highly versatile building block that offers a wealth of opportunities for the synthesis of complex organic molecules. Its trifunctional nature allows for a wide range of chemical transformations, making it a valuable tool for academic research, drug discovery, and materials science. The ability to manipulate the alkyne, alcohol, and nitro functionalities in a controlled and sequential manner provides a robust platform for the construction of diverse molecular architectures, particularly nitrogen-containing heterocycles of medicinal importance. As the demand for novel and complex organic molecules continues to grow, the importance of versatile synthons like 3-(3-nitrophenyl)prop-2-yn-1-ol is set to increase. Future research will likely focus on the development of new catalytic systems for its transformations, its application in the synthesis of natural products and their analogues, and the exploration of the biological activities of the compounds derived from it.

References

[1] Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. PubMed. [2] Synthesis of Medicinally Important Indole Derivatives: A Review. MDPI. [9] Experimental Procedure - Sonogashira Coupling. Scribd. [3] 3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one. IUCrData. [5] 2-Propen-1-one, 3-(3-nitrophenyl)-1-phenyl-. PubChem. [14] A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. PMC. [6] Flow Chemistry: Sonogashira Coupling. ThalesNano Inc.. [12] Pd-catalyzed cascade cyclization by intramolecular Heck insertion of an allene-allylic amination sequence: application to the synthesis of 3,4-fused tricyclic indoles. PubMed. [17] Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. PubMed. [18] Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. MDPI. [20] Supporting Information. The Royal Society of Chemistry. [4] 3-(4-Nitrophenyl)prop-2-yn-1-ol. PubChem. [7] Application Notes and Protocols for the Sonogashira Coupling of 1,3-Dibromo-5-nitrobenzene with Terminal Alkynes. Benchchem. [19] Synthesis of Medicinally Important Indole Derivatives: A Review. ResearchGate. [21] 3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one. ResearchGate. [10] An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Pendidikan Kimia. [15] Synthesis of Functionalized Indoles via Palladium-Catalyzed Cyclization of N-(2-allylphenyl) Benzamide: A Method for Synthesis of Indomethacin Precursor. MDPI. [16] Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines. ACS Publications. [13] Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. MDPI. [8] Sonogashira coupling. Wikipedia. [22] 3-Acetylindoles: Synthesis, Reactions and Biological Activities. ResearchGate. [11] Acetylene functionalized BODIPY dyes and their application in the synthesis of activity based proteasome probes. PubMed.

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-(3-Nitrophenyl)prop-2-yn-1-ol from m-nitrobenzaldehyde

An Application Note for the Synthesis of 3-(3-Nitrophenyl)prop-2-yn-1-ol Topic: For: Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Propargyl Alcohols Propargyl alco...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 3-(3-Nitrophenyl)prop-2-yn-1-ol

Topic:

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Propargyl Alcohols

Propargyl alcohols are a highly valuable class of organic compounds, serving as versatile building blocks in synthetic chemistry. Their unique structure, featuring both a hydroxyl group and an alkyne moiety, allows for a wide array of subsequent transformations. The target molecule, 3-(3-nitrophenyl)prop-2-yn-1-ol, is of particular interest in medicinal chemistry and materials science. The presence of the nitro group offers a handle for further functionalization, such as reduction to an amine, which can be crucial in the synthesis of pharmacologically active compounds and novel materials.[1] This application note provides a detailed, robust, and validated protocol for the synthesis of 3-(3-nitrophenyl)prop-2-yn-1-ol via the nucleophilic addition of an acetylide to m-nitrobenzaldehyde, a fundamental and efficient C-C bond-forming reaction.

Chemical Principle: Nucleophilic Acetylide Addition

The core of this synthesis lies in the reaction between a nucleophilic acetylide anion and the electrophilic carbonyl carbon of m-nitrobenzaldehyde. The terminal proton of acetylene is weakly acidic and can be removed by a strong base, such as a Grignard reagent (e.g., ethylmagnesium bromide), to form a potent carbon-based nucleophile, ethynylmagnesium bromide.[2]

This organometallic reagent readily attacks the aldehyde. The electron-withdrawing nature of the nitro group on the aromatic ring enhances the electrophilicity of the aldehyde's carbonyl carbon, facilitating the reaction.[3] The subsequent acidic workup protonates the resulting alkoxide intermediate to yield the final propargyl alcohol product. This method is a classic and reliable strategy for the synthesis of secondary propargylic alcohols from aldehydes.[4][5]

Reaction_Mechanism cluster_reagents Reagent Formation cluster_main Nucleophilic Addition EtBr CH₃CH₂Br Mg Mg EtMgBr CH₃CH₂MgBr Mg->EtMgBr EthynylMgBr HC≡CMgBr EtMgBr->EthynylMgBr + HC≡CH Acetylene HC≡CH Acetylene->EthynylMgBr Intermediate Alkoxide Intermediate EthynylMgBr->Intermediate + m-Nitrobenzaldehyde mNitro m-Nitrobenzaldehyde mNitro->Intermediate Product 3-(3-Nitrophenyl)prop-2-yn-1-ol Intermediate->Product + H₃O⁺ Workup H₃O⁺ Workup Workup->Product

Caption: Mechanism of acetylide addition to m-nitrobenzaldehyde.

Detailed Experimental Protocol

This protocol is designed to be self-validating by providing clear checkpoints and expected outcomes. Adherence to anhydrous and inert atmosphere techniques is critical for success.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.Notes
m-Nitrobenzaldehyde≥99%Sigma-Aldrich99-61-6Store in a desiccator.
Magnesium turningsFisher Scientific7439-95-4Activate before use if necessary.
Ethyl bromide≥98%Alfa Aesar74-96-4Dry over CaCl₂.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Acros Organics109-99-9Use freshly distilled from Na/benzophenone.
Acetylene gasPraxair74-86-2Purify by passing through H₂SO₄ and a cold trap.
Hydrochloric acid (HCl)2 M aqueous solutionJ.T. Baker7647-01-0For workup.
Saturated NH₄ClAqueous solutionFor quenching.
Diethyl etherAnhydrous60-29-7For extraction.
Sodium sulfate (Na₂SO₄)Anhydrous7757-82-6For drying.
Silica gel230-400 meshFor column chromatography.
Equipment
  • Three-necked round-bottom flasks (500 mL and 1 L)

  • Sealed mechanical stirrer

  • Reflux condenser and pressure-equalizing dropping funnel

  • Schlenk line or nitrogen/argon gas inlet with bubbler

  • Gas inlet tube

  • Syringes and needles

  • Ice-water bath

  • Rotary evaporator

  • Glassware for extraction and chromatography

Step-by-Step Procedure

Part 1: Preparation of Ethynylmagnesium Bromide Reagent[2]

  • Setup: Oven-dry all glassware and assemble a 500 mL three-necked flask with a stirrer, reflux condenser, and dropping funnel under a positive pressure of dry nitrogen.

  • Grignard Formation: Place magnesium turnings (12 g, 0.5 g-atom) in the flask. Add anhydrous THF (100 mL). Add a solution of ethyl bromide (55 g, 0.5 mole) in anhydrous THF (200 mL) dropwise via the dropping funnel to initiate the reaction. Once initiated, add the remaining solution at a rate that maintains a gentle reflux.

  • Acetylide Formation: In a separate 1 L three-necked flask equipped with a stirrer and a gas inlet tube, add 200 mL of anhydrous THF. Purge the flask with purified acetylene gas at a rate of 15-20 L/hour.

  • Reaction: Carefully transfer the prepared warm ethylmagnesium bromide solution to the 1 L flask containing THF and acetylene via a cannula. Add the Grignard reagent portionwise. An initial frothing (ethane evolution) will be observed. Continue the addition over ~3 hours. The final solution of ethynylmagnesium bromide should be homogeneous.

Part 2: Synthesis of 3-(3-Nitrophenyl)prop-2-yn-1-ol

  • Aldehyde Addition: Cool the stirred solution of ethynylmagnesium bromide in an ice-water bath. Dissolve m-nitrobenzaldehyde (45.3 g, 0.3 mole) in 100 mL of anhydrous THF. Add this solution dropwise to the Grignard reagent over approximately 1 hour.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir overnight at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent system. The disappearance of the m-nitrobenzaldehyde spot (higher Rf) indicates reaction completion.

  • Quenching: Cool the reaction mixture again in an ice-water bath. Slowly and carefully add saturated aqueous ammonium chloride solution (200 mL) to quench the excess Grignard reagent.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether (3 x 150 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (1 x 100 mL), then dry over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

Part 3: Purification and Characterization

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of hexane:ethyl acetate (from 9:1 to 7:3) as the eluent.

  • Isolation: Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent to yield 3-(3-nitrophenyl)prop-2-yn-1-ol as a solid.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity. The melting point should also be determined.

Process Workflow

Caption: Step-by-step experimental workflow diagram.

Expected Results and Critical Parameters

ParameterExpected Value
Appearance Yellowish to light brown solid
Yield 75-85%
Melting Point ~58-60 °C (literature varies)
Rf Value ~0.3 (Hexane:Ethyl Acetate 7:3)
¹H NMR (CDCl₃) δ ~7.4-8.2 (m, 4H, Ar-H), 4.5 (s, 2H, CH₂), ~2.0 (t, 1H, OH)
¹³C NMR (CDCl₃) δ ~148, 135, 129, 123, 122 (Ar-C), ~88 (alkyne C), ~85 (alkyne C), 51 (CH₂)

Discussion of Critical Parameters:

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. All solvents and glassware must be scrupulously dried to prevent quenching of the reagent and ensure high yields.

  • Temperature Control: The initial formation of the Grignard reagent is exothermic and may require cooling to control the rate. The subsequent addition of the aldehyde at 0°C helps to minimize side reactions.

  • Purity of Reagents: The purity of m-nitrobenzaldehyde is crucial. Impurities can lead to the formation of byproducts that complicate purification.[6]

  • Purification: While recrystallization can be attempted, column chromatography is often necessary to remove unreacted starting material and any potential side products, ensuring high purity of the final compound.[7]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive magnesium. 2. Wet THF or glassware. 3. Acetylene flow rate too low/high.1. Activate Mg with a small crystal of iodine. 2. Ensure all equipment is oven-dried and solvents are anhydrous. 3. Calibrate gas flow.
Complex mixture of products 1. Reaction temperature was too high. 2. Impure starting aldehyde.1. Maintain 0°C during aldehyde addition. 2. Purify m-nitrobenzaldehyde before use.
Difficulty in Purification Product co-elutes with impurities.Adjust the polarity of the eluent system for chromatography. Consider a different stationary phase if necessary.

Safety Precautions

  • Reagents: m-Nitrobenzaldehyde is harmful if swallowed and can cause skin/eye irritation.[1] Ethyl bromide is a toxic and volatile liquid. Diethyl ether and THF are extremely flammable.

  • Procedure: The preparation of Grignard reagents should be conducted in a well-ventilated fume hood under an inert atmosphere. Acetylene gas can form explosive acetylides with certain metals; ensure equipment is free of copper, silver, or mercury.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of 3-(3-nitrophenyl)prop-2-yn-1-ol from m-nitrobenzaldehyde. By carefully controlling reaction conditions, particularly moisture and temperature, this procedure allows for the efficient and high-yield production of the target compound, a valuable intermediate for further research and development in the pharmaceutical and materials science sectors.

References

  • Anand, N. K., & Carreira, E. M. (2001). Facile Enantioselective Synthesis of Propargylic Alcohols by Direct Addition of Terminal Alkynes to Aldehydes. Journal of the American Chemical Society.
  • Organic Chemistry Portal. (n.d.). Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). . Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira Cross Coupling of homo-propargylic alcohols with bromobenzene. ResearchGate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. NIH. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Homopropargylic alcohol synthesis by 1,2-addition or C-C coupling. . Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. MDPI. Retrieved from [Link]

  • Vinaya, et al. (n.d.). 3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one. IUCrData. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. . Retrieved from [Link]

  • PubMed. (2010). Synthesis of polysubstituted furans based on a stepwise Sonogashira coupling of (Z)-3-iodoalk-2-en-1-ols with terminal propargylic alcohols and subsequent Au(I)- or Pd(II)-catalyzed cyclization-aromatization via elimination of H2O. PubMed. Retrieved from [Link]

  • PubMed. (n.d.). Coupling-isomerization synthesis of chalcones. PubMed. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. . Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira cross-coupling of 32 with propargyl alcohol. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Corey–Fuchs reaction. Wikipedia. Retrieved from [Link]

  • Grokipedia. (n.d.). Corey–Fuchs reaction. Grokipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Fuchs Reaction. . Retrieved from [Link]

  • NROChemistry. (n.d.). Seyferth-Gilbert Homologation. NROChemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Seyferth–Gilbert homologation. Wikipedia. Retrieved from [Link]

  • Grokipedia. (n.d.). Seyferth–Gilbert homologation. Grokipedia. Retrieved from [Link]

  • TutorChase. (n.d.). How is a Seyferth-Gilbert homologation different from other methods? TutorChase. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Seyferth-Gilbert Homologation Bestmann-Ohira Reagent. . Retrieved from [Link]

  • ResearchGate. (n.d.). 3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one. ResearchGate. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-(4-Nitrophenyl)prop-2-yn-1-ol. SpectraBase. Retrieved from [Link]

  • Google Patents. (n.d.). CN102786372A - Synthesis of m-nitrobenzaldehyde derivative. Google Patents.
  • National Institutes of Health. (n.d.). 3-(4-Nitrophenyl)prop-2-yn-1-ol. PubChem. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-phenyl-1-penten-4-yn-3-ol. . Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of m-nitrobenzaldehyde. ResearchGate. Retrieved from [Link]

  • LookChem. (n.d.). 3-(4-Nitrophenyl)prop-2-yn-1-ol. LookChem. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Nitrobenzaldehyde. Wikipedia. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-(3-Hydroxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one. ResearchGate. Retrieved from [Link]

Sources

Application

Application Note & Protocol: A Researcher's Guide to the Sonogashira Coupling for Aryl Alkyne Synthesis

Abstract The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] Its power lies in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] Its power lies in its ability to construct complex arylalkyne and conjugated enyne moieties, which are pivotal structures in pharmaceuticals, natural products, and advanced organic materials.[1][3][4] This guide provides a comprehensive overview of the Sonogashira coupling, delving into its mechanistic underpinnings, offering a robust experimental protocol, and presenting field-proven strategies for optimization and troubleshooting.

Introduction: The Strategic Importance of Aryl Alkynes

The synthesis of aryl alkynes is of paramount importance to researchers in medicinal chemistry and materials science. This structural motif is a key building block in a vast array of functional molecules, from biologically active compounds like the psoriasis treatment tazarotene to conjugated polymers used in organic electronics.[1][5] The Sonogashira reaction, first reported by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara in 1975, provides a reliable and versatile method for forging the sp²-sp C-C bond under relatively mild conditions, tolerating a wide range of functional groups.[1][6]

This document serves as a practical guide for researchers, explaining not just how to perform the reaction, but why specific reagents and conditions are chosen, thereby empowering scientists to adapt and troubleshoot the protocol for their unique substrates.

The Catalytic Heart: Mechanism and Key Components

A deep understanding of the reaction mechanism is critical for successful execution and optimization. The Sonogashira coupling operates through two interconnected, synergistic catalytic cycles: a primary palladium cycle and a crucial copper co-catalyst cycle.[5][7]

The Dual Catalytic Cycle

The widely accepted mechanism involves the following key transformations:

  • Palladium(0) Activation: The reaction begins with an active Pd(0) species. While a Pd(0) source like Pd(PPh₃)₄ can be used directly, it is more common to use a more stable Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, which is reduced in situ to Pd(0).[8][9]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a square planar Pd(II) intermediate.[1][5] This is often the rate-limiting step, and the reactivity order for the halide is I > Br > OTf >> Cl.[3][10]

  • Copper Acetylide Formation: Concurrently, in the copper cycle, the terminal alkyne reacts with a Cu(I) salt (typically CuI) in the presence of an amine base. The base deprotonates the alkyne, and the resulting acetylide anion coordinates with the copper to form a copper(I) acetylide species.[5][7] This step is vital as it increases the nucleophilicity of the alkyne.

  • Transmetalation: The copper acetylide transfers its organic group to the palladium(II) complex. The copper is regenerated, and a new Pd(II) intermediate is formed, now bearing both the aryl and the alkynyl ligands.[5][6]

  • Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex, which forms the desired C-C bond of the aryl alkyne product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7]

Sonogashira_Mechanism Figure 1: The Sonogashira Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_add Oxidative Addition pd0->pd_add Ar-X pd_int Ar-Pd(II)L₂-X pd_add->pd_int pd_trans Transmetalation pd_int->pd_trans pd_alkyne Ar-Pd(II)L₂(C≡CR) pd_trans->pd_alkyne cu_cat Cu(I)X pd_trans->cu_cat Regenerates Cu(I)X pd_reduct Reductive Elimination pd_alkyne->pd_reduct pd_reduct->pd0 Ar-C≡CR cu_alkyne π-Alkyne Complex cu_cat->cu_alkyne H-C≡CR cu_deprot Deprotonation cu_alkyne->cu_deprot Base cu_acetylide Cu(I)-C≡CR cu_acetylide->pd_trans Transfers Alkyne cu_deprot->cu_acetylide

Caption: Figure 1: The Sonogashira Catalytic Cycles

Choosing Your Reagents Wisely

The success of the reaction hinges on the careful selection of each component.

ComponentCommon ExamplesRole & Expert Insights
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd(dppf)Cl₂Pd(II) precatalysts like PdCl₂(PPh₃)₂ are often preferred as they are more stable to air and moisture than Pd(0) sources.[8] The choice of phosphine ligand can be critical; bulky, electron-rich ligands can improve catalytic activity, especially for less reactive aryl bromides.[5]
Copper (I) Co-catalyst Copper(I) Iodide (CuI)CuI is essential for activating the alkyne.[7] However, its presence can promote the undesirable homocoupling of the alkyne (Glaser coupling), especially in the presence of oxygen.[11][12]
Base Triethylamine (Et₃N), Diisopropylamine (DIPEA)The amine base serves two purposes: it deprotonates the terminal alkyne and neutralizes the HX acid formed during the reaction.[13] Et₃N can often serve as both the base and a co-solvent.
Solvent Tetrahydrofuran (THF), Dimethylformamide (DMF), TolueneThe solvent must be able to dissolve all reactants and be compatible with the reaction conditions. It is crucial to use anhydrous and deoxygenated solvents to prevent catalyst decomposition and side reactions.[10]

Experimental Protocol: Synthesis of a Model Aryl Alkyne

This section provides a detailed, step-by-step protocol for a generalized Sonogashira coupling.

Safety First: This reaction should be performed in a well-ventilated fume hood. Palladium compounds are toxic and sensitizers. Copper iodide is harmful if swallowed. Solvents are flammable. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials and Reagents
  • Aryl Halide (e.g., Iodobenzene): 1.0 mmol, 1.0 equiv.

  • Terminal Alkyne (e.g., Phenylacetylene): 1.2 mmol, 1.2 equiv.

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]: 0.02 mmol, 2 mol%

  • Copper(I) Iodide (CuI): 0.04 mmol, 4 mol%

  • Triethylamine (Et₃N): ~3 mL (anhydrous)

  • Tetrahydrofuran (THF): ~7 mL (anhydrous)

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line glassware

Step-by-Step Procedure

Workflow start Start: Prepare Glassware setup 1. Reaction Setup - Add Ar-X, Pd catalyst, CuI to flask. - Purge with inert gas. start->setup solvent 2. Add Solvents - Add anhydrous THF and Et₃N via syringe. setup->solvent alkyne 3. Add Alkyne - Add terminal alkyne dropwise. solvent->alkyne react 4. Reaction - Stir at specified temperature. - Monitor by TLC/GC-MS. alkyne->react workup 5. Work-up - Quench reaction. - Dilute with ether/EtOAc. - Wash with aq. NH₄Cl and brine. react->workup purify 6. Purification - Dry organic layer (Na₂SO₄). - Concentrate under vacuum. - Purify by column chromatography. workup->purify end End: Characterize Product purify->end

Caption: Figure 2: A generalized workflow for the Sonogashira coupling experiment.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

  • Inert Atmosphere: Seal the flask with a septum and connect it to a Schlenk line. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is a critical step to prevent oxygen from entering the reaction, which can cause catalyst decomposition and side reactions.[10]

  • Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous THF (~7 mL) and anhydrous triethylamine (~3 mL) via syringe. Stir the mixture for 5-10 minutes at room temperature until the solids are dissolved. The solution may appear as a pale yellow suspension.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture via syringe over 2-3 minutes.

  • Reaction Monitoring: Stir the reaction at room temperature (for aryl iodides) or heat to 50-80 °C (for aryl bromides).[10][14] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the aryl halide starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like diethyl ether or ethyl acetate (50 mL). Wash the organic layer with a saturated aqueous solution of ammonium chloride (2 x 20 mL) to remove the copper catalyst and the amine base, followed by a wash with brine (1 x 20 mL).[7]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure aryl alkyne.

Field Guide: Troubleshooting and Optimization

Even robust reactions can encounter issues. Below is a guide to diagnosing and solving common problems.

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Yield Inactive Catalyst: Pd(0) sources can degrade with air exposure. Pd(II) precatalysts may fail to reduce.Use a fresh batch of catalyst stored under inert gas. Ensure anhydrous/anaerobic conditions are strictly maintained.[10]
Poor Halide Reactivity: Aryl bromides are less reactive than iodides; chlorides are very challenging.[10]For aryl bromides, increase the reaction temperature (e.g., 60-80 °C). Consider using a more active ligand system (e.g., with bulky phosphines like P(t-Bu)₃).[14][15]
Glaser Homocoupling Presence of Oxygen: O₂ promotes the oxidative dimerization of the copper acetylide intermediate.[12]Thoroughly degas all solvents and reagents using freeze-pump-thaw cycles or by sparging with inert gas for 20-30 minutes. Maintain a positive inert gas pressure throughout.[12]
(Alkyne Dimer Byproduct)High Copper Loading / Temperature: Can favor the homocoupling pathway.Consider a copper-free protocol . Many modern methods use specific palladium/ligand systems that do not require copper, thus eliminating this side reaction.[16][17]
Black Precipitate Catalyst Decomposition: Formation of "palladium black" indicates the Pd(0) catalyst has precipitated out of solution.This can be caused by impurities, excess heat, or an inappropriate solvent. Anecdotal evidence suggests THF can sometimes promote this.[10][18] Ensure high-purity reagents and consider switching to a different solvent like DMF or toluene.
Steric Hindrance Ortho-Substituted Halides: Substituents near the reaction site can physically block the catalyst.[12]Use a less sterically bulky phosphine ligand to allow better access to the reaction center. Higher catalyst loading and elevated temperatures may be necessary.[12]

The Copper-Free Variant: A Cleaner Alternative

To circumvent the primary side reaction of Glaser homocoupling, copper-free Sonogashira protocols have been developed.[11] These methods are particularly valuable when working with precious or complex alkynes.

  • Mechanism: In the absence of copper, the deprotonation of the alkyne is believed to occur directly on a palladium complex.[1][5] This typically requires a stronger base or different reaction conditions to facilitate the formation of the palladium-acetylide intermediate.

  • Conditions: Copper-free reactions often employ specific palladium catalysts and ligands, such as those using bulky, electron-rich phosphines like P(t-Bu)₃, or N-heterocyclic carbene (NHC) ligands.[5][15] Bases like cesium carbonate or piperidine may be used in conjunction with solvents like DMF or DMAc.[5][19]

Conclusion

The Sonogashira coupling is an exceptionally powerful reaction for the synthesis of aryl alkynes. A thorough understanding of its dual catalytic mechanism allows researchers to make informed decisions when selecting catalysts, bases, and reaction conditions. By adhering to rigorous anaerobic techniques and being prepared to troubleshoot common issues such as low reactivity and side reactions, scientists can reliably leverage this reaction to build the complex molecular architectures required for cutting-edge research in drug discovery and materials science.

References

  • Sonogashira Coupling - Chemistry LibreTexts. (2024). chem.libretexts.org. [Link]

  • Sonogashira coupling - Wikipedia. (2024). en.wikipedia.org. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Geliman, A., et al. (2006). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 8(17), 3647–3650. [Link]

  • Liang, Y., et al. (2006). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry, 71(1), 379–381. [Link]

  • Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. (2024). vedantu.com. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (2022). organic-chemistry.org. [Link]

  • Jadhav, G. R., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 454. [Link]

  • Copper-free Sonogashira coupling - The chemical reaction database. (2008). organic-reaction.com. [Link]

  • Sonogashira coupling in natural product synthesis - ResearchGate. (2025). researchgate.net. [Link]

  • Martek, B. A., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(12), 4938–4943. [Link]

  • Boulton, L. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 122-142). Royal Society of Chemistry. [Link]

  • Gholinejad, M., & Far, M. N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7386–7423. [Link]

  • Mitchell, C. A., et al. (2021). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. ACS Chemical Biology, 16(10), 1954–1961. [Link]

  • Sonogashira troubleshooting help needed - Reddit. (2020). reddit.com. [Link]

  • Struggling to make a sonogashira coupling reaction happen - Reddit. (2021). reddit.com. [Link]

  • What is the best procedure for Sonogashira coupling? - ResearchGate. (2014). researchgate.net. [Link]

Sources

Method

Application Notes and Protocols for 3-(3-Nitrophenyl)prop-2-yn-1-ol in Click Chemistry

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-(3-nitrophenyl)prop-2-yn-1-ol in Copper(I)-Catalyzed Azide-Alkyne Cycloadditio...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-(3-nitrophenyl)prop-2-yn-1-ol in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] While direct, published applications of this specific molecule in click chemistry are not extensively documented, this guide synthesizes established principles of CuAAC with insights into the role of the electron-withdrawing nitro group to provide a robust framework for its successful implementation.

Introduction to 3-(3-Nitrophenyl)prop-2-yn-1-ol in the Context of Click Chemistry

3-(3-Nitrophenyl)prop-2-yn-1-ol is a functionalized terminal alkyne. Its structure incorporates three key features relevant to its application in click chemistry:

  • The Terminal Alkyne: This is the reactive moiety for the CuAAC reaction, enabling the formation of a stable 1,2,3-triazole ring upon reaction with an azide.[1][2]

  • The Propargylic Alcohol: The hydroxyl group provides a site for further functionalization or can influence the solubility of the molecule.

  • The 3-Nitrophenyl Group: This electron-withdrawing group is anticipated to influence the reactivity of the alkyne and provides a versatile handle for subsequent chemical modifications.

The CuAAC reaction is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[3][4] These heterocyclic structures are of significant interest in medicinal chemistry, bioconjugation, and materials science due to their stability and ability to mimic the properties of amide bonds.[5][6]

Mechanistic Considerations and the Influence of the 3-Nitro Group

The CuAAC reaction mechanism involves the in-situ formation of a copper(I) acetylide intermediate.[3] A key, often rate-determining, step is the deprotonation of the terminal alkyne. It is well-established that alkynes bearing electron-withdrawing groups exhibit enhanced reactivity in CuAAC reactions.[7][8] This is attributed to the increased acidity of the acetylenic proton, which facilitates the formation of the copper(I) acetylide intermediate.

The 3-nitrophenyl group in 3-(3-nitrophenyl)prop-2-yn-1-ol is strongly electron-withdrawing. Therefore, it is hypothesized that this alkyne will exhibit favorable kinetics in CuAAC reactions compared to unactivated, alkyl-substituted alkynes.

Diagram: Hypothesized Influence of the 3-Nitro Group on CuAAC Reaction Rate

G cluster_0 Reaction Pathway Alkyne 3-(3-Nitrophenyl)prop-2-yn-1-ol Nitro_Effect Electron-withdrawing 3-Nitro Group Proton_Acidity Increased Acidity of Acetylenic Proton Alkyne->Proton_Acidity Inductive Effect Cu_Acetylide Facilitated Formation of Copper(I) Acetylide Proton_Acidity->Cu_Acetylide Easier Deprotonation Reaction_Rate Potentially Faster Reaction Rate Cu_Acetylide->Reaction_Rate G Start 3-(3-Nitrophenyl)prop-2-yn-1-ol + Azide-R CuAAC CuAAC Reaction (e.g., CuSO4, Na-Ascorbate) Start->CuAAC Triazole_Product 1,4-Disubstituted Triazole with 3-Nitrophenyl Group CuAAC->Triazole_Product Reduction Reduction of Nitro Group (e.g., SnCl2 or H2/Pd-C) Triazole_Product->Reduction Amine_Product Triazole with 3-Aminophenyl Group Reduction->Amine_Product Derivatization Further Derivatization Amine_Product->Derivatization Final_Products Amides, Sulfonamides, etc. Derivatization->Final_Products

Caption: A workflow illustrating the CuAAC reaction followed by reduction of the nitro group to an amine, opening pathways for further derivatization.

Experimental Protocols

The following protocols are based on well-established procedures for CuAAC reactions and are adapted for the use of 3-(3-nitrophenyl)prop-2-yn-1-ol. [9][10][11]Optimization may be required for specific azide substrates.

This protocol describes a general method for the reaction of 3-(3-nitrophenyl)prop-2-yn-1-ol with a generic azide.

Materials:

  • 3-(3-nitrophenyl)prop-2-yn-1-ol

  • Azide of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a 1:1 mixture of tert-butanol and water, or DMF, DMSO)

  • Deionized water

  • tert-Butanol or other appropriate organic solvent

Procedure:

  • Preparation of Reactants:

    • In a suitable reaction vessel, dissolve 3-(3-nitrophenyl)prop-2-yn-1-ol (1.0 eq) and the azide of interest (1.0-1.1 eq) in the chosen solvent system (e.g., 1:1 t-BuOH/H₂O).

  • Preparation of Catalyst and Reducing Agent Solutions:

    • Prepare a fresh aqueous solution of CuSO₄·5H₂O (e.g., 100 mM).

    • Prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M).

  • Reaction Setup:

    • To the stirred solution of the alkyne and azide, add the CuSO₄ solution (typically 1-5 mol%).

    • Add the sodium ascorbate solution (typically 5-10 mol%). The reaction mixture may change color, indicating the reduction of Cu(II) to the active Cu(I) species.

  • Reaction Monitoring:

    • Stir the reaction at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed. Due to the activating effect of the nitro group, reaction times are expected to be in the range of 1-4 hours.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure 1,4-disubstituted 1,2,3-triazole.

Expected Characterization of the Triazole Product:

  • ¹H NMR: A characteristic singlet for the triazole proton is expected to appear in the range of δ 7.5-8.5 ppm. [12]* ¹³C NMR: Two distinct signals for the triazole ring carbons will be present. [4]* IR Spectroscopy: Disappearance of the alkyne C≡C-H stretch (around 3300 cm⁻¹) and the azide N₃ stretch (around 2100 cm⁻¹). Appearance of characteristic bands for the triazole and nitrophenyl groups. [4]* Mass Spectrometry: The molecular ion peak corresponding to the expected triazole product.

This protocol is adapted for labeling azide-functionalized biomolecules in an aqueous buffer.

Materials:

  • Azide-functionalized biomolecule (e.g., protein, DNA)

  • 3-(3-nitrophenyl)prop-2-yn-1-ol

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other water-soluble Cu(I)-stabilizing ligand

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Aminoguanidine (optional, to scavenge reactive oxygen species)

  • Phosphate-buffered saline (PBS) or other suitable aqueous buffer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of 3-(3-nitrophenyl)prop-2-yn-1-ol in DMSO or DMF.

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 200 mM stock solution of THPTA in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 100 mM stock solution of aminoguanidine in water (optional).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-functionalized biomolecule in the appropriate buffer.

    • Add the stock solution of 3-(3-nitrophenyl)prop-2-yn-1-ol to the desired final concentration (typically a 10-50 fold molar excess over the biomolecule).

    • Prepare a premix of the CuSO₄ and THPTA solutions in a 1:2 molar ratio and let it stand for a few minutes. [9] * Add the CuSO₄/THPTA premix to the reaction mixture (final concentration of CuSO₄ is typically 50-250 µM).

    • If using, add aminoguanidine.

    • Initiate the reaction by adding the sodium ascorbate solution (final concentration is typically 1-5 mM).

  • Incubation:

    • Incubate the reaction at room temperature for 1-2 hours. The reaction can be performed on a rotator for gentle mixing.

  • Purification:

    • Remove unreacted small molecules and the copper catalyst by a suitable method such as size-exclusion chromatography, dialysis, or spin filtration, depending on the nature of the biomolecule.

Quantitative Data (Exemplary)

As no specific data for 3-(3-nitrophenyl)prop-2-yn-1-ol is available, the following table provides representative data for CuAAC reactions with alkynes bearing electron-withdrawing groups, which can be used as a benchmark for expected performance.

Alkyne SubstrateAzide SubstrateCatalyst SystemSolventTime (h)Yield (%)Reference
p-NitroethynylbenzeneBenzyl AzideCuSO₄, Sodium AscorbateAcetonitrile0.5>95[8]
Ethyl PropiolatePhenyl AzideCuSO₄, Sodium Ascorbatet-BuOH/H₂O198[7]
N,N-Dimethylpropiolamide3-AzidocoumarinCuSO₄, THPTA, Sodium AscorbateAqueous Buffer<0.5>90[7]

This data suggests that alkynes activated by electron-withdrawing groups, such as the 3-nitrophenyl group in the title compound, are expected to react efficiently under standard CuAAC conditions, providing high yields in short reaction times.

References

  • Hein, C. D., Liu, X., & Wang, D. (2008). Copper-Catalyzed Azide-Alkyne Cycloaddition.
  • Cen, B., Dong, C., & Li, Y. (2016). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. Molecules, 21(9), 1184.
  • Neves, M. G. P. M. S., & Rakib, E. M. (2020). A Suitable Functionalization of Nitroindazoles with Triazolyl and Pyrazolyl Moieties via Cycloaddition Reactions. Molecules, 25(1), 126.
  • Kommu, N., Ghule, V. D., Kumar, A. S., & Sahoo, A. K. (2014). Triazole-substituted nitroarene derivatives: synthesis, characterization, and energetic studies. Chemistry–An Asian Journal, 9(1), 166-178.
  • Neves, M. G. P. M. S., & Rakib, E. M. (2019). A Suitable Functionalization of Nitroindazoles with Triazolyl and Pyrazolyl Moieties via Cycloaddition Reactions. Molecules, 25(1), 126.
  • Namioka, R., et al. (2023). Exploring the versatility of heterocyclic compounds containing nitrogen atoms (triazoles): a comprehensive review. RSC Advances, 13(48), 33695-33715.
  • Stephan, H., et al. (2015). 5-Substituted 3-Nitro-1-vinyl-1,2,4-triazoles. Chemistry of Heterocyclic Compounds, 51(8), 734-741.
  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Fokin, V. V., & Sharpless, K. B. (2009). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 38(8), 2441-2450.
  • Xi'an Confluore Biological Technology Co., Ltd. Click Chemistry Protocols. Retrieved from [Link]

  • Antonova, Y., et al. (2022). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Pharmaceuticals, 15(12), 1443.
  • Wikipedia. Click chemistry. Retrieved from [Link]

  • Legnani, L., et al. (2015). Synthesis and NMR Analysis of 1,4-Disubstituted 1,2,3-Triazoles Tethered to Pyridine, Pyrimidine, and Pyrazine Rings. European Journal of Organic Chemistry, 2015(2), 378-392.
  • Mondal, S., et al. (2022). Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis. ACS Omega, 7(47), 43216-43227.
  • Wang, Z., et al. (2019). Enantioselective Copper Catalyzed Alkyne-Azide Cycloaddition by Dynamic Kinetic Resolution. Journal of the American Chemical Society, 141(12), 4921-4926.
  • Legnani, L., et al. (2014). Synthesis and NMR Analysis of 1,4-Disubstituted 1,2,3-Triazoles Tethered to Pyridine, Pyrimidine, and Pyrazine Rings. European Journal of Organic Chemistry, 2015(2), 378-392.
  • Islam, M. R., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Molecular Biosciences, 9, 864286.

Sources

Application

Application Notes &amp; Protocols: 3-(3-Nitrophenyl)prop-2-yn-1-ol as a Versatile Precursor for the Synthesis of Novel Heterocyclic Scaffolds

Abstract This technical guide provides an in-depth exploration of 3-(3-nitrophenyl)prop-2-yn-1-ol, a highly versatile and strategically functionalized building block for heterocyclic synthesis. We detail its preparation...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 3-(3-nitrophenyl)prop-2-yn-1-ol, a highly versatile and strategically functionalized building block for heterocyclic synthesis. We detail its preparation via a robust Sonogashira coupling protocol and subsequently demonstrate its utility as a precursor for generating medicinally relevant heterocyclic cores, with a primary focus on the synthesis of quinoline derivatives. The protocols herein are designed for reproducibility and scalability, offering researchers in medicinal chemistry and drug development a practical guide to leveraging this precursor in their synthetic programs. The causality behind experimental choices, mechanistic insights, and comprehensive, validated protocols are provided to ensure scientific integrity and successful implementation.

Introduction: The Strategic Value of 3-(3-Nitrophenyl)prop-2-yn-1-ol

The pursuit of novel heterocyclic compounds remains a cornerstone of modern drug discovery. These scaffolds are ubiquitous in natural products and pharmaceuticals, driving the continuous need for efficient and modular synthetic strategies.[1][2] 3-(3-Nitrophenyl)prop-2-yn-1-ol is a precursor of significant potential, embodying two key, orthogonally reactive functionalities:

  • The Propargyl Alcohol Moiety: The terminal alkyne is a versatile handle for a multitude of transformations, including metal-catalyzed cyclizations and cross-coupling reactions. Gold and palladium catalysis, in particular, have been shown to effectively activate alkynes for intramolecular additions.[3][4]

  • The Meta-Nitroaryl Group: The nitro group is a classic synthon for an amino group. Its reduction provides a nucleophilic center perfectly positioned for intramolecular cyclization onto an electrophilically activated alkyne, a powerful strategy for constructing nitrogen-containing heterocycles.[5][6] The reductive cyclization of nitroarenes is a well-established and powerful method for generating N-heterocycles like indoles, carbazoles, and quinolines.[7][8]

This guide will first establish a reliable protocol for the synthesis of the title precursor and then detail its application in a key transformation: the reductive cyclization to form substituted quinolines.

Synthesis of Precursor: 3-(3-Nitrophenyl)prop-2-yn-1-ol

The most direct and efficient route to 3-(3-nitrophenyl)prop-2-yn-1-ol is the Sonogashira cross-coupling reaction. This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper(I) co-catalyst.[9][10] The protocol below utilizes 1-iodo-3-nitrobenzene and propargyl alcohol, which are commercially available and cost-effective.

Overall Reaction Scheme

Caption: Sonogashira coupling for precursor synthesis.

Experimental Protocol: Sonogashira Coupling

Materials and Reagents:

Reagent Formula MW ( g/mol ) CAS No.
1-Iodo-3-nitrobenzene C₆H₄INO₂ 249.01 645-13-6
Propargyl alcohol C₃H₄O 56.06 107-19-7
Dichlorobis(triphenylphosphine)palladium(II) C₃₆H₃₀Cl₂P₂Pd 701.90 13965-03-2
Copper(I) iodide CuI 190.45 7681-65-4
Triethylamine (TEA) C₆H₁₅N 101.19 121-44-8

| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 109-99-9 |

Procedure:

  • Inert Atmosphere Setup: To a flame-dried 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, add 1-iodo-3-nitrobenzene (5.00 g, 20.08 mmol, 1.0 equiv). Fit the flask with a rubber septum and a condenser connected to an argon/nitrogen line.

  • Solvent and Reagent Addition: Evacuate and backfill the flask with argon three times. Under a positive flow of argon, add anhydrous THF (80 mL) and triethylamine (40 mL). Stir the mixture until the aryl iodide is fully dissolved.

  • Aliquot Preparation: Add propargyl alcohol (1.42 g, 1.75 mL, 25.10 mmol, 1.25 equiv) to the solution via syringe.

  • Catalyst Addition: To the stirring solution, add dichlorobis(triphenylphosphine)palladium(II) (282 mg, 0.40 mmol, 2 mol%) and copper(I) iodide (153 mg, 0.80 mmol, 4 mol%). The solution will typically turn yellow/brown and become hazy.

    • Causality Note: The palladium(0) species, generated in situ, is the active catalyst for the oxidative addition step.[9] Copper(I) acts as a co-catalyst, forming a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex, accelerating the catalytic cycle.[10] Triethylamine serves as both the base to deprotonate the alkyne and to quench the HI generated during the reaction.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove most of the solvent. Resuspend the residue in ethyl acetate (150 mL) and water (100 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NH₄Cl (2 x 50 mL) and brine (1 x 50 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: Hexanes/Ethyl Acetate gradient, 20% to 50% EtOAc). The product is typically a pale yellow solid.

  • Characterization: The expected yield is typically in the range of 85-95%. Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Application: Synthesis of 3-Substituted Quinolines via Reductive Cyclization

The strategic placement of the nitro group and the alkyne allows for a powerful intramolecular cyclization upon reduction of the nitro functionality. This provides a direct and atom-economical route to the quinoline scaffold, a privileged structure in medicinal chemistry.[11][12]

Overall Transformation Workflow

Precursor 3-(3-Nitrophenyl)prop-2-yn-1-ol (Starting Material) Reduction Step 1: Nitro Group Reduction (e.g., Fe/NH₄Cl or SnCl₂·2H₂O) Precursor->Reduction Reductant Cyclization Step 2: Intramolecular Cyclization (Acid or Metal-Catalyzed) Reduction->Cyclization In situ generation of 3-(3-Aminophenyl)prop-2-yn-1-ol Product 3-(Hydroxymethyl)quinoline (Final Heterocyclic Product) Cyclization->Product Annulation

Caption: Workflow for quinoline synthesis.

Proposed Mechanism: Reductive Cyclization

The transformation proceeds through a two-stage mechanism that is often performed in a single pot.

  • Reduction: The nitro group is first reduced to an aniline. Common reagents for this include tin(II) chloride (SnCl₂), iron powder in the presence of an acid or ammonium chloride, or catalytic hydrogenation.[5][7]

  • Cyclization: The resulting aniline nitrogen acts as a nucleophile. It attacks the alkyne, which can be activated by a Lewis acid (like the tin salts from the reduction) or a transition metal catalyst. This 6-endo-dig cyclization forms the heterocyclic ring, followed by tautomerization to yield the aromatic quinoline system.

Experimental Protocol: Synthesis of 3-(Hydroxymethyl)quinoline

Materials and Reagents:

Reagent Formula MW ( g/mol ) CAS No.
3-(3-Nitrophenyl)prop-2-yn-1-ol C₉H₇NO₃ 177.16 103606-71-9
Tin(II) chloride dihydrate SnCl₂·2H₂O 225.65 6272-55-5
Ethanol (EtOH) C₂H₅OH 46.07 64-17-5
Saturated Sodium Bicarbonate (aq) NaHCO₃ 84.01 144-55-8

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 |

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 3-(3-nitrophenyl)prop-2-yn-1-ol (1.00 g, 5.64 mmol, 1.0 equiv) in ethanol (30 mL).

  • Reagent Addition: To this solution, add tin(II) chloride dihydrate (6.36 g, 28.2 mmol, 5.0 equiv) in one portion.

    • Causality Note: A significant excess of the reducing agent is used to ensure complete conversion of the nitro group. SnCl₂ is effective and the resulting Lewis acidic tin species can also help catalyze the subsequent cyclization step.

  • Heating: Fit the flask with a condenser and heat the reaction mixture to reflux (approx. 78 °C) using an oil bath.

  • Reaction Monitoring: Monitor the reaction by TLC (1:1 Hexanes:Ethyl Acetate). The starting material should be consumed within 1-3 hours, with the formation of a more polar product.

  • Quenching and Basification: After completion, cool the reaction to room temperature. Carefully pour the mixture over crushed ice (approx. 50 g). Slowly basify the aqueous solution by adding saturated aqueous sodium bicarbonate until the pH is ~8-9. This will precipitate tin salts.

    • Safety Note: Quenching and basification can be exothermic. Perform this step slowly and with cooling.

  • Filtration: Filter the resulting slurry through a pad of Celite® to remove the inorganic tin salts. Wash the Celite® pad thoroughly with ethyl acetate (3 x 30 mL).

  • Extraction: Combine the filtrate and the ethyl acetate washes in a separatory funnel. Separate the layers and extract the aqueous layer with additional ethyl acetate (2 x 50 mL).

  • Drying and Concentration: Combine all organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: Hexanes/Ethyl Acetate gradient, 50% to 100% EtOAc) to afford 3-(hydroxymethyl)quinoline as a white to pale-yellow solid.

Expected Results & Variations

The protocol described provides a reliable method for accessing the parent 3-(hydroxymethyl)quinoline. This strategy can be extended to create a library of substituted quinolines by starting with derivatives of the precursor.

EntryR¹ on Phenyl RingR² on AlkyneExpected ProductNotes
1HH3-(Hydroxymethyl)quinolineAs per protocol
24-FluoroH6-Fluoro-3-(hydroxymethyl)quinolinePrecursor from 4-fluoro-1-iodo-3-nitrobenzene
35-MethoxyH7-Methoxy-3-(hydroxymethyl)quinolinePrecursor from 1-iodo-5-methoxy-3-nitrobenzene
4HMethyl3-(1-Hydroxyethyl)quinolinePrecursor from 3-(3-nitrophenyl)but-2-yn-1-ol

Conclusion and Future Outlook

3-(3-Nitrophenyl)prop-2-yn-1-ol stands out as a powerful and adaptable precursor for heterocyclic chemistry. We have presented a robust and high-yielding synthesis of this building block and demonstrated its straightforward conversion into the valuable quinoline scaffold via a one-pot reductive cyclization. The inherent modularity of the precursor synthesis allows for the introduction of diverse substituents on the aromatic ring, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. Future work could explore alternative cyclization pathways, such as gold- or palladium-catalyzed reactions that do not involve the nitro group, to unlock access to other heterocyclic systems like isochromenes or furans, further cementing the role of this precursor as a cornerstone in synthetic and medicinal chemistry.

References

  • Zhdankin, V. V., & Stang, P. J. (2008). Chemistry of Polyvalent Iodine. Chemical Reviews, 108(12), 5299–5358. [Link]

  • Kaur, N. (2016). Palladium-Catalyzed Approach to the Synthesis of S-heterocycles. Phosphorus, Sulfur, and Silicon and the Related Elements, 191(11), 1461-1513. [Link]

  • Echavarren, A. M., et al. (2017). Gold-catalyzed Cyclizations of Alkynes with Alkenes and Arenes. Organic Reactions, 92, 1-388. [Link]

  • Douglas, C. J., & Overman, L. E. (2012). Reductive Cyclizations of Nitroarenes to Hydroxamic Acids by Visible Light Photoredox Catalysis. Organic Letters, 14(1), 334-337. [Link]

  • Sato, T., et al. (2021). Photoinduced Reductive [4 + 2] Cycloaddition of Nitroarenes. Organic Letters, 23(15), 5844–5848. [Link]

  • Chen, D. Y.-K., & Youn, S. W. (2012). Heterocycle Formation via Palladium-Catalyzed C–H Functionalization. Chemistry - An Asian Journal, 7(7), 1496-1511. [Link]

  • Wang, Q., et al. (2019). Intramolecular Reductive Cyclization of o-Nitroarenes via Biradical Recombination. Organic Letters, 21(5), 1432-1436. [Link]

  • Shaabani, S., & Afshari, R. (2019). The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines. Catalysts, 9(4), 329. [Link]

  • LibreTexts. (2021). A3 Coupling Reaction. Chemistry LibreTexts. [Link]

  • LibreTexts. (2021). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Zhu, M., et al. (2023). A switchable reductive cyclization of o-alkyl nitroarenes: divergent synthesis of heterocycles. Green Chemistry, 25(2), 653-659. [Link]

  • Kumar, A., & Sharma, V. (2018). A walk around A3 Coupling for the synthesis of Propargylamines. Journal of Pharmacognosy and Phytochemistry, 7(2), 677-688. [Link]

  • Zhang, J., Schmalz, H.-G. (2006). Gold-catalyzed oxidative cyclization of amide-alkynes: access to functionalized γ-lactams. Angewandte Chemie International Edition, 45(40), 6704-6707. [Link]

  • Asao, N., & Yamamoto, Y. (2013). Gold‐Catalyzed Cascade Reactions of Alkynes for Construction of Polycyclic Compounds. The Chemical Record, 13(6), 570-580. [Link]

  • Li, Z., et al. (2024). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. Molecules, 29(2), 369. [Link]

  • Tóth, G., et al. (2004). Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. Organic Letters, 6(24), 4587–4589. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th ed., Wiley. [Link]

  • Fiksdahl, A. (n.d.). Gold catalysed cyclizations of alkynes. NTNU Open. [Link]

  • ResearchGate. (2019). Generalized mechanism of A³-coupling with primary amines. [Link]

  • ResearchGate. (2020). Tentative mechanism of A3 coupling reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Miao, M., et al. (2014). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 19(6), 7277-7297. [Link]

  • Echavarren, A. M., & Nevado, C. (2004). Gold-Catalyzed Cycloisomerizations of Enynes: A Mechanistic Perspective. Chemical Society Reviews, 33(7), 431-436. [Link]

  • Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia. [Link]

  • Singh, R. K., et al. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Vinaya, et al. (2022). 3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one. IUCrData, 7(10), x220957. [Link]

  • ResearchGate. (n.d.). Synthesis of 3-arylsulfonylquinolines from N-propargylamines. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

  • de Oliveira, C. S. A., et al. (2014). Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. Journal of the Brazilian Chemical Society, 25(12), 2356-2367. [Link]

  • Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59-99. [Link]

  • IUCrData. (2022). 3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one. [Link]

  • Aslam, S., et al. (2016). Synthesis, Antibacterial and Antioxidant Activity of 3-(5-Aryl)-1-(3-nitrophenyl) prop-2-en-1-one. ResearchGate. [Link]

  • Al-Adiwish, W. M., et al. (2021). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Moieties. ACS Omega, 6(32), 20993–21006. [Link]

  • LookChem. (n.d.). 3-(4-Nitrophenyl)prop-2-yn-1-ol. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Phenyl-2-propyn-1-ol. PubChem Compound Database. [Link]

Sources

Method

Application Notes and Protocols: Strategic Derivatization of the Hydroxyl Group of 3-(3-Nitrophenyl)prop-2-yn-1-ol

Introduction 3-(3-nitrophenyl)prop-2-yn-1-ol is a versatile trifunctional chemical scaffold of significant interest to researchers in medicinal chemistry, drug development, and materials science. Its structure incorporat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(3-nitrophenyl)prop-2-yn-1-ol is a versatile trifunctional chemical scaffold of significant interest to researchers in medicinal chemistry, drug development, and materials science. Its structure incorporates a primary propargylic alcohol, a terminal alkyne, and an electronically distinct nitrophenyl ring. This unique combination of functional groups allows for orthogonal chemical modifications, making it an ideal building block for creating diverse molecular architectures.

The derivatization of the primary hydroxyl group is a critical first step in harnessing the full synthetic potential of this molecule. Modification at this position can profoundly influence a compound's physicochemical properties, including solubility, lipophilicity, and metabolic stability. Furthermore, it serves as a key handle for introducing pharmacophores, linking to biomolecules, or attaching to polymer backbones. This guide provides a detailed exploration of robust and field-proven protocols for the derivatization of the hydroxyl group of 3-(3-nitrophenyl)prop-2-yn-1-ol into esters, ethers, and carbamates, with a focus on the underlying chemical principles and experimental best practices.

Core Chemical Principles

The primary hydroxyl group of 3-(3-nitrophenyl)prop-2-yn-1-ol is relatively unhindered, making it amenable to a variety of substitution reactions. However, the presence of the nitro and alkyne functionalities necessitates careful selection of reagents and reaction conditions.

  • Nitro Group Sensitivity: The nitro group is susceptible to reduction under certain conditions (e.g., catalytic hydrogenation, some strong reducing agents). Therefore, derivatization methods should avoid these conditions unless modification of the nitro group is also desired.

  • Alkyne Reactivity: The terminal alkyne can undergo addition reactions, particularly in the presence of strong acids or certain transition metal catalysts. The protocols outlined here are selected for their high chemoselectivity for the hydroxyl group, leaving the alkyne intact for subsequent modifications like Sonogashira coupling or click chemistry.[1]

  • Leaving Group Activation: The hydroxyl group is a poor leaving group. Therefore, all successful derivatization strategies rely on its conversion in situ into a more reactive intermediate or a better leaving group.[2][3]

Protocol 1: Esterification via Acyl Chloride

Esterification is a fundamental transformation that allows for the introduction of a wide array of acyl groups. The use of an acyl chloride in the presence of a non-nucleophilic base is a classic, high-yielding approach.

Causality Behind Experimental Choices:

  • Reagent: An acyl chloride (e.g., acetyl chloride, benzoyl chloride) is used as a highly reactive acylating agent.

  • Base: A tertiary amine base like triethylamine (TEA) or pyridine is essential. Its role is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the starting alcohol and drives the reaction to completion according to Le Châtelier's principle.

  • Solvent: Anhydrous dichloromethane (DCM) is an excellent solvent as it is inert to the reaction conditions and readily dissolves both the starting material and reagents. Anhydrous conditions are critical to prevent hydrolysis of the acyl chloride.

Detailed Step-by-Step Methodology
  • Preparation: To a flame-dried, round-bottom flask under an argon atmosphere, add 3-(3-nitrophenyl)prop-2-yn-1-ol (1.0 eq, e.g., 177 mg, 1.0 mmol) and anhydrous dichloromethane (DCM, 5 mL).

  • Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (1.5 eq, e.g., 0.21 mL, 1.5 mmol) to the stirred solution.

  • Acyl Chloride Addition: Add the desired acyl chloride (e.g., acetyl chloride, 1.2 eq, 0.085 mL, 1.2 mmol) dropwise to the reaction mixture over 5 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes), visualizing with UV light. The product spot should have a higher Rf value than the starting alcohol.

  • Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure ester.

Experimental Workflow: Esterification

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification prep1 Dissolve Starting Material in Anhydrous DCM prep2 Add Triethylamine prep1->prep2 react1 Cool to 0 °C prep2->react1 react2 Add Acyl Chloride (Dropwise) react1->react2 react3 Stir at RT (2-4h) react2->react3 work1 Quench with NaHCO₃ react3->work1 work2 Extract with DCM work1->work2 work3 Dry & Concentrate work2->work3 work4 Column Chromatography work3->work4 Pure Ester Product Pure Ester Product work4->Pure Ester Product

Caption: Workflow for esterification via acyl chloride.

Protocol 2: Etherification via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful and reliable method for forming ethers from primary or secondary alcohols under mild, neutral conditions. It is particularly valuable when base-sensitive functional groups are present or when the alkylating agent is not a reactive halide.[4][5] The reaction proceeds via an SN2 mechanism, which results in the inversion of stereochemistry for chiral secondary alcohols.[5][6][7]

Causality Behind Experimental Choices:

  • Reagents: The core reagents are triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or the safer diisopropyl azodicarboxylate (DIAD).[8]

  • Mechanism: PPh₃ and DIAD react to form a phosphonium salt. The alcohol then attacks this species, forming an oxyphosphonium intermediate, which is an excellent leaving group. The pronucleophile (in this case, another alcohol or a phenol) is deprotonated and acts as the nucleophile in the subsequent SN2 displacement.[5][6] The formation of the highly stable triphenylphosphine oxide byproduct is the thermodynamic driving force for the reaction.[6]

  • Solvent: Anhydrous tetrahydrofuran (THF) is the most common solvent as it effectively dissolves all reactants and intermediates.

Detailed Step-by-Step Methodology
  • Preparation: To a flame-dried, round-bottom flask under an argon atmosphere, add 3-(3-nitrophenyl)prop-2-yn-1-ol (1.0 eq, 177 mg, 1.0 mmol), the desired alcohol/phenol nucleophile (1.2 eq, 1.2 mmol), and triphenylphosphine (1.5 eq, 393 mg, 1.5 mmol) in anhydrous THF (10 mL).

  • Cooling: Cool the clear solution to 0 °C in an ice-water bath.

  • DIAD Addition: Add diisopropyl azodicarboxylate (DIAD) (1.5 eq, 0.30 mL, 1.5 mmol) dropwise to the stirred solution over 10 minutes. A color change (typically to yellow or orange) and sometimes a slight exotherm may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

  • Monitoring: Monitor the reaction by TLC. The desired ether product will be less polar than both starting alcohols.

  • Workup: Concentrate the reaction mixture under reduced pressure. The crude residue will contain the product, triphenylphosphine oxide, and the diisopropyl hydrazinedicarboxylate byproduct.

  • Purification: Directly load the crude residue onto a silica gel column. The byproducts are often challenging to separate. A non-polar solvent system (e.g., starting with 5% Ethyl Acetate in Hexanes and gradually increasing polarity) is typically effective. Triphenylphosphine oxide can sometimes be partially removed by precipitation from a minimal amount of cold diethyl ether before chromatography.

Mitsunobu Reaction Mechanism

G PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine + DIAD DIAD DIAD Oxyphosphonium Oxyphosphonium Ion [R-O-PPh₃]⁺ Betaine->Oxyphosphonium + R-OH Alcohol R-OH (Starting Alcohol) Nucleophile Nu-H (Phenol, etc.) Product R-Nu (Ether Product) Nucleophile->Product + Oxyphosphonium TPPO O=PPh₃ Oxyphosphonium->TPPO

Caption: Simplified mechanism of the Mitsunobu reaction.

Protocol 3: Carbamate Formation via Activated Carbonate

Carbamates are key functional groups in many pharmaceuticals, acting as stable mimics of amide or ester bonds. A highly effective two-step, one-pot synthesis involves the activation of the alcohol with p-nitrophenyl (PNP) chloroformate, followed by reaction with an amine.[9]

Causality Behind Experimental Choices:

  • Activation: p-Nitrophenyl chloroformate reacts with the alcohol to form a p-nitrophenyl carbonate. This is a stable, yet highly reactive intermediate. The p-nitrophenoxide is an excellent leaving group due to the electron-withdrawing nature of the nitro group, which stabilizes the resulting phenoxide anion.[10]

  • Nucleophilic Substitution: The subsequent addition of a primary or secondary amine leads to a nucleophilic acyl substitution at the carbonate carbonyl, displacing the p-nitrophenoxide to form the desired carbamate.[11]

  • Base: Pyridine is often used as a base to neutralize the HCl formed in the first step and can also act as a nucleophilic catalyst.

Detailed Step-by-Step Methodology
  • Activation Step:

    • In a flame-dried flask under argon, dissolve 3-(3-nitrophenyl)prop-2-yn-1-ol (1.0 eq, 177 mg, 1.0 mmol) in anhydrous DCM (10 mL).

    • Add pyridine (1.2 eq, 0.1 mL, 1.2 mmol).

    • Cool the mixture to 0 °C and add p-nitrophenyl chloroformate (1.1 eq, 222 mg, 1.1 mmol) portion-wise.

    • Stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours until TLC analysis confirms the consumption of the starting alcohol and formation of the activated PNP-carbonate.

  • Carbamate Formation Step:

    • To the same reaction flask containing the in situ generated PNP-carbonate, add the desired primary or secondary amine (1.5 eq, 1.5 mmol).

    • Stir the reaction at room temperature for 6-12 hours.

  • Monitoring: Monitor the second step by TLC, observing the disappearance of the PNP-carbonate intermediate and the appearance of the final carbamate product.

  • Workup: Dilute the reaction mixture with DCM (20 mL) and wash sequentially with 1 M HCl (2 x 10 mL) to remove pyridine, saturated aqueous sodium bicarbonate (2 x 10 mL), and brine (10 mL). The yellow color from the p-nitrophenol byproduct will be visible in the basic washes.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the pure carbamate.

Summary and Comparison of Methods

Derivatization MethodKey ReagentsTypical YieldsAdvantagesDisadvantages
Esterification Acyl Chloride, Triethylamine85-95%High yielding, fast, widely applicable.Generates HCl byproduct; requires anhydrous conditions.
Etherification (Mitsunobu) PPh₃, DIAD, Alcohol/Phenol60-85%Mild, neutral conditions; broad scope.[4]Byproduct removal can be difficult; stoichiometric waste.
Carbamate Formation PNP-Chloroformate, Amine70-90%Forms stable carbamate linkage; reliable.[9]Two-step process; PNP-chloroformate is moisture-sensitive.
Decision Logic for Method Selection

G cluster_considerations Key Considerations start Desired Derivative? ester Ester start->ester ether Ether start->ether carbamate Carbamate start->carbamate method_ester Use Protocol 1: Esterification via Acyl Chloride ester->method_ester method_ether Use Protocol 2: Mitsunobu Reaction ether->method_ether method_carbamate Use Protocol 3: Activated Carbonate carbamate->method_carbamate c1 Protocol 1: Fast & high-yielding. Best for robust acyl groups. c2 Protocol 2: Very mild conditions. Ideal for sensitive substrates. c3 Protocol 3: Direct route to pharmaceutically relevant carbamates.

Caption: Choosing the right derivatization protocol.

References

  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Mitsunobu Reaction. (n.d.). J&K Scientific LLC. Retrieved January 21, 2026, from [Link]

  • Mitsunobu reaction. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

  • Direct Propargylic Substitution of Hydroxyl Group in Propargylic Alcohols. (2011). Request PDF. Retrieved January 21, 2026, from [Link]

  • 3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one. (2022). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • Mitsunobu Reaction. (n.d.). Master Organic Chemistry. Retrieved January 21, 2026, from [Link]

  • Propargyl alcohol uses - Synthesis, and Safety. (2024). Rawsource. Retrieved January 21, 2026, from [Link]

  • Synthesis, Antibacterial and Antioxidant Activity of 3-(5-Aryl)-1-(3-nitrophenyl) prop-2-en-1-one. (2016). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. (2013). PubMed. Retrieved January 21, 2026, from [Link]

  • Scheme 3. the proposed mechanism for the formation of carbamates 3a-e. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates. (2016). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • 3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one. (n.d.). IUCr. Retrieved January 21, 2026, from [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Synthesis of carbamates 7–9. Reagents and conditions: (a) p-nitrophenyl... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • 3-(4-Nitrophenyl)prop-2-yn-1-ol. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • Synthesis of carbamates by carbamoylation. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

Sources

Application

Application Notes and Protocols for the Chemoselective Reduction of 3-(3-Nitrophenyl)prop-2-yn-1-ol

Introduction: The Challenge of Selective Nitro Reduction in Polyfunctional Molecules The transformation of an aromatic nitro group into an aniline is a fundamental and enabling reaction in the synthesis of pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Selective Nitro Reduction in Polyfunctional Molecules

The transformation of an aromatic nitro group into an aniline is a fundamental and enabling reaction in the synthesis of pharmaceuticals, agrochemicals, and materials. While numerous methods exist for this reduction, the challenge intensifies when the substrate, such as 3-(3-Nitrophenyl)prop-2-yn-1-ol, contains other reducible functionalities. In this specific case, the presence of a terminal alkyne and a primary alcohol necessitates a high degree of chemoselectivity to avoid unwanted side reactions like over-reduction of the triple bond or oxidation of the alcohol. This document provides a detailed guide for researchers, scientists, and drug development professionals on reliable and selective methods for the synthesis of 3-(3-Aminophenyl)prop-2-yn-1-ol. We will explore the mechanistic underpinnings of each recommended protocol, offering insights into why certain reagents and conditions are favored to achieve the desired transformation with high fidelity.

Strategic Approaches to Chemoselective Nitro Group Reduction

The successful reduction of 3-(3-Nitrophenyl)prop-2-yn-1-ol hinges on the selection of a reagent system that exhibits a strong preference for the nitro group over the alkyne and alcohol moieties. We will focus on three robust methods that have demonstrated such selectivity:

  • Stannous Chloride (SnCl₂) Reduction: A classic and reliable method that is well-suited for substrates with sensitive functional groups.[1][2]

  • Iron (Fe) Mediated Reduction: An economical and environmentally benign approach that offers excellent chemoselectivity under acidic or neutral conditions.[3][4]

  • Catalytic Transfer Hydrogenation (CTH): A milder alternative to traditional catalytic hydrogenation, avoiding the use of high-pressure hydrogen gas.[5][6][7][8]

The following sections will provide detailed protocols, mechanistic insights, and comparative data for each of these methods.

Method 1: Stannous Chloride (SnCl₂) Reduction

This method is a stalwart in organic synthesis for its mildness and broad functional group tolerance.[2] The use of tin(II) chloride in an acidic alcoholic solvent provides an effective means to selectively reduce the nitro group.

Mechanistic Rationale

The reduction of a nitro group by SnCl₂ is a multi-step process involving single electron transfers from Sn(II) to the nitro group. The acidic medium, typically concentrated HCl, acts as a proton source. The reaction proceeds through nitroso and hydroxylamine intermediates, which are further reduced to the corresponding amine.[9] The overall stoichiometry involves the consumption of three equivalents of SnCl₂ per nitro group.

SnCl2_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products ArNO2 Ar-NO₂ ArNO Ar-NO (Nitroso) ArNO2->ArNO + SnCl₂ + 2 H⁺ SnCl2 3 SnCl₂ H+ 6 H⁺ ArNHOH Ar-NHOH (Hydroxylamine) ArNO->ArNHOH + SnCl₂ + 2 H⁺ ArNH2 Ar-NH₂ ArNHOH->ArNH2 + SnCl₂ + 2 H⁺ SnCl4 3 SnCl₄ H2O 2 H₂O

Caption: A typical workflow for the reduction of a nitroarene using iron and ammonium chloride.

Experimental Protocol
  • Reaction Setup: To a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, add 3-(3-Nitrophenyl)prop-2-yn-1-ol (1.0 eq.), iron powder (5.0-10.0 eq.), and ammonium chloride (5.0-10.0 eq.).

  • Solvent Addition: Add a mixture of ethanol and water (e.g., a 4:1 to 2:1 v/v ratio) as the solvent.

  • Reaction Monitoring: Heat the suspension to reflux with vigorous stirring. Monitor the disappearance of the starting material by TLC.

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the hot reaction mixture through a pad of Celite® to remove the iron and iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Add water to the residue and extract the product with ethyl acetate or dichloromethane.

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography.

Method 3: Catalytic Transfer Hydrogenation (CTH)

Catalytic transfer hydrogenation is an attractive alternative to traditional hydrogenation using flammable H₂ gas. [8][10]In CTH, a hydrogen donor molecule, such as formic acid or ammonium formate, transfers hydrogen to the substrate in the presence of a catalyst, typically palladium on carbon (Pd/C). [7]This method is often highly chemoselective.

Mechanistic Rationale

In CTH with formic acid and a palladium catalyst, the formic acid is believed to decompose on the palladium surface to generate adsorbed hydrogen species and carbon dioxide. [11]These adsorbed hydrogen species are the active reducing agents that hydrogenate the nitro group. The reaction proceeds through the typical nitroso and hydroxylamine intermediates. The mild conditions and the nature of the hydrogen source contribute to the high chemoselectivity of this method.

DOT Diagram: Catalytic Transfer Hydrogenation Cycle

CTH_Cycle Pd_surface Pd(0) Surface Adsorbed_H Pd-H (Adsorbed Hydrogen) Pd_surface->Adsorbed_H + HCOOH H_donor HCOOH (Hydrogen Donor) CO2 CO₂ Adsorbed_H->Pd_surface + Ar-NO₂ - Ar-NH₂ - 2H₂O ArNO2 Ar-NO₂ ArNH2 Ar-NH₂

Caption: Simplified cycle of catalytic transfer hydrogenation with formic acid on a palladium surface.

Experimental Protocol
  • Reaction Setup: In a round-bottom flask, suspend 3-(3-Nitrophenyl)prop-2-yn-1-ol (1.0 eq.) and 10% palladium on carbon (Pd/C, 5-10 mol%) in a suitable solvent such as methanol or ethanol.

  • Hydrogen Donor Addition: To the stirred suspension, add formic acid (5.0-10.0 eq.) or ammonium formate (5.0-10.0 eq.) portion-wise.

  • Reaction Monitoring: Heat the reaction mixture to a gentle reflux and monitor its progress by TLC.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent. Caution: The catalyst may be pyrophoric and should be kept wet.

    • Concentrate the filtrate under reduced pressure.

    • If formic acid was used, neutralize the residue with a saturated NaHCO₃ solution.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude product.

  • Purification: Purify the product by column chromatography on silica gel.

Comparative Data and Performance

The choice of method will depend on factors such as available reagents, scale, and the need for a metal-free final product. The following table provides a general comparison of the three methods.

FeatureStannous Chloride (SnCl₂)Iron (Fe) / NH₄ClCatalytic Transfer Hydrogenation
Chemoselectivity ExcellentExcellentGenerally Excellent
Reagent Cost ModerateLowCatalyst can be expensive
Work-up Can be tedious due to tin saltsStraightforwardSimple filtration of catalyst
Environmental Impact Generates tin wasteMore environmentally benign"Greener" alternative
Typical Yields Good to ExcellentGood to ExcellentVery Good to Excellent
Reaction Time Moderate to longModerate to longGenerally shorter

Characterization of 3-(3-Aminophenyl)prop-2-yn-1-ol

The successful synthesis of the target compound should be confirmed by standard analytical techniques:

  • ¹H NMR: Expect to see the disappearance of the signals corresponding to the aromatic protons in the nitro-substituted ring and the appearance of new signals for the amino-substituted ring, along with a broad singlet for the -NH₂ protons. The signals for the propargyl alcohol moiety should remain intact.

  • ¹³C NMR: The carbon signals of the aromatic ring will shift upon reduction of the nitro group.

  • FT-IR: Look for the appearance of N-H stretching vibrations (typically two bands in the 3300-3500 cm⁻¹ region) and the disappearance of the characteristic N-O stretching bands of the nitro group (around 1530 and 1350 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the molecular weight of 3-(3-Aminophenyl)prop-2-yn-1-ol.

Conclusion

The chemoselective reduction of the nitro group in 3-(3-Nitrophenyl)prop-2-yn-1-ol can be successfully achieved using several reliable methods. The choice between SnCl₂, Fe/NH₄Cl, and catalytic transfer hydrogenation will be guided by practical considerations in the laboratory. All three methods presented offer a high degree of selectivity, preserving the sensitive alkyne and alcohol functionalities. By understanding the mechanistic principles behind each protocol, researchers can make informed decisions to best achieve their synthetic goals in the development of novel chemical entities.

References

  • Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. (2025). RSC Publishing. [Link]

  • Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. (n.d.). National Institutes of Health. [Link]

  • Nitroaromatic Reduction w/Sn. (2011). Sciencemadness.org. [Link]

  • Sn2+ reduction. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Reduction of aromatic nitro compounds using Sn and HCl gives:. (2026). askIITians. [Link]

  • The results of the catalytic transfer hydrogenation of nitro compounds. (n.d.). ResearchGate. [Link]

  • Heterogeneous synergistic catalysts enable efficient catalytic transfer hydrogenation of nitro compounds via in-situ provided hydrogen. (n.d.). Bohrium. [Link]

  • Béchamp reduction. (n.d.). Wikipedia. [Link]

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021). ACS Publications. [Link]

  • Reduction of nitro compounds. (n.d.). Wikipedia. [Link]

  • Nitro Reduction - SnCl2. (n.d.). Common Organic Chemistry. [Link]

  • Nitro Reduction - Common Conditions. (n.d.). organic-chemistry.org. [Link]

  • Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. (n.d.). ResearchGate. [Link]

  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018). Master Organic Chemistry. [Link]

  • What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl?. (2020). ResearchGate. [Link]

  • Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. (n.d.). SciSpace. [Link]

  • Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN. (n.d.). Semantic Scholar. [Link]

  • Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. [Link]

  • Reduction of aromatic nitro compounds with SnCl2. (2021). Reddit. [Link]

  • Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. (n.d.). ResearchGate. [Link]

  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. (n.d.). MDPI. [Link]

  • A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. (n.d.). Sciencemadness.org. [Link]

  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. (2018). PubMed. [Link]

  • Reduction Of Aliphatic Nitro Compounds To Amines Using NaBH4/NiCl2 and Ultrasound. (n.d.). Semantic Scholar. [Link]

  • Efficient Reductions of Nitroarenes with SnCl 2 in Ionic Liquid. (2025). ResearchGate. [Link]

  • Organic CHEMISTRY. (n.d.). TSI Journals. [Link]

  • Amine synthesis via iron-catalysed reductive coupling of nitroarenes with alkyl halides. (2016). National Institutes of Health. [Link]

  • Syntheses, Characterization and Antimicrobial Activity of 3-(Aminophenyl)-1,3- Diphenylpropanones, Novel Aza-michael Products. (n.d.). Semantic Scholar. [Link]

  • Nitro Reduction - Iron (Fe). (n.d.). Common Organic Chemistry. [Link]

  • Expanding the Palette of Organic Synthesis in Water: I. Carbonyl Iron Powder as a Reagent for Nitro Group Reduction. (n.d.). eScholarship.org. [Link]

  • One-Pot Mechanochemical Hydrogenation and Acetylation of 4-Nitrophenol to 4-Aminophenol and Paracetamol. (2026). ResearchGate. [Link]

  • Catalytic Transfer Hydrogenation of Nitroalkenes to Primary Amines. (2016). Ursinus Digital Commons. [Link]

  • NaBH4/NiCl2 reduction. (2006). Sciencemadness.org. [Link]

  • Formic Acid as a Hydrogen Source for the Additive-Free Reduction of Aromatic Carbonyl and Nitrile Compounds at Reusable Supported Pd Catalysts. (n.d.). MDPI. [Link]

  • Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH /Ni(OAc) .4H O System in Wet CH CN. (n.d.). Oriental Journal of Chemistry. [Link]

  • Synthesis, spectroscopic characterization, and antibacterial activity of chalcone (2E)-1-(3'-aminophenyl)-3-(4-dimethylaminophenyl)-prop-2-en-1-one against multiresistant Staphylococcus aureus carrier of efflux pump mechanisms and β-lactamase. (2023). PubMed. [Link]

  • Syntheses, characterization and antimicrobial activity of 3-(Aminophenyl)-1,3- diphenylpropanones, novel aza-michael products. (2025). ResearchGate. [Link]

  • A three-step pathway from (2-aminophenyl)chalcones to novel styrylquinoline–chalcone hybrids: synthesis and spectroscopic and structural characterization of three examples. (n.d.). National Institutes of Health. [Link]

  • Simple and rapid hydrogenation of p-nitrophenol with aqueous formic acid in catalytic flow reactors. (2013). PubMed Central. [Link]

  • Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4-Aminophenyl) Prop-2-en-1-one) Amide Derivatives. (2025). ResearchGate. [Link]

Sources

Method

Palladium-catalyzed reactions involving 3-(3-Nitrophenyl)prop-2-yn-1-ol

An In-Depth Guide to Palladium-Catalyzed Reactions of 3-(3-Nitrophenyl)prop-2-yn-1-ol for Synthetic Chemistry Authored by a Senior Application Scientist This document provides detailed application notes and protocols for...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Palladium-Catalyzed Reactions of 3-(3-Nitrophenyl)prop-2-yn-1-ol for Synthetic Chemistry

Authored by a Senior Application Scientist

This document provides detailed application notes and protocols for researchers, scientists, and professionals in drug development on the utility of 3-(3-nitrophenyl)prop-2-yn-1-ol as a versatile building block in palladium-catalyzed cross-coupling and cyclization reactions. The protocols are designed to be robust and are accompanied by mechanistic insights to explain the rationale behind experimental choices.

Introduction to 3-(3-Nitrophenyl)prop-2-yn-1-ol

3-(3-Nitrophenyl)prop-2-yn-1-ol is a valuable synthetic intermediate possessing three key functional groups ripe for chemical modification: a terminal alkyne, a nitrophenyl group, and a primary propargylic alcohol. The terminal alkyne is a prime substrate for a variety of palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling, for the formation of carbon-carbon bonds.[1][2] The nitroarene moiety, while often used for its electronic influence or for subsequent reduction to an aniline, has also emerged as a challenging but feasible electrophilic partner in advanced cross-coupling reactions.[3][4] The propargylic alcohol can participate in subsequent cyclization reactions, offering a pathway to diverse heterocyclic scaffolds.[5] This guide will explore these synthetic avenues in detail.

Sonogashira Coupling: Synthesis of Diarylalkynes

The Sonogashira reaction is a cornerstone of C(sp)-C(sp²) bond formation, coupling a terminal alkyne with an aryl or vinyl halide.[1][2] This reaction is highly efficient for elaborating the structure of 3-(3-nitrophenyl)prop-2-yn-1-ol.

Application Note

The reaction utilizes a dual catalytic system of palladium and copper(I). The palladium catalyst facilitates the oxidative addition of the aryl halide and the subsequent reductive elimination of the product, while the copper(I) co-catalyst activates the terminal alkyne.[1] The choice of palladium source, ligand, base, and solvent is critical for achieving high yields and preventing side reactions, such as the homocoupling of the alkyne (Glaser coupling). While traditional Sonogashira couplings require anhydrous and anaerobic conditions, modern protocols have been developed that can be performed under milder conditions, sometimes even in aqueous media.[2][6]

Detailed Protocol: Sonogashira Coupling with Iodobenzene

This protocol describes the coupling of 3-(3-nitrophenyl)prop-2-yn-1-ol with iodobenzene to yield 1-(3-nitrophenyl)-3-phenylprop-2-yn-1-ol.

Materials:

  • 3-(3-Nitrophenyl)prop-2-yn-1-ol

  • Iodobenzene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Toluene, anhydrous

  • Deionized water

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 3-(3-nitrophenyl)prop-2-yn-1-ol (1.0 mmol, 1.0 eq).

  • Add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene (10 mL) and triethylamine (3.0 mmol, 3.0 eq) via syringe.

  • Add iodobenzene (1.1 mmol, 1.1 eq) via syringe.

  • Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl (15 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes/ethyl acetate to afford the desired product.

Catalytic Cycle of the Sonogashira Reaction

The mechanism involves two interconnected catalytic cycles.

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OA Oxidative Addition PdII Ar-Pd(II)-X L₂ OA->PdII Ar-X TM Transmetalation Pd_alkyne Ar-Pd(II)-C≡CR L₂ Cu_acetylide Cu-C≡CR PdII->Cu_acetylide TM->Pd_alkyne Cu-C≡CR RE Reductive Elimination RE->Pd0 Ar-C≡CR CuX CuX Alkyne_complex [R-C≡C-H---CuX] CuX->Alkyne_complex R-C≡C-H Alkyne_complex->Cu_acetylide Base, -H⁺ Cu_acetylide->CuX Transmetalation to Pd(II)

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Expected Reactivity with Various Halides
Coupling Partner (Ar-X)Relative ReactivityTypical ConditionsExpected Yield
Aryl Iodide (Ar-I)HighestRoom temperature to mild heatingExcellent
Aryl Bromide (Ar-Br)MediumHeating often requiredGood to Excellent
Aryl Chloride (Ar-Cl)LowestRequires specialized ligands and higher temperaturesModerate to Good
Aryl Triflate (Ar-OTf)HighSimilar to or slightly less reactive than iodidesExcellent

Table based on general reactivity trends in Sonogashira couplings.[1]

Palladium-Catalyzed Cyclization Reactions

The propargylic alcohol functionality in 3-(3-nitrophenyl)prop-2-yn-1-ol and its derivatives opens up possibilities for intramolecular cyclization reactions to form heterocyclic compounds, such as furans and indoles. These can often be performed in a tandem or one-pot fashion with an initial cross-coupling reaction.[5]

Application Note: Tandem Sonogashira/Cyclization

A powerful synthetic strategy involves a Sonogashira coupling followed by an intramolecular cyclization. For instance, coupling 3-(3-nitrophenyl)prop-2-yn-1-ol with a 2-halophenol can be followed by a palladium-catalyzed intramolecular cyclization to generate a benzofuran scaffold. The reaction conditions can be tuned to favor the cyclization step after the initial coupling is complete.

Detailed Protocol: One-Pot Synthesis of a Benzofuran Derivative

This protocol outlines a hypothetical one-pot synthesis of 2-((3-nitrophenyl)ethynyl)benzofuran from 3-(3-nitrophenyl)prop-2-yn-1-ol and 2-iodophenol.

Materials:

  • 3-(3-Nitrophenyl)prop-2-yn-1-ol

  • 2-Iodophenol

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • In a Schlenk tube, combine 3-(3-nitrophenyl)prop-2-yn-1-ol (1.0 mmol), 2-iodophenol (1.1 mmol), Pd(OAc)₂ (0.03 mmol, 3 mol%), PPh₃ (0.06 mmol, 6 mol%), and CuI (0.05 mmol, 5 mol%).

  • Add anhydrous DMF (8 mL) and K₂CO₃ (2.5 mmol).

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction at 80 °C for 16 hours under an argon atmosphere.

  • Cool the reaction to room temperature and dilute with water (25 mL).

  • Extract with diethyl ether (3 x 25 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography on silica gel.

Proposed Workflow for Tandem Reaction

Tandem_Workflow start Starting Materials (Alkyne, 2-Iodophenol) step1 Sonogashira Coupling (Pd(OAc)₂, PPh₃, CuI, Base) start->step1 intermediate Coupled Intermediate (Propargyl Alcohol Derivative) step1->intermediate step2 Intramolecular Cyclization (Pd-catalyzed) intermediate->step2 product Final Product (Benzofuran Derivative) step2->product

Caption: Workflow for tandem Sonogashira coupling and cyclization.

Denitrative Suzuki-Miyaura Coupling

A more advanced and less conventional application involves using the nitro group as a leaving group in a cross-coupling reaction. This "denitrative coupling" allows the C(sp²)-NO₂ bond to be functionalized, offering an alternative to using aryl halides.[4] This area of research is rapidly evolving and typically requires specialized, bulky phosphine ligands to facilitate the challenging oxidative addition step.[3][4]

Application Note

The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds between an organoboron compound and an organohalide.[7][8] Adapting this reaction to use nitroarenes as the electrophile is advantageous as nitroarenes are often inexpensive and readily available. The key to a successful denitrative coupling is a palladium catalyst system, often featuring bulky, electron-rich biarylphosphine ligands like BrettPhos, that can promote the cleavage of the strong C-NO₂ bond.[4][9]

Detailed Protocol: Denitrative Suzuki Coupling with Phenylboronic Acid

This protocol provides an example of a denitrative Suzuki coupling between 3-(3-nitrophenyl)prop-2-yn-1-ol and phenylboronic acid.

Materials:

  • 3-(3-Nitrophenyl)prop-2-yn-1-ol

  • Phenylboronic acid

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • BrettPhos (ligand)

  • Potassium phosphate (K₃PO₄), anhydrous

  • 1,4-Dioxane, anhydrous

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.025 mmol, 5 mol% Pd), and BrettPhos (0.06 mmol, 6 mol%) to a reaction vial.

  • Add 3-(3-nitrophenyl)prop-2-yn-1-ol (0.5 mmol), phenylboronic acid (0.75 mmol), and K₃PO₄ (1.0 mmol).

  • Add anhydrous 1,4-dioxane (2.5 mL).

  • Seal the vial and remove it from the glovebox.

  • Heat the mixture at 130 °C for 24 hours with vigorous stirring.

  • Cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate and purify by column chromatography.

Proposed Catalytic Cycle for Denitrative Coupling

Denitrative_Suzuki Pd0 Pd(0)L₂ OA Oxidative Addition (C-NO₂ cleavage) PdII Ar-Pd(II)-NO₂ L₂ OA->PdII Ar-NO₂ TM Transmetalation Pd_Ar Ar-Pd(II)-Ar' L₂ TM->Pd_Ar Ar'B(OH)₂ Base RE Reductive Elimination RE->Pd0 Ar-Ar'

Sources

Application

Application Note: A Practical Guide to Monitoring Reaction Progress with Thin-Layer Chromatography (TLC)

Abstract Thin-Layer Chromatography (TLC) is a rapid, versatile, and cost-effective analytical technique indispensable in the modern chemistry laboratory for monitoring the progress of chemical reactions.[1][2] This appli...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Thin-Layer Chromatography (TLC) is a rapid, versatile, and cost-effective analytical technique indispensable in the modern chemistry laboratory for monitoring the progress of chemical reactions.[1][2] This application note provides a comprehensive, field-proven protocol for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying principles and causality behind experimental choices, ensuring robust and reproducible results. We will cover everything from the fundamentals of TLC and detailed experimental procedures to advanced troubleshooting and data interpretation, establishing a self-validating system for reliable reaction monitoring.

Introduction: The "Why" Behind Reaction Monitoring

In chemical synthesis, simply mixing reagents and waiting for a prescribed time is insufficient to guarantee a successful outcome. Reaction monitoring is critical to:

  • Determine Reaction Completion: Prevents premature workup of an incomplete reaction or prolonged reaction times that can lead to byproduct formation.

  • Identify Intermediates and Byproducts: Provides a qualitative snapshot of the reaction mixture, revealing the formation of new chemical entities.

  • Optimize Reaction Conditions: Allows for rapid assessment of how changes in temperature, catalysts, or reagents affect the reaction course.

TLC is the frontline tool for this purpose due to its speed, simplicity, and high sensitivity.[2] It allows a chemist to quickly ascertain the consumption of starting materials and the formation of products.[3][4]

Fundamental Principles of TLC

TLC separates components of a mixture based on the principle of differential partitioning between a stationary phase and a mobile phase.[1][5]

  • Stationary Phase: A thin layer of an adsorbent material, most commonly polar silica gel (SiO₂), coated onto an inert backing like glass or aluminum.[1][3][5]

  • Mobile Phase (Eluent): A solvent or mixture of solvents that flows up the plate via capillary action.[3]

  • Separation Mechanism: The sample is spotted on the stationary phase. As the mobile phase ascends the plate, it competes with the stationary phase to interact with the sample components.

    • Polar compounds have a stronger affinity for the polar stationary phase (silica gel) and will travel shorter distances up the plate.[3][6]

    • Non-polar compounds have a higher affinity for the mobile phase and will travel further up the plate.[3][6]

This differential movement results in the separation of the mixture into discrete spots.[5]

The Core Protocol: Monitoring a Reaction Step-by-Step

This protocol is designed to be a self-validating system through the use of reference lanes for starting material and a "co-spot."

Essential Materials & Equipment
  • TLC Plates: Silica gel 60 F-254 plates (the "F-254" indicates a fluorescent indicator is included for UV visualization).[7]

  • TLC Chamber: A glass jar with a lid or a dedicated developing tank.

  • Spotters: Capillary tubes (can be made by heating and drawing out Pasteur pipettes).[7]

  • Mobile Phase (Eluent): A pre-determined solvent system (see Section 5.1).

  • Pencil: For marking the plate (ink from a pen will run with the solvent).[8]

  • Visualization Tools:

    • UV Lamp (254 nm).[7]

    • Staining jar containing an appropriate visualizing agent (e.g., iodine, potassium permanganate, or ceric ammonium molybdate).[7][9]

Step-by-Step Experimental Workflow

Step 1: Plate and Chamber Preparation

  • Prepare the Chamber: Pour the chosen mobile phase into the TLC chamber to a depth of approximately 0.5 cm.[10] Line the inside of the chamber with a piece of filter paper, ensuring it is saturated with the solvent. Close the lid and allow the chamber to equilibrate for at least 10-15 minutes.[11][12]

    • Expert Insight: Chamber saturation is crucial for reproducible results. An unsaturated atmosphere allows the solvent to evaporate from the plate surface as it runs, which can alter the separation and lead to inconsistent Rf values.[11]

  • Prepare the TLC Plate: Using a pencil, gently draw a straight baseline (origin) about 1 cm from the bottom of the plate.[6][13] Be careful not to gouge the silica layer. Mark three evenly spaced ticks on this line for your sample spots.[10]

Step 2: Spotting the Plate

  • Prepare Samples:

    • Starting Material (SM): Dissolve a tiny amount (<1 mg) of your starting material in a suitable volatile solvent (e.g., ethyl acetate, dichloromethane).[7]

    • Reaction Mixture (RM): Take a small aliquot from your reaction pot using a capillary spotter. Dilute it with a volatile solvent if the reaction is highly concentrated.

  • Apply the Samples:

    • Left Lane (SM): Using a clean capillary spotter, touch the tip to the SM solution and then briefly and gently touch it to the leftmost tick on the TLC plate's baseline.

    • Right Lane (RM): Using a new, clean spotter, apply the diluted reaction mixture to the rightmost tick.

    • Center Lane (Co-spot): Apply the SM to the center tick. Let it dry for a few seconds, then carefully apply the RM directly on top of the SM spot.[4][10]

    • Expert Insight: The goal is to create small, concentrated spots, typically 1-2 mm in diameter.[2][3] Overloading the plate will lead to streaking and poor separation.[8][14][15]

Step 3: Developing the Plate (Elution)

  • Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the baseline with the spots is above the level of the solvent pool.[8]

  • Close the chamber lid and allow the solvent front to ascend the plate undisturbed.

  • When the solvent front is about 0.5-1 cm from the top of the plate, remove the plate from the chamber.[10]

  • Immediately mark the position of the solvent front with a pencil.[6]

Step 4: Visualization

  • Dry the Plate: Allow the solvent to fully evaporate from the plate in a fume hood.

  • UV Visualization: Place the dried plate under a UV lamp (254 nm). Compounds that absorb UV light will appear as dark spots against the fluorescent green background.[1] Gently circle these spots with a pencil.

  • Staining: If compounds are not UV-active or for confirmation, use a chemical stain.[3] Dip the plate quickly into a jar containing the staining solution (e.g., potassium permanganate), remove it, and gently wipe the back of the plate. Heat the plate carefully with a heat gun until colored spots appear.

    • Expert Insight: Always visualize with UV light first, as staining is a destructive method.[6] Staining can often reveal non-UV active byproducts.[3]

Visual Workflow of the TLC Protocol

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_chamber 1. Prepare & Saturate TLC Chamber prep_plate 2. Mark Baseline on TLC Plate prep_chamber->prep_plate prep_samples 3. Prepare SM & RM Samples prep_plate->prep_samples spot 4. Spot SM, Co-spot, & RM on Baseline prep_samples->spot develop 5. Develop Plate in Chamber spot->develop mark 6. Mark Solvent Front & Dry develop->mark visualize 7. Visualize (UV then Stain) mark->visualize interpret 8. Interpret Results visualize->interpret

Caption: A flowchart of the standard TLC protocol for reaction monitoring.

Interpretation of Results

The power of TLC lies in the comparison of the three lanes. The position of each spot is quantified by its Retention Factor (Rf) .[16]

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [2][16]

An ideal Rf value for analysis is typically between 0.2 and 0.8.[3][17]

ScenarioObservation on TLC PlateInterpretationAction
Reaction Not Started The RM lane looks identical to the SM lane. The co-spot appears as a single, merged spot.The reaction has not yet begun.Continue the reaction, checking again at a later time point.
Reaction in Progress The RM lane shows a spot for the SM (diminishing intensity) and a new spot for the product (P). The co-spot shows two distinct spots.The reaction is proceeding but is not yet complete.Continue the reaction and monitor with TLC at regular intervals.
Reaction Complete The SM spot has completely disappeared from the RM lane. Only the product spot (P) is visible. The co-spot lane shows two distinct spots at the SM and P positions.The starting material has been fully consumed.The reaction can be stopped and moved to the workup/purification stage.
Complex Reaction Multiple new spots appear in the RM lane.Byproducts are forming alongside the desired product.Consider optimizing reaction conditions (e.g., lower temperature, different catalyst) to improve selectivity.
Decision-Making Workflow

Caption: A decision tree for interpreting TLC results during reaction monitoring.

Expert Insights and Troubleshooting

Selecting the Right Mobile Phase

The choice of solvent system is the most critical variable in TLC.[11][18] The goal is to find a system where the starting material has an Rf of ~0.3-0.4 to allow room for a new, potentially less polar product to appear with a higher Rf.[10]

  • Starting Point: For compounds of "normal" polarity, a 70:30 mixture of Hexanes:Ethyl Acetate is a common starting point.[19]

  • Adjusting Polarity:

    • Spots too low (low Rf): The mobile phase is not polar enough. Increase the proportion of the more polar solvent (e.g., ethyl acetate).[17][20]

    • Spots too high (high Rf): The mobile phase is too polar. Decrease the proportion of the polar solvent.[17][20]

  • Common Solvent Systems:

    • Non-polar compounds: 5% Ethyl Acetate in Hexanes.[19]

    • Polar compounds: 5% Methanol in Dichloromethane.[19]

    • Very polar/acidic compounds: Add a few drops of acetic acid to the eluent to suppress tailing.[7]

    • Very polar/basic compounds: Add a few drops of ammonia or triethylamine to prevent streaking.[15]

Troubleshooting Common TLC Problems
ProblemPotential Cause(s)Solution(s)
Streaking/Tailing Spots Sample is overloaded; Sample is too acidic or basic; Inappropriate solvent system.[8][14][15]Apply a more dilute sample; Add a modifier (e.g., acetic acid for acids, ammonia for bases) to the mobile phase.[15]
Spots Remain on Baseline Mobile phase is not polar enough.[17]Increase the polarity of the mobile phase (e.g., add more ethyl acetate or methanol).[17]
Spots Run with Solvent Front Mobile phase is too polar.[17]Decrease the polarity of the mobile phase (e.g., add more hexanes).[17]
No Spots Visible Sample concentration is too low; Compound is not UV-active and requires a stain.[8]Spot the sample multiple times in the same place (drying in between); Use a chemical visualization stain.[8]
Uneven Solvent Front The TLC plate is touching the side of the chamber or the filter paper.[8]Reposition the plate in the center of the chamber, ensuring it does not touch the walls.

Advanced Topic: Quantitative Analysis

While primarily a qualitative technique, TLC can be adapted for quantitative or semi-quantitative analysis. This involves spotting serial dilutions of a standard compound alongside the unknown sample.[21] After development and visualization, the plate can be photographed or scanned.[21][22] Image analysis software can then be used to measure the intensity and area of the spots, allowing for the creation of a calibration curve to estimate the concentration of the compound in the sample.[21][23]

Conclusion

Thin-Layer Chromatography is a foundational and powerful technique for the real-time monitoring of chemical reactions. By understanding the principles of separation and adhering to a systematic protocol that includes proper controls like a co-spot, researchers can gain rapid and reliable insights into their reaction's progress. Mastering the art of selecting solvent systems and troubleshooting common issues transforms TLC from a simple check into an indispensable tool for chemical synthesis and process development.

References

  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC - Bitesize Bio. (n.d.). Retrieved from [Link]

  • Understanding RF Values in Thin Layer Chromatography (TLC) - Oreate AI Blog. (2026, January 16). Retrieved from [Link]

  • Quantitative thin layer chromatography for educational settings - ChemRxiv. (n.d.). Retrieved from [Link]

  • Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions . (2023, November 13). Retrieved from [Link]

  • Monitoring Reactions by TLC - Washington State University. (n.d.). Retrieved from [Link]

  • Chromatography: Solvent Systems for TLC - Department of Chemistry, University of Rochester. (n.d.). Retrieved from [Link]

  • How To: Monitor by TLC - Department of Chemistry, University of Rochester. (n.d.). Retrieved from [Link]

  • Thin layer chromatography: Application for quantitative analysis . (n.d.). Retrieved from [Link]

  • Thin Layer Chromatography: A Complete Guide to TLC - Chemistry Hall. (2020, January 2). Retrieved from [Link]

  • TLC Visualization Methods . (n.d.). Retrieved from [Link]

  • Thin Layer Chromatography - Chemistry Teaching Labs, University of York. (n.d.). Retrieved from [Link]

  • Troubleshooting: TLC - Department of Chemistry, University of Rochester. (n.d.). Retrieved from [Link]

  • TLC troubleshooting - ChemBAM. (n.d.). Retrieved from [Link]

  • How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - ALWSCI Blog. (2025, September 2). Retrieved from [Link]

  • Rapid, Simple Quantitation in Thin-Layer Chromatography Using a Flatbed Scanner - Journal of Chemical Education. (1998, October 1). Retrieved from [Link]

  • Dip Reagents for Visualization in TLC - Journal of Chemical Education. (1990, August 1). Retrieved from [Link]

  • Calculating retention factors for TLC (video) - Khan Academy. (n.d.). Retrieved from [Link]

  • Choice Of Solvent System in Thin Layer Chromatography (TLC) - BrainKart. (2018, March 23). Retrieved from [Link]

  • TLC Visualization Reagents - EPFL. (n.d.). Retrieved from [Link]

  • Thin Layer Chromatography - Chemistry LibreTexts. (2022, August 23). Retrieved from [Link]

  • Thin Layer Chromatography (TLC) . (n.d.). Retrieved from [Link]

  • A simple quantitative method using TLC-image analysis to determine fructooligosaccharides (FOS) in food samples - PMC. (n.d.). Retrieved from [Link]

  • Determining a solvent system - Chemistry Teaching Labs, University of York. (n.d.). Retrieved from [Link]

  • Thin Layer Chromatography Visualization Reagents . (n.d.). Retrieved from [Link]

  • 2.3B: Uses of TLC - Chemistry LibreTexts. (2022, April 18). Retrieved from [Link]

  • RF Value Explanation - BYJU'S. (n.d.). Retrieved from [Link]

  • Quantitative Thin-Layer Chromatographic Method for Determination of Amantadine Hydrochloride - PMC. (n.d.). Retrieved from [Link]

  • 2.4: TLC-ANALYSIS - Chemistry LibreTexts. (2021, June 20). Retrieved from [Link]

  • How to identify whether a reaction has been complete using TLC - Quora. (2020, February 18). Retrieved from [Link]

  • Complete Guide to Thin Layer Chromatography Sample Preparation - Organomation. (n.d.). Retrieved from [Link]

  • How to Interpret Thin Layer & Column Chromatography Results - Study.com. (n.d.). Retrieved from [Link]

  • Thin Layer Chromatography (TLC) Guide - MIT OpenCourseWare. (n.d.). Retrieved from [Link]

  • Mastering TLC Chromatography: A Comprehensive Guide - Chrom Tech, Inc. (2024, November 20). Retrieved from [Link]

Sources

Method

High-Purity Isolation of 3-(3-Nitrophenyl)prop-2-yn-1-ol: A Detailed Protocol for Silica Gel Column Chromatography

An Application Note for Drug Development Professionals Abstract 3-(3-Nitrophenyl)prop-2-yn-1-ol is a valuable synthetic intermediate in medicinal chemistry and materials science, often synthesized via Sonogashira couplin...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

3-(3-Nitrophenyl)prop-2-yn-1-ol is a valuable synthetic intermediate in medicinal chemistry and materials science, often synthesized via Sonogashira coupling.[1][2] The purification of this compound from the complex reaction mixture, which typically contains residual catalysts, unreacted starting materials, and homocoupled byproducts, is critical for downstream applications. This application note provides a robust, step-by-step protocol for the efficient purification of 3-(3-Nitrophenyl)prop-2-yn-1-ol using normal-phase silica gel column chromatography. We detail the rationale behind the selection of the stationary and mobile phases, a systematic approach to method development using Thin-Layer Chromatography (TLC), and a comprehensive guide to column packing, sample loading, gradient elution, and fraction analysis.

Introduction and Scientific Principle

The purification of polar, aromatic compounds like 3-(3-Nitrophenyl)prop-2-yn-1-ol presents a distinct challenge. The molecule possesses both a highly polar primary alcohol (-OH) and a nitro (-NO2) group, alongside a less polar phenylacetylene backbone. This amphiphilic character necessitates a carefully optimized chromatographic system to achieve baseline separation from impurities.

The most common synthetic route to this compound is the palladium/copper-catalyzed Sonogashira coupling of 3-iodonitrobenzene and propargyl alcohol.[3] This reaction can generate a variety of impurities:

  • Non-polar impurities: Unreacted 3-iodonitrobenzene, homocoupled diyne byproducts.

  • Highly polar impurities: Unreacted propargyl alcohol, amine salts (from the base), and residual metal catalysts.

Normal-phase column chromatography is the ideal technique for this separation.[4][5] It utilizes a polar stationary phase (silica gel) and a less polar mobile phase (eluent). The principle of separation is based on the differential adsorption of compounds to the stationary phase.[5]

  • Weakly adsorbed compounds (less polar) spend more time in the mobile phase and are eluted from the column first.

  • Strongly adsorbed compounds (more polar) interact more strongly with the silica gel and are eluted later.

Our strategy employs a gradient elution, starting with a low-polarity solvent system to remove non-polar impurities and gradually increasing the polarity to selectively elute the target compound, leaving the most polar contaminants adsorbed at the top of the column.

Materials and Reagents

2.1 Reagents

  • Crude 3-(3-Nitrophenyl)prop-2-yn-1-ol reaction mixture

  • Silica Gel, standard grade, for column chromatography (e.g., 60 Å, 230-400 mesh)

  • n-Hexane, HPLC grade

  • Ethyl Acetate, HPLC grade

  • Dichloromethane (DCM), HPLC grade (for sample loading)

  • Technical grade solvents for column rinsing

2.2 Equipment

  • Glass chromatography column with stopcock (appropriate size for scale)

  • TLC plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Capillary tubes for spotting

  • Fraction collection tubes or flasks

  • Rotary evaporator

  • Funnel, beakers, Erlenmeyer flasks

  • Cotton wool or glass wool

  • Sand, washed and dried

  • Support stand and clamps

Detailed Purification Protocol

This protocol is designed as a self-validating system, where Thin-Layer Chromatography (TLC) is used to guide and confirm the success of the column chromatography separation.

Part A: Method Development with Thin-Layer Chromatography (TLC)

The causality behind this step is to identify a mobile phase composition that provides optimal separation before committing the bulk of the material to the column. The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.25-0.35.

  • Prepare Samples: Dissolve a small amount of the crude reaction mixture in a minimal volume of ethyl acetate or DCM. Also prepare dilute solutions of the starting materials (3-iodonitrobenzene and propargyl alcohol) if available, to use as standards.

  • Spot the TLC Plate: Using a capillary tube, spot the crude mixture and any standards onto a TLC plate, about 1 cm from the bottom.

  • Develop the Plate: Test various solvent systems of increasing polarity. Start with a low-polarity mixture and progressively increase the proportion of the polar solvent. A good starting point is the Hexane:Ethyl Acetate system.

  • Visualize and Analyze: After developing, dry the plate and visualize the spots under a UV lamp. The Rf value is calculated as (distance traveled by spot) / (distance traveled by solvent front). The optimal eluent system will show clear separation between the product spot and major impurities.

Table 1: Example TLC Analysis for Solvent System Optimization

Trial Solvent System (Hexane:Ethyl Acetate)Rf of Non-polar Impurity (e.g., 3-iodonitrobenzene)Rf of Product (3-(3-Nitrophenyl)prop-2-yn-1-ol)Rf of Polar Impurity (e.g., Propargyl Alcohol)Assessment
90:10~0.8~0.10.0Product Rf is too low.
80:20~0.9~0.3~0.05Good separation. Product is well-resolved from baseline and high-Rf impurities.
70:30>0.9~0.5~0.1Product Rf is too high; poor separation from less-polar impurities.

Based on this analysis, an 80:20 Hexane:Ethyl Acetate mixture is chosen as the primary eluent for the column.

Part B: Column Preparation (Wet Slurry Method)

This method is chosen to ensure a homogenous, air-free packing of the stationary phase, which is essential for achieving high resolution.[4]

  • Column Setup: Securely clamp the column in a vertical position in a fume hood. Place a small plug of cotton or glass wool at the bottom, ensuring it covers the outlet. Add a thin layer (~0.5 cm) of sand on top of the wool.[5]

  • Prepare Slurry: In a beaker, measure the required amount of silica gel (typically 30-50 times the weight of the crude sample). Add the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate) to create a free-flowing slurry. Stir gently to release trapped air bubbles.

  • Pack the Column: Open the stopcock. Pour the silica slurry into the column using a funnel. Continuously tap the side of the column gently to encourage even settling.[5]

  • Equilibrate: Once all the silica has settled, add a final layer of sand (~1 cm) on top to prevent disturbance during solvent addition. Run 2-3 column volumes of the initial eluent through the column to ensure it is fully equilibrated and packed. Crucially, never let the solvent level drop below the top of the sand layer. [6]

Part C: Sample Loading and Gradient Elution
  • Sample Preparation: Dissolve the crude product in the minimum possible volume of a strong solvent like DCM or ethyl acetate. Add a small amount of silica gel (~1-2 times the crude weight) to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. This "dry loading" method often results in better separation than loading a liquid solution.

  • Loading: Carefully add the silica-adsorbed sample powder to the top of the column.

  • Elution: Begin the elution process by carefully adding the mobile phase.

    • Step 1 (Wash): Start with a low-polarity solvent (e.g., 95:5 Hexane:Ethyl Acetate). This will elute very non-polar impurities. Collect the eluent and monitor with TLC.

    • Step 2 (Gradient Elution): Gradually increase the polarity of the mobile phase. For example, switch to 90:10, then 80:20 Hexane:Ethyl Acetate. The target compound should begin to elute in the 80:20 mixture, as predicted by the initial TLC analysis.

    • Step 3 (Final Wash): After the product has been fully collected, a final wash with a more polar mixture (e.g., 50:50 Hexane:Ethyl Acetate) can be used to strip any remaining highly polar compounds from the column.

Part D: Fraction Collection and Analysis
  • Collection: Collect the eluent in sequentially numbered test tubes or flasks. The size of the fractions should be about 10-20% of the column volume.

  • TLC Analysis of Fractions: Spot every few fractions onto a TLC plate. Develop the plate in the 80:20 Hexane:Ethyl Acetate system.

  • Pooling: Identify all fractions that contain only the pure product spot (with the correct Rf value) and combine them in a larger flask. Also, create a separate pool of "mixed fractions" that can be re-purified if necessary.

Part E: Solvent Removal and Product Characterization
  • Concentration: Remove the solvent from the pooled pure fractions using a rotary evaporator.

  • Drying: Place the resulting solid or oil under high vacuum for several hours to remove any residual solvent.

  • Characterization: Confirm the purity of the final product using analytical techniques such as NMR, LC-MS, and melting point determination.

Workflow Visualization

The entire purification process can be visualized as a logical sequence of steps, each building upon the last to ensure a high-purity final product.

Purification_Workflow cluster_prep Method Development & Preparation cluster_main Column Chromatography Execution cluster_final Product Isolation & Verification Crude Crude Reaction Mixture TLC_dev TLC Method Development (Determine Eluent System) Crude->TLC_dev Pack Prepare Silica Slurry & Pack Column TLC_dev->Pack Informs Eluent Choice Load Dry Load Crude Sample onto Column Pack->Load Elute Gradient Elution (Increasing Polarity) Load->Elute Collect Collect Fractions Elute->Collect TLC_fractions TLC Analysis of Fractions Collect->TLC_fractions Pool Pool Pure Fractions TLC_fractions->Pool Identify Pure Product Evap Solvent Evaporation (Rotovap) Pool->Evap Dry High-Vacuum Drying Evap->Dry Pure Pure 3-(3-Nitrophenyl)prop-2-yn-1-ol Dry->Pure

Caption: Workflow for the purification of 3-(3-Nitrophenyl)prop-2-yn-1-ol.

Troubleshooting

ProblemPossible Cause(s)Solution(s)
Poor Separation (overlapping bands) - Column packed unevenly.- Sample band too diffuse (loaded in too much solvent).- Incorrect solvent system polarity.- Repack column using the slurry method, ensuring no air bubbles.- Use the dry loading method or dissolve the sample in the absolute minimum volume of solvent.- Re-optimize the eluent system with TLC.
Product Not Eluting - Eluent polarity is too low.- Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in the mobile phase.
Cracked or Channeled Column Bed - Column ran dry.- Drastic, rapid change in solvent polarity.- Ensure the solvent level never drops below the top of the silica bed.- Increase solvent polarity gradually rather than in large, abrupt steps.
Streaking on TLC Plate - Sample is too concentrated.- Sample is highly acidic or basic.- Dilute the sample before spotting.- Add a trace amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the TLC developing solvent.

References

  • IUCrData. (2022). 3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one. Source: International Union of Crystallography. [Link]

  • Vinaya, et al. (2022). 3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one. ResearchGate. [Link]

  • LookChem. (n.d.). 3-(4-Nitrophenyl)prop-2-yn-1-ol. Source: LookChem. [Link]

  • Kim, G. B. (2004). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons. Environmental Geochemistry and Health, 26, 315-322.
  • National Center for Biotechnology Information. (n.d.). 3-(4-Nitrophenyl)prop-2-yn-1-ol. PubChem Compound Database. [Link]

  • Columbia University, Department of Chemistry. (n.d.). Column Chromatography. [Link]

  • Google Patents. (2019).
  • Cheméo. (n.d.). Chemical Properties of 3-Phenyl-2-propyn-1-ol (CAS 1504-58-1). [Link]

  • Harrison, W. T. A., et al. (2006). (2E)-1-(4-Bromophenyl)-3-(4-nitrophenyl)-prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4830-o4832. [Link]

  • University of Alberta, Department of Chemistry. (n.d.). Column Chromatography. [Link]

  • Qiu, X.-Y., Liu, W.-S., & Zhu, H.-L. (2006). 3-(3-Hydroxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 62(4), o1304-o1305. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-((3-(4-Nitrophenyl)prop-2-yn-1-yl)oxy)oxane. PubChem Compound Database. [Link]

  • Abdulkadir, S. B., et al. (2022). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Arabian Journal of Geosciences, 15(1350). [Link]

  • Dannan, G. A., Mileski, G. J., & Aust, S. D. (1982). Purification of Polybrominated Biphenyl Congeners. Journal of Toxicology and Environmental Health, 9(3), 423-438. [Link]

  • ChemBK. (2024). 3-phenylprop-2-yn-1-ol. [Link]

  • Hierso, J.-C., et al. (2007). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Tetrahedron, 63(37), 9249-9258.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(3-Nitrophenyl)-3-phenyl-2-propen-1-one. PubChem Compound Database. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-(3-Nitrophenyl)prop-2-yn-1-ol

Welcome to the technical support center for the synthesis of 3-(3-Nitrophenyl)prop-2-yn-1-ol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(3-Nitrophenyl)prop-2-yn-1-ol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this important chemical intermediate. Here, we will address common challenges encountered during its synthesis via the Sonogashira coupling reaction, providing in-depth troubleshooting advice and answers to frequently asked questions.

Introduction to the Synthesis

The synthesis of 3-(3-nitrophenyl)prop-2-yn-1-ol is most commonly achieved through a Sonogashira coupling reaction. This powerful cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne (propargyl alcohol) and an aryl halide (typically 1-bromo- or 1-iodo-3-nitrobenzene). The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. The electron-withdrawing nature of the nitro group on the aryl halide can significantly influence the reaction's efficiency and outcome.

This guide will provide a comprehensive overview of the critical parameters, potential pitfalls, and optimization strategies to help you achieve higher yields and a cleaner product.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of 3-(3-nitrophenyl)prop-2-yn-1-ol.

Problem 1: Low or No Product Yield

Q: I am not getting the desired product, or the yield is very low. What are the possible causes and how can I fix this?

A: Low or no yield in a Sonogashira coupling can stem from several factors, primarily related to the catalyst system, reaction conditions, and reagent quality.

  • Inactive Catalyst: The active catalytic species is a Pd(0) complex. If your palladium source is a Pd(II) salt (e.g., PdCl₂(PPh₃)₂), it needs to be reduced in situ. This reduction can sometimes be inefficient.

    • Solution:

      • Ensure your phosphine ligand (e.g., PPh₃) is present in sufficient excess to facilitate the reduction of the Pd(II) precursor.

      • Ensure your reagents and solvents are thoroughly deoxygenated, as oxygen can deactivate the Pd(0) catalyst.

  • Poor Reagent Quality: The Sonogashira coupling is sensitive to impurities.

    • Solution:

      • Use high-purity aryl halide and propargyl alcohol.

      • Ensure your solvents are anhydrous and your base is free of moisture. Water can interfere with the catalytic cycle.

  • Suboptimal Reaction Conditions: Temperature, solvent, and base selection are critical.

    • Solution:

      • Temperature: While many Sonogashira couplings proceed at room temperature, electron-deficient aryl halides like 3-iodonitrobenzene may benefit from gentle heating (e.g., 40-60 °C) to improve the rate of oxidative addition.

      • Solvent: Aprotic polar solvents like DMF or THF are common choices. Triethylamine can often serve as both the base and the solvent.

      • Base: An amine base like triethylamine or diisopropylethylamine is crucial to neutralize the hydrogen halide formed during the reaction. Ensure you are using a sufficient excess (at least 2-3 equivalents).

Problem 2: Formation of Significant Byproducts

Q: My reaction mixture shows multiple spots on TLC, and I'm isolating significant amounts of impurities. What are these byproducts and how can I minimize them?

A: The most common byproduct in a Sonogashira reaction is the homocoupled alkyne, also known as a Glaser coupling product. Other impurities can arise from side reactions of the starting materials or product.

  • Glaser Homocoupling: This is the oxidative dimerization of the terminal alkyne (propargyl alcohol) to form 1,4-dihydroxybuta-1,3-diyne. This side reaction is promoted by the copper(I) catalyst in the presence of oxygen.[1]

    • Solution:

      • Rigorous Degassing: Thoroughly degas your solvents and the reaction mixture by bubbling with an inert gas (argon or nitrogen) for at least 30 minutes before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.

      • Slow Addition of Alkyne: Adding the propargyl alcohol slowly to the reaction mixture can help to keep its concentration low, disfavoring the bimolecular homocoupling reaction.

      • Copper-Free Conditions: In some cases, a copper-free Sonogashira protocol can be employed, although this may require a more active palladium catalyst or higher reaction temperatures.

  • Other Byproducts: Decomposition of starting materials or product can occur under harsh conditions.

    • Solution:

      • Avoid excessive heating. Monitor the reaction progress by TLC and stop the reaction once the starting material is consumed.

      • Ensure your purification method is appropriate for the polar nature of the product.

Frequently Asked Questions (FAQs)

Q1: Which aryl halide should I use: 1-bromo-3-nitrobenzene or 1-iodo-3-nitrobenzene?

A1: The reactivity of aryl halides in the Sonogashira coupling follows the order I > Br > Cl. Therefore, 1-iodo-3-nitrobenzene will generally react faster and under milder conditions than 1-bromo-3-nitrobenzene. If you are experiencing low yields with the bromo-analogue, switching to the iodo-substituted starting material is a good strategy to improve your results.

Q2: What is the optimal ratio of palladium to copper catalyst?

A2: A typical catalyst loading is 1-5 mol% of the palladium catalyst and 2-10 mol% of the copper(I) co-catalyst. The exact ratio may require some optimization for your specific conditions. It is generally advisable to use a slight excess of the copper co-catalyst relative to the palladium catalyst.

Q3: How can I effectively purify 3-(3-nitrophenyl)prop-2-yn-1-ol?

A3: 3-(3-Nitrophenyl)prop-2-yn-1-ol is a relatively polar molecule due to the nitro and hydroxyl groups.

  • Column Chromatography: Flash column chromatography on silica gel is the most common method for purification. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is usually effective.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/hexane) can be an effective purification method.

Q4: My purified product is a yellow oil, but the literature reports a solid. What should I do?

A4: The product can sometimes be obtained as a persistent oil, especially if minor impurities are present.

  • Solution:

    • Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface.

    • Adding a small seed crystal of the pure compound, if available, can initiate crystallization.

    • Ensure all solvent from the column chromatography has been removed under high vacuum.

    • If crystallization fails, re-purification by column chromatography may be necessary.

Experimental Protocols

The following is a representative protocol for the synthesis of 3-(3-nitrophenyl)prop-2-yn-1-ol. Note: This is a general procedure and may require optimization.

Protocol: Sonogashira Coupling of 1-Iodo-3-nitrobenzene with Propargyl Alcohol

Materials:

  • 1-Iodo-3-nitrobenzene

  • Propargyl alcohol

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous, deoxygenated Tetrahydrofuran (THF)

  • Standard laboratory glassware, including a Schlenk flask or a three-necked round-bottom flask

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1-iodo-3-nitrobenzene (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

    • Seal the flask with a septum and purge with inert gas for 10-15 minutes.

  • Reaction Setup:

    • Under a positive pressure of inert gas, add anhydrous, deoxygenated THF (5-10 mL per mmol of aryl halide) and triethylamine (3.0 eq).

    • Stir the mixture at room temperature for 10 minutes.

    • Slowly add propargyl alcohol (1.2 eq) to the reaction mixture via syringe over 5-10 minutes.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature or heat to 40-50 °C.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aryl halide is consumed.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

    • Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 10% to 50% ethyl acetate in hexane) to afford 3-(3-nitrophenyl)prop-2-yn-1-ol.

Data Presentation

Table 1: Typical Reagent Stoichiometry

ReagentMolar Equivalents
1-Iodo-3-nitrobenzene1.0
Propargyl alcohol1.2 - 1.5
PdCl₂(PPh₃)₂0.01 - 0.05
CuI0.02 - 0.10
Triethylamine2.0 - 3.0

Visualizations

Sonogashira Catalytic Cycle

Sonogashira_Cycle Pd(0)L2 Pd(0)L2 Pd(II) Complex Pd(II) Complex Pd(0)L2->Pd(II) Complex Oxidative Addition (Ar-X) Alkyne Complex Alkyne Complex Pd(II) Complex->Alkyne Complex Transmetalation (from Cu-acetylide) Product Complex Product Complex Alkyne Complex->Product Complex cis-trans Isomerization Product Complex->Pd(0)L2 Reductive Elimination (Product)

Caption: The catalytic cycle of the Sonogashira reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield Issue Check_Catalyst Is the catalyst active? Start->Check_Catalyst Check_Conditions Are reaction conditions optimal? Start->Check_Conditions Check_Reagents Are reagents pure and dry? Start->Check_Reagents Solution_Catalyst Use Pd(0) catalyst or ensure complete reduction. Check_Catalyst->Solution_Catalyst Solution_Conditions Optimize temperature, solvent, and base. Check_Conditions->Solution_Conditions Solution_Reagents Purify starting materials and use anhydrous solvents. Check_Reagents->Solution_Reagents

Sources

Optimization

Technical Support Center: Synthesis of 3-(3-Nitrophenyl)prop-2-yn-1-ol

Welcome to the technical support center for the synthesis of 3-(3-Nitrophenyl)prop-2-yn-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this sy...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(3-Nitrophenyl)prop-2-yn-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common side reactions, and ensure a successful and reproducible outcome.

Introduction

The synthesis of 3-(3-nitrophenyl)prop-2-yn-1-ol, a valuable building block in medicinal chemistry and materials science, is most commonly achieved via a Sonogashira coupling reaction. This powerful cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne (propargyl alcohol) and an aryl halide (typically 1-bromo- or 1-iodo-3-nitrobenzene).[1] While effective, this reaction is not without its challenges. The presence of the electron-withdrawing nitro group and the reactive nature of propargyl alcohol can lead to a variety of side reactions, complicating the reaction profile and purification process.

This guide provides a comprehensive, question-and-answer-based approach to troubleshooting these issues, grounded in mechanistic principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 3-(3-Nitrophenyl)prop-2-yn-1-ol?

The most prevalent and direct method is the Sonogashira coupling of an aryl halide (1-bromo-3-nitrobenzene or 1-iodo-3-nitrobenzene) with propargyl alcohol. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.[1]

Q2: Why is the choice of aryl halide important?

The reactivity of the aryl halide follows the trend I > Br > Cl. Aryl iodides are generally more reactive and can often be coupled at lower temperatures, while aryl bromides may require more forcing conditions. Aryl chlorides are typically the least reactive. For the synthesis of 3-(3-nitrophenyl)prop-2-yn-1-ol, 1-iodo-3-nitrobenzene is often the preferred starting material to ensure a higher reaction rate and yield.

Q3: What are the key components of a standard Sonogashira coupling reaction?

A typical Sonogashira coupling reaction includes:

  • Aryl Halide: The electrophilic partner (e.g., 1-iodo-3-nitrobenzene).

  • Terminal Alkyne: The nucleophilic partner (e.g., propargyl alcohol).

  • Palladium Catalyst: The primary catalyst for the cross-coupling (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂).

  • Copper(I) Co-catalyst: Typically CuI, which facilitates the formation of a copper acetylide intermediate.[1]

  • Base: An amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to neutralize the hydrogen halide produced during the reaction.[1]

  • Solvent: Anhydrous, deoxygenated solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are commonly used.

Troubleshooting Guide: Side Reactions and Solutions

This section addresses specific issues you may encounter during the synthesis of 3-(3-Nitrophenyl)prop-2-yn-1-ol.

Problem 1: Low or No Product Yield

Q: My reaction is not proceeding, or the yield of the desired product is very low. What are the likely causes?

A: Several factors can contribute to low or no product formation. A systematic approach to troubleshooting is essential.

  • Catalyst Inactivity: The palladium catalyst is sensitive to air and moisture. Ensure your catalyst is fresh and handled under an inert atmosphere (nitrogen or argon). The formation of a black precipitate ("palladium black") is a clear indicator of catalyst decomposition.

  • Reagent Purity: Impurities in your starting materials, particularly the aryl halide and alkyne, can poison the catalyst. Ensure all reagents are of high purity. Propargyl alcohol should be freshly distilled if it has been stored for an extended period.

  • Inadequate Degassing: Oxygen is detrimental to the Sonogashira reaction. It promotes the unwanted homocoupling of the alkyne (Glaser coupling) and can lead to catalyst degradation. Thoroughly degas your solvent and reaction mixture by sparging with an inert gas or by using freeze-pump-thaw cycles.

  • Incorrect Reaction Temperature: While the electron-withdrawing nitro group on the aryl halide can facilitate the oxidative addition step, the overall reaction may still require heating. If you are running the reaction at room temperature with an aryl bromide, consider increasing the temperature to 60-80 °C.

  • Base Quality: The amine base should be dry and free of impurities. Distill the base if necessary.

Parameter Recommendation Rationale
Catalyst Use fresh, high-quality Pd catalyst and CuI.Ensures catalytic activity and minimizes side reactions.
Atmosphere Maintain a strict inert atmosphere (N₂ or Ar).Prevents catalyst degradation and alkyne homocoupling.
Solvents Use anhydrous, deoxygenated solvents.Water and oxygen can deactivate the catalyst.
Temperature Optimize temperature based on the aryl halide.Iodides may react at RT, while bromides often require heating.
Problem 2: Formation of a Major Side Product - Alkyne Homocoupling

Q: I am observing a significant amount of a side product that I suspect is the homocoupled dimer of propargyl alcohol (1,5-hexadiyne-3,4-diol). How can I minimize this?

A: The formation of diynes via homocoupling, often referred to as Glaser coupling, is a very common side reaction in Sonogashira couplings, especially when a copper co-catalyst is used in the presence of oxygen.

  • Rigorous Exclusion of Oxygen: As mentioned previously, oxygen is a key promoter of this side reaction. Meticulous degassing of the reaction setup and reagents is crucial.

  • Copper-Free Conditions: The copper co-catalyst is the primary culprit in promoting homocoupling. Consider running the reaction under copper-free conditions. This may require the use of specific palladium catalysts or ligands and might necessitate higher reaction temperatures or longer reaction times.

  • Control of Reaction Stoichiometry: Using a slight excess of the alkyne can sometimes favor the cross-coupling reaction over homocoupling. However, this can also lead to purification challenges.

Experimental Workflow: Minimizing Homocoupling

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_troubleshoot Troubleshooting Homocoupling A 1. Oven-dry all glassware B 2. Assemble under inert gas (N2/Ar) A->B C 3. Degas solvent and reagents B->C D 4. Add reagents in specified order: - Pd catalyst - (Optional) CuI - Aryl halide - Base - Propargyl alcohol C->D E 5. Maintain inert atmosphere D->E F 6. Monitor reaction by TLC/GC-MS E->F G High Homocoupling Detected F->G If side product is major H Option 1: Enhance Degassing G->H I Option 2: Switch to Copper-Free Conditions G->I

Caption: Workflow for minimizing alkyne homocoupling.

Problem 3: Isomerization of the Product

Q: My product appears to be contaminated with an isomeric impurity. What could this be and how can I avoid it?

A: Propargyl alcohols can undergo isomerization to form α,β-unsaturated ketones (enones) under certain conditions, particularly with electron-deficient aryl halides. This is a known domino reaction where the Sonogashira coupling is followed by an amine-base-catalyzed isomerization.

  • Mechanism of Isomerization: The amine base can deprotonate the alcohol, leading to a rearrangement to the more thermodynamically stable enone.

  • Mitigation Strategies:

    • Choice of Base: A less nucleophilic, bulkier base might reduce the rate of isomerization.

    • Temperature Control: Running the reaction at the lowest possible temperature that still allows for efficient coupling can minimize this side reaction.

    • Reaction Time: Avoid unnecessarily long reaction times, as the isomerization is often slower than the coupling reaction. Monitor the reaction closely and quench it as soon as the starting material is consumed.

Reaction Pathway: Desired vs. Side Reaction

G A 1-Iodo-3-nitrobenzene + Propargyl Alcohol B Sonogashira Coupling (Desired Pathway) A->B C 3-(3-Nitrophenyl)prop-2-yn-1-ol (Product) B->C D Isomerization (Side Reaction) C->D E 1-(3-Nitrophenyl)prop-2-en-1-one (Enone Impurity) D->E

Caption: Competing reaction pathways in the synthesis.

Detailed Experimental Protocol (Example)

This protocol is a general guideline and may require optimization.

Materials:

  • 1-Iodo-3-nitrobenzene (1.0 eq)

  • Propargyl alcohol (1.2 eq)

  • PdCl₂(PPh₃)₂ (0.02 eq)

  • Copper(I) iodide (CuI) (0.04 eq)

  • Triethylamine (TEA) (3.0 eq)

  • Anhydrous, degassed THF

Procedure:

  • To an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add PdCl₂(PPh₃)₂ and CuI.

  • Evacuate and backfill the flask with nitrogen three times.

  • Add 1-iodo-3-nitrobenzene and anhydrous, degassed THF.

  • Stir the mixture at room temperature for 10 minutes.

  • Add triethylamine, followed by the dropwise addition of propargyl alcohol.

  • Heat the reaction mixture to 50-60 °C and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Characterization Data

Property Value Source
Melting Point 46-48 °C
Appearance Yellowish solid-
¹H NMR (CDCl₃) δ (ppm): 8.25 (t, J=1.9 Hz, 1H), 8.15 (ddd, J=8.2, 2.3, 1.0 Hz, 1H), 7.75 (dt, J=7.7, 1.3 Hz, 1H), 7.50 (t, J=8.0 Hz, 1H), 4.55 (d, J=6.1 Hz, 2H), 2.05 (t, J=6.1 Hz, 1H).Spectral data predicted and confirmed by similar structures.
¹³C NMR (CDCl₃) δ (ppm): 148.4, 134.8, 129.5, 129.4, 123.0, 122.9, 90.1, 82.5, 51.8.Spectral data predicted and confirmed by similar structures.
IR (KBr, cm⁻¹) ~3300 (O-H), ~2230 (C≡C), ~1530, 1350 (NO₂).Characteristic absorbances for the functional groups.

Alternative Synthetic Routes

Q: The Sonogashira coupling is consistently giving me problems. Are there any alternative methods to synthesize 3-(3-Nitrophenyl)prop-2-yn-1-ol?

A: Yes, if the Sonogashira route proves to be problematic, an alternative approach is the alkynylation of 3-nitrobenzaldehyde.

  • Alkynylation of an Aldehyde: This method involves the addition of an acetylide nucleophile to 3-nitrobenzaldehyde. The acetylide can be generated in situ from acetylene gas or a protected acetylene equivalent. This route avoids the use of palladium and copper catalysts, thereby circumventing the associated side reactions. However, it requires the handling of potentially hazardous reagents like strong bases (e.g., n-butyllithium) or acetylene gas.

References

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

  • Vinaya, V., Basavaraju, Y. B., Banu, H. A. N., Kalluraya, B., Yathirajan, H. S., Balerao, R., & Butcher, R. J. (2022). 3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one. IUCrData, 7(10). [Link]

  • Braun, R. U., Ansorge, M., & Müller, T. J. J. (2006). Coupling-isomerization synthesis of chalcones. Chemistry–A European Journal, 12(35), 9081-9094. [Link]

Sources

Troubleshooting

Sonogashira Coupling Reactions: A Technical Troubleshooting Guide

Prepared by: Your Senior Application Scientist Welcome to the technical support center for the Sonogashira coupling reaction. This guide is designed for researchers, scientists, and professionals in drug development who...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the Sonogashira coupling reaction. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this powerful carbon-carbon bond-forming reaction. Here, we will address common issues leading to low yields and other undesirable outcomes in a practical, question-and-answer format. Our goal is to provide not just solutions, but also the underlying scientific reasoning to empower you to optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

My Sonogashira reaction has a very low yield or is not working at all. Where do I start?

When a Sonogashira reaction fails, a systematic approach to troubleshooting is essential. The most common culprits are the quality and activity of your catalysts, the integrity of your reagents, and the reaction conditions.[1]

Initial Diagnostic Checklist:

  • Catalyst Integrity: Are your palladium catalyst and copper(I) co-catalyst active? Palladium(0) catalysts, such as Pd(PPh₃)₄, are sensitive to air and moisture and can degrade over time.[1] Pd(II) precatalysts like PdCl₂(PPh₃)₂ are generally more stable.[1] Copper(I) iodide is also susceptible to oxidation.

  • Reaction Atmosphere: Have you ensured strictly anaerobic (oxygen-free) conditions? Oxygen promotes the unwanted homocoupling of the alkyne, known as Glaser coupling, which consumes your starting material and complicates purification.[2][3] It is critical to degas your solvent and run the reaction under an inert atmosphere like argon or nitrogen.[1]

  • Reagent Purity: Are your aryl halide, alkyne, and base free from impurities? Impurities can poison the catalyst.[1] Ensure your amine base is dry, as water can negatively impact the reaction.

Section 1: Catalyst and Ligand Issues

Question 1: I observe a black precipitate in my reaction flask. What is it, and how can I prevent it?

The black precipitate you are observing is likely "palladium black," which is finely divided, catalytically inactive palladium metal.[1] Its formation indicates that your palladium catalyst has decomposed and precipitated out of the solution, effectively halting the catalytic cycle.

Causes of Palladium Black Formation:

  • Impurities: Trace impurities in your reagents or solvents can lead to catalyst decomposition.

  • Solvent Choice: Some solvents may promote the formation of palladium black. For instance, there is anecdotal evidence to suggest that THF might be more prone to this issue.[4]

  • High Temperatures: While some reactions require heating, excessive temperatures can accelerate catalyst decomposition.

  • Inappropriate Ligand: The ligand plays a crucial role in stabilizing the palladium center. If the ligand is not suitable for the specific substrates or conditions, catalyst decomposition can occur.

Troubleshooting Steps:

  • Use High-Purity Reagents: Ensure all your starting materials, solvents, and bases are of high purity and are properly dried and degassed.

  • Optimize Your Solvent: If you suspect the solvent is the issue, consider switching to an alternative. Common solvents for Sonogashira couplings include DMF, toluene, and amines like triethylamine or diisopropylamine, which can also act as the base.[5][6]

  • Ligand Selection: The choice of phosphine ligand is critical. Sterically bulky and electron-rich phosphine ligands can enhance the rate of oxidative addition and stabilize the palladium catalyst.[7][8] For challenging substrates, consider switching from the common PPh₃ to a more specialized ligand.

Table 1: Comparison of Common Ligands for Sonogashira Coupling

LigandKey CharacteristicsTypical Applications
Triphenylphosphine (PPh₃)Most common, versatileGeneral purpose, often used with Pd(PPh₃)₄ or PdCl₂(PPh₃)₂
Tri(tert-butyl)phosphine (P(t-Bu)₃)Bulky and electron-richCan improve reactivity for less reactive aryl halides
Dppf (1,1'-Bis(diphenylphosphino)ferrocene)Bidentate ligandCan offer enhanced stability and reactivity in some cases
N-Heterocyclic Carbenes (NHCs)Strong σ-donorsEffective alternatives to phosphine ligands, particularly in copper-free systems[7]
Question 2: My reaction is very slow or stalls with an aryl bromide, but works well with an aryl iodide. Why is this, and how can I improve it?

This is a common observation and is directly related to the reactivity of the aryl halide. The rate-limiting step in the Sonogashira catalytic cycle is often the oxidative addition of the aryl halide to the Pd(0) center.[5] The strength of the carbon-halogen bond plays a significant role here.

Reactivity Order of Aryl Halides:

I > OTf (triflate) > Br >> Cl[1][5]

Aryl iodides have the weakest carbon-halogen bond, making them the most reactive, and reactions often proceed at room temperature.[1][5] Aryl bromides have a stronger bond and typically require heating to facilitate oxidative addition.[5][9] Aryl chlorides are the least reactive and often require specialized, highly active catalyst systems.[10]

Strategies to Enhance Reactivity with Aryl Bromides:

  • Increase Reaction Temperature: For aryl bromides, heating the reaction is a common and effective strategy. Temperatures in the range of 60-100°C are often employed.[3][9]

  • Use a More Active Catalyst System:

    • Electron-rich and bulky ligands: As mentioned earlier, ligands like P(t-Bu)₃ can increase the electron density on the palladium center, which promotes the oxidative addition step.[7][8]

    • N-Heterocyclic Carbene (NHC) ligands: NHC-palladium complexes have shown high efficacy for the coupling of aryl bromides.[7]

  • Consider a Different Palladium Precursor: While Pd(PPh₃)₄ is common, sometimes using a combination like Pd₂(dba)₃ with a suitable phosphine ligand can generate a more active catalyst in situ.[7]

Section 2: Reagents and Reaction Conditions

Question 3: How do I choose the right base for my Sonogashira coupling?

The base in a Sonogashira reaction serves two primary functions: it deprotonates the terminal alkyne to form the reactive acetylide species, and it neutralizes the hydrogen halide (HX) that is formed as a byproduct.[5][11] The choice of base can significantly impact the reaction's success.

Commonly Used Bases:

  • Amine Bases: Triethylamine (Et₃N) and diisopropylamine (i-Pr₂NH) are the most frequently used bases.[1] They are often used in excess and can sometimes serve as the solvent as well.[5]

  • Inorganic Bases: In some cases, inorganic bases like K₂CO₃ or Cs₂CO₃ are employed, particularly in copper-free protocols.[5]

Factors to Consider When Choosing a Base:

  • Substrate Compatibility: Ensure your starting materials are stable under the basic conditions.

  • Solubility: The base should be soluble in the chosen reaction solvent.

  • Basicity: The base must be strong enough to deprotonate the terminal alkyne.

Experimental Protocol: A General Procedure for Sonogashira Coupling

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and copper(I) iodide (1-5 mol%).

  • Add the degassed solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine, 2-3 equiv.).

  • Add the terminal alkyne (1.1-1.5 equiv.) to the stirred mixture.

  • Stir the reaction at room temperature or heat as required. Monitor the reaction progress by TLC or GC/LC-MS.[1]

  • Upon completion, quench the reaction, perform an aqueous workup, and purify the product by column chromatography.

Question 4: I am observing a significant amount of alkyne homocoupling (Glaser product). How can I minimize this side reaction?

The formation of a diyne byproduct through the homocoupling of your terminal alkyne is a classic side reaction in Sonogashira couplings, known as the Glaser or Glaser-Hay coupling.[3][5] This is particularly problematic when using the traditional copper(I) co-catalyst, as it is promoted by the presence of oxygen.[2][3]

Strategies to Minimize Alkyne Homocoupling:

  • Strictly Anaerobic Conditions: This is the most critical factor. Rigorously degas your solvents (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas) and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[1][3][12]

  • Copper-Free Conditions: If homocoupling remains a persistent issue, switching to a copper-free Sonogashira protocol is a highly effective solution.[1][5] These reactions may require a higher catalyst loading, a different ligand, or a stronger base, but they completely eliminate the primary pathway for Glaser coupling.[7]

  • Slow Addition of the Alkyne: Adding the alkyne slowly via a syringe pump can help to maintain a low concentration of the alkyne in the reaction mixture at any given time, which can disfavor the bimolecular homocoupling reaction.

  • Use of a Reducing Atmosphere: Some studies have shown that carrying out the reaction under a dilute hydrogen atmosphere can significantly diminish the extent of homocoupling.[12]

Diagram: Catalytic Cycles and the Origin of Glaser Coupling

Sonogashira_Cycles cluster_pd Palladium Catalytic Cycle cluster_cu Copper Catalytic Cycle cluster_glaser Glaser Homocoupling (Side Reaction) Pd0 Pd(0)L₂ Pd_add [Ar-Pd(II)(X)L₂] Pd0->Pd_add Oxidative Addition (Ar-X) Pd_trans [Ar-Pd(II)(C≡CR)L₂] Pd_add->Pd_trans Transmetalation Pd_trans->Pd0 Reductive Elimination Product Ar-C≡C-R Pd_trans->Product CuX CuX Cu_alkyne [Cu-C≡C-R] CuX->Cu_alkyne R-C≡C-H, Base Cu_alkyne->CuX Transmetalation Cu_alkyne_dimer 2 [Cu-C≡C-R] Glaser_product R-C≡C-C≡C-R Cu_alkyne_dimer->Glaser_product O₂ (Air)

Caption: The Sonogashira reaction involves two interconnected catalytic cycles. The undesirable Glaser homocoupling side reaction is promoted by oxygen acting on the copper acetylide intermediate.

Section 3: Mechanistic Insights

Question 5: Can you explain the catalytic cycles of the Sonogashira reaction?

Understanding the mechanism is key to effective troubleshooting. The classical Sonogashira reaction operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7][13]

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl or vinyl halide (R¹-X) to form a Pd(II) intermediate. This is often the rate-determining step.[5][7]

  • Transmetalation: The Pd(II) intermediate then reacts with the copper acetylide (formed in the copper cycle) in a step called transmetalation. The acetylide group is transferred from the copper to the palladium, and the copper halide is regenerated.[5][7]

  • Reductive Elimination: The resulting Pd(II) species, now bearing both the aryl/vinyl group and the acetylide group, undergoes reductive elimination to form the desired product (R¹-C≡C-R²) and regenerate the active Pd(0) catalyst, thus completing the cycle.[5]

The Copper Cycle:

  • Acetylide Formation: The copper(I) salt (e.g., CuI) reacts with the terminal alkyne in the presence of a base. The base deprotonates the alkyne, and the resulting acetylide anion coordinates with the copper to form a copper acetylide species.[14] This copper acetylide is the key intermediate that participates in the transmetalation step of the palladium cycle.

Copper-Free Sonogashira Mechanism:

In the absence of a copper co-catalyst, the mechanism is slightly different. The deprotonation of the alkyne is thought to occur on a palladium-alkyne complex, facilitated by the amine base.[7] This pathway avoids the formation of copper acetylides and thus prevents the Glaser homocoupling side reaction.[5]

Diagram: Troubleshooting Decision Tree for Low Yield

Troubleshooting_Sonogashira Start Low Yield in Sonogashira Coupling Check_Atmosphere Is the reaction under a strictly inert atmosphere? Start->Check_Atmosphere Check_Catalyst Are the Pd catalyst and CuI co-catalyst fresh and active? Check_Atmosphere->Check_Catalyst Yes Fix_Atmosphere Degas solvent thoroughly. Use Schlenk techniques. Check_Atmosphere->Fix_Atmosphere No Check_Reagents Are reagents (halide, alkyne, base) pure and dry? Check_Catalyst->Check_Reagents Yes Fix_Catalyst Use fresh catalyst/co-catalyst. Store properly. Check_Catalyst->Fix_Catalyst No Fix_Reagents Purify/dry reagents. Use fresh, dry base. Check_Reagents->Fix_Reagents No Check_Side_Products Is Glaser homocoupling (diyne) observed? Check_Reagents->Check_Side_Products Yes Fix_Atmosphere->Check_Catalyst Fix_Catalyst->Check_Reagents Fix_Reagents->Check_Side_Products Check_Halide Is an aryl bromide or chloride being used? Check_Side_Products->Check_Halide No Fix_Glaser Switch to a copper-free protocol. Ensure strict O₂ exclusion. Check_Side_Products->Fix_Glaser Yes Check_Precipitate Is a black precipitate (Pd black) forming? Check_Halide->Check_Precipitate No Fix_Halide Increase reaction temperature. Use a more active ligand (e.g., P(t-Bu)₃, NHC). Check_Halide->Fix_Halide Yes Fix_Precipitate Check reagent purity. Change solvent. Optimize ligand choice. Check_Precipitate->Fix_Precipitate Yes

Caption: A decision tree to systematically troubleshoot low yields in Sonogashira coupling reactions.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • BYJU'S. Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Shroder, M. The Sonogashira Coupling. [Link]

  • Sussex Drug Discovery Centre. (2013, January 14). Guidelines for Sonogashira cross-coupling reactions. [Link]

  • Golden. Sonogashira coupling. [Link]

  • ACS Publications. (2023, November 22). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]

  • ResearchGate. (2014, May 1). What is the best procedure for Sonogashira coupling?[Link]

  • Reddit. (2020, August 7). Sonogashira troubleshooting help needed. [Link]

  • KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]

  • IntechOpen. Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]

  • Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. [Link]

  • RSC Advances. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • Journal of Organic Chemistry. Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]

  • MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

Sources

Optimization

Technical Support Center: Purification of Alkyne Products

Welcome to the Technical Support Center for catalyst impurity removal. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven solutions for purifying alky...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for catalyst impurity removal. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven solutions for purifying alkyne products from residual metal catalysts. Ensuring the complete removal of these impurities is critical for the integrity of downstream applications, biological assays, and regulatory compliance.

This document provides a structured approach to troubleshooting common purification challenges and offers detailed protocols for various removal techniques.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove catalyst residues from my alkyne product?

A: Residual catalysts, particularly heavy metals like palladium and copper, can interfere with subsequent synthetic steps by causing unwanted side reactions or catalyst poisoning.[1][2] In the context of drug development, these metal impurities are often toxic and must be removed to meet stringent regulatory limits set by agencies like the FDA.[3] Furthermore, trace metals can complicate NMR and other spectroscopic analyses, leading to inaccurate characterization.

Q2: My NMR spectrum shows broad peaks or a messy baseline after a Sonogashira coupling. Could this be due to the palladium catalyst?

A: Yes, it is highly probable. Paramagnetic palladium species remaining in your sample can cause significant line broadening in NMR spectra. This interference can obscure product signals and make interpretation difficult. Efficient removal of the catalyst is necessary to obtain a clean, high-resolution spectrum.

Q3: What are the main categories of catalyst removal techniques?

A: Methods can be broadly categorized into four main types:

  • Adsorption/Filtration: Using solid supports like silica, celite, or activated carbon to adsorb the metal, which is then filtered off.[4][5][6]

  • Scavenging: Employing specialized solid-supported reagents (scavengers) with functional groups that selectively chelate and bind to the metal catalyst.[7][8][9]

  • Extraction (Aqueous Washing): Using aqueous solutions of acids, bases, or chelating agents to wash the metal salts out of the organic phase.[10][11]

  • Crystallization: Purifying solid products through recrystallization, which often leaves catalyst impurities behind in the mother liquor.[12][13][14]

Q4: Is there a "one-size-fits-all" method for catalyst removal?

A: Unfortunately, no. The optimal method depends on several factors: the specific catalyst used (e.g., Pd, Cu, Au), the properties of your alkyne product (solubility, stability, solid vs. liquid), the reaction scale, and the required final purity level. A decision-making workflow is provided below to help guide your choice.

Method Selection Workflow

Choosing the right purification strategy is key to success. This decision tree illustrates a logical approach to selecting a method based on common experimental variables.

G start Reaction Work-up Complete product_state Is the product a solid? start->product_state recrystallize Attempt Recrystallization product_state->recrystallize Yes liquid_path Product is a liquid or oil, or recrystallization failed product_state->liquid_path No success1 Success? (Check Purity) recrystallize->success1 end Product Purified success1->end Yes success1->liquid_path No catalyst_type What is the primary catalyst? liquid_path->catalyst_type pd_path Palladium catalyst_type->pd_path Pd cu_path Copper catalyst_type->cu_path Cu scavenger Use Thiol-based Scavenger Resin pd_path->scavenger High value product Trace removal needed activated_carbon Treat with Activated Carbon pd_path->activated_carbon Cost-sensitive General debulking aqueous_wash Perform Aqueous Wash (NH4Cl or EDTA) cu_path->aqueous_wash final_check Check Purity (TLC, NMR, ICP-MS) scavenger->final_check activated_carbon->final_check aqueous_wash->final_check column Silica Gel Column Chromatography column->end final_check->end Purity acceptable final_check->column Further purification needed

Caption: Decision tree for selecting a catalyst removal method.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of your alkyne products.

Problem / Observation Probable Cause(s) Recommended Solution(s) & Scientific Rationale
"My product, a terminal alkyne, is disappearing or showing a new coupled product after work-up." Glaser Coupling: The Cu(I) catalyst, upon exposure to air (oxygen), is oxidizing to Cu(II), which catalyzes the oxidative homocoupling of your terminal alkyne to form a 1,3-diyne.Immediate Catalyst Removal: Work up the reaction under an inert atmosphere if possible. The most effective strategy is to remove the copper catalyst immediately after the reaction is complete.[15] Add the reaction mixture to an aqueous solution of ammonium chloride or a mild acid to quench the copper acetylide and extract the copper salts.[11] This protonates the acetylide, preventing it from coupling.
"After column chromatography, my fractions are still contaminated with a baseline impurity." Strongly Adsorbed Metal Complexes: The catalyst may have formed a stable, colored complex with phosphine ligands or other components, which sticks to the silica but slowly leaches into the eluent.Pre-Column Treatment: Before loading your crude product onto a column, treat the solution with a metal scavenger or activated carbon.[16] This will capture the bulk of the metal. Alternatively, filter the crude mixture through a plug of Celite® or a short pad of silica gel as a preliminary clean-up step.[4][6]
"I used a scavenger resin, but my palladium levels are still too high." 1. Incorrect Scavenger Type: The functional group on the scavenger is not optimal for the oxidation state of your palladium (e.g., Pd(0) vs. Pd(II)).2. Insufficient Scavenger: Not enough scavenger was used to bind all the metal.3. Short Contact Time: The mixture was not stirred long enough for the kinetics of binding to complete.Optimize Scavenging Conditions: 1. Select the Right Scavenger: Thiol-based scavengers (e.g., SiliaMetS® Thiol) are highly effective for soft metals like palladium.[16] 2. Increase Equivalents: Use a higher weight percentage or molar equivalent of the scavenger. A typical starting point is 5-10 equivalents relative to the catalyst. 3. Increase Time/Temperature: Allow the scavenger to stir with the solution for several hours (4-24 h). Gently heating (e.g., to 40-50 °C) can often improve the rate and efficiency of scavenging.[16]
"Aqueous washing with EDTA isn't removing the copper catalyst effectively." Poor Phase Transfer: The copper species might be more soluble in the organic layer, especially if it is complexed with ligands. EDTA is only effective in the aqueous phase.Use a Phase-Transfer Catalyst or a Different Ligand: Add a small amount of a phase-transfer catalyst to help shuttle the copper into the aqueous phase. Alternatively, use a wash with a solution that can more effectively complex copper, such as aqueous ammonia or saturated ammonium chloride.[17] The ammonia forms a water-soluble tetraamminecopper(II) complex, which is intensely blue and easily extracted.
"My product is degrading or showing side products after treatment with activated carbon." Acidity/Reactivity of Carbon: Some grades of activated carbon can be acidic or have reactive sites that can catalyze decomposition of sensitive functional groups on your alkyne product.Use Neutral, High-Purity Carbon: Source a high-purity, pH-neutral grade of activated carbon. Before use, you can wash the carbon with deionized water and dry it to remove any soluble impurities. Also, minimize contact time to what is necessary for metal removal to reduce the risk of product degradation.[16]

Key Experimental Protocols

Protocol 1: Palladium Removal with Activated Carbon

This method is cost-effective and useful for removing significant amounts of palladium, particularly from non-polar products.[5]

  • Dissolution: Dissolve the crude alkyne product in a suitable organic solvent (e.g., Toluene, Ethyl Acetate, THF) to make a ~5-10% w/v solution.

  • Addition of Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[16]

  • Stirring: Stir the suspension vigorously at room temperature or slightly elevated temperature (e.g., 45 °C) for 2-18 hours.[16] The optimal time should be determined by monitoring the palladium removal (e.g., by TLC if the catalyst is colored, or by taking small aliquots for analysis).

  • Filtration (Self-Validation): Filter the mixture through a pad of Celite® to completely remove the fine carbon particles. Wash the pad thoroughly with the same solvent to ensure full recovery of the product.

  • Analysis: Concentrate the filtrate and analyze for residual palladium. If levels are still high, a second treatment or a different method may be necessary.

Protocol 2: Copper Removal with Aqueous Ammonium Hydroxide/Chloride Wash

This extractive method is highly effective for removing copper salts, which are common co-catalysts in reactions like the Sonogashira coupling.[18]

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Dichloromethane, Ethyl Acetate).

  • Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride (NH₄Cl).[11] If the copper is stubborn, a wash with dilute ammonium hydroxide (NH₄OH) can be more effective.[17] The aqueous layer will often turn blue, indicating the formation of the water-soluble [Cu(NH₃)₄]²⁺ complex.

  • Separation: Separate the aqueous layer. Repeat the wash 1-2 more times until the aqueous layer is colorless.

  • Final Washes (Self-Validation): Wash the organic layer with water and then with brine to remove residual ammonia and water.[19]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Protocol 3: High-Purity Removal of Palladium with a Thiol Scavenger

This is a highly selective and efficient method for reducing palladium levels to the ppm or ppb range, crucial for pharmaceutical applications.[8][9]

  • Dissolution: Dissolve the crude product in a suitable solvent.

  • Scavenger Addition: Add a functionalized silica scavenger, such as SiliaMetS® Thiol or a similar thiol-based resin (typically 5-10 equivalents relative to the moles of catalyst used).

  • Incubation: Stir the mixture at room temperature or up to 60 °C. Reaction times can vary from 2 to 24 hours depending on the catalyst form and concentration.[16]

  • Filtration (Self-Validation): Filter off the solid scavenger resin. Wash the resin with fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washes, and remove the solvent under reduced pressure. The resulting product is often very pure with respect to the metal contaminant.

Comparative Data on Purification Methods

MethodTarget Catalyst(s)AdvantagesDisadvantagesTypical Efficiency
Activated Carbon Pd, Pt, RuLow cost, high capacity, good for bulk removal.[5][16]Can adsorb the product (yield loss), may be acidic, not highly selective.[16]Reduces Pd from >1000 ppm to <50 ppm.[16]
Aqueous Wash (NH₄Cl/EDTA) Cu, Zn, Fe, NiInexpensive, simple, effective for polar metal salts.[11][17]Ineffective for non-polar metal complexes, requires water-immiscible solvent, can generate large volumes of aqueous waste.Reduces Cu from >500 ppm to <20 ppm.
Silica/Celite Filtration Pd, Cu (particulate)Simple, fast, removes solid or strongly adsorbed species.[4][6]Low capacity, ineffective for soluble catalyst complexes.Highly variable; best for heterogeneous or decomposed catalysts.
Metal Scavengers (e.g., Thiol Resin) Pd, Pt, Rh, Ru, CuHigh selectivity, high efficiency (to ppb levels), low product loss.[8][9]High cost, requires optimization of time and temperature.[20]Reduces Pd from 300 ppm to <1 ppm.[16]
Recrystallization AllCan provide very high purity for solid products, removes multiple impurities at once.[12][13]Only applicable to solids, can result in significant yield loss in the mother liquor.Variable; can reduce metals to very low levels if crystal lattice excludes them effectively.

References

  • ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? [Online] Available at: [Link]

  • Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts Activated Carbon Business Division. [Online] Available at: [Link]

  • ResearchGate. (2017). How to remove palladium catalyst from reaction mixture? [Online] Available at: [Link]

  • ResearchGate. (2019). How do I remove a homogeneous catalyst after my reaction? [Online] Available at: [Link]

  • University of California, Los Angeles. Recrystallization. [Online] Available at: [Link]

  • Biotage. Using Metal Scavengers to Remove Trace Metals such as Palladium. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Online] Available at: [Link]

  • Welch, C. J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Online] Available at: [Link]

  • Google Patents. (2018). JPWO2018061593A1 - Method for concentration and purification of alkyne-containing molecules.
  • MDPI. (2020). Hydroalkoxylation of Terminal and Internal Alkynes Catalyzed by Dinuclear Gold(I) Complexes with Bridging Di(N-Heterocyclic Carbene) Ligands. [Online] Available at: [Link]

  • ACS Publications. (2015). Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychelated Resin Scavenger. [Online] Available at: [Link]

  • ResearchGate. (2017). I want to remove the organic phase from a spent, solid catalyst in order to characterize it. How to do it without altering the catalyst too much? [Online] Available at: [Link]

  • ResearchGate. (2008). (PDF) Evaluation of catalytic activity of copper salts and their removal processes in the three-component coupling reactions. [Online] Available at: [Link]

  • ACS Publications. (2021). One-Pot Synthesis of Terminal Alkynes from Alkenes. [Online] Available at: [Link]

  • Reddit. (2022). Best method for removing Cu(I) from Org compounds. [Online] Available at: [Link]

  • AmmoniaKnowHow. Catalyst deactivation Common causes. [Online] Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Online] Available at: [Link]

  • White Rose eTheses Online. (2021). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. [Online] Available at: [Link]

  • ResearchGate. (2012). (PDF) Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. [Online] Available at: [Link]

  • Wikipedia. Sonogashira coupling. [Online] Available at: [Link]

  • National Institutes of Health. (2021). Recyclable Catalysts for Alkyne Functionalization. [Online] Available at: [Link]

  • Organic Syntheses. (2016). Copper-Catalyzed Semi-Reduction of Alkynes. [Online] Available at: [Link]

  • ChemCatBio. Three Sources of Catalyst Deactivation and How To Mitigate Them. [Online] Available at: [Link]

  • ResearchGate. (2020). (PDF) Removal of copper ions from aqueous solution using NaOH-treated rice husk. [Online] Available at: [Link]

  • ResearchGate. (2020). Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. [Online] Available at: [Link]

  • ChemRxiv. (2024). Guideline for Elucidating Catalysts. [Online] Available at: [Link]

  • Environmental Genome. (2022). Pd on carbon (activated carbon impregnated with Pd). [Online] Available at: [Link]

  • IWA Publishing. (2022). Copper removal from aqueous solution using chemical precipitation and adsorption by Himalayan Pine Forest Residue as Biochar. [Online] Available at: [Link]

  • Chemistry Stack Exchange. (2020). Why are Terminal Alkynes less reactive than internal alkynes? [Online] Available at: [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Online] Available at: [Link]

  • ResearchGate. (2014). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. [Online] Available at: [Link]

  • Crimson Publishers. (2023). Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). [Online] Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. Drying Organic Solutions. [Online] Available at: [Link]

  • MATRIC. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2021). 10.8: Alkynes. [Online] Available at: [Link]

  • MDPI. (2021). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. [Online] Available at: [Link]

  • YouTube. (2014). Organic Practical Setup 5. Washing to remove acid impurities. [Online] Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Challenges in the Purification of Polar Aromatic Alkynes

Answering in the persona of a Senior Application Scientist. Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Answering in the persona of a Senior Application Scientist.

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. The purification of polar aromatic alkynes presents a unique intersection of challenges: the high polarity of functional groups often leads to problematic interactions with standard chromatography media, while the alkyne moiety itself can be sensitive. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of polar aromatic alkynes. Each problem is followed by potential causes and actionable solutions.

Issue 1: My compound streaks badly or remains at the baseline during normal-phase column chromatography.
  • Problem: You are running a silica gel column with a standard solvent system (e.g., Ethyl Acetate/Hexanes), but your highly polar aromatic alkyne either streaks severely or does not move from the origin (Rf ≈ 0), even with 100% ethyl acetate.

  • Causality: This is a classic sign of excessively strong interaction between your highly polar analyte and the acidic silanol groups on the silica surface. The aromatic rings and polar functional groups (like -OH, -NH2, -COOH) create a high affinity for the stationary phase, and the standard mobile phase is not strong enough to elute the compound effectively. The acidity of terminal alkynes (pKa ≈ 25) can also lead to unwanted interactions.[1][2]

  • Solutions:

    • Modify the Mobile Phase: The most direct solution is to increase the eluting power of your mobile phase.

      • Add a Stronger Polar Solvent: Introduce a small percentage (1-10%) of methanol into your eluent (e.g., Dichloromethane/Methanol). Methanol is highly polar and will compete more effectively for the binding sites on the silica gel.[3]

      • Neutralize the Stationary Phase: If your compound is basic, the acidic silica is the primary issue. Add a small amount of a basic modifier like triethylamine or ammonium hydroxide (typically 0.5-2%) to the mobile phase. This neutralizes the acidic sites, preventing strong ionic interactions and reducing tailing.[3]

    • Deactivate the Silica Gel: Before running the column, you can reduce the acidity of the stationary phase.

      • Protocol: Prepare a slurry of your silica gel in your starting eluent. Add 1-2% triethylamine to the slurry, mix well, and then pack the column. This pre-treatment passivates the most active silanol groups.[3]

    • Switch the Stationary Phase: If mobile phase modification is insufficient, the stationary phase itself is the problem.

      • Alumina (Al₂O₃): Alumina is a good alternative to silica. It is available in neutral, acidic, and basic forms. For polar, acid-sensitive compounds or basic compounds, neutral or basic alumina is often a superior choice.[3][4]

      • Bonded Phases: Consider using silica gel with a bonded polar functional group, such as cyano (CN) or diol. These phases offer different selectivity compared to bare silica and can be less acidic.[3]

Issue 2: My polar compound elutes in the solvent front on a C18 Reversed-Phase (RP-HPLC) column.
  • Problem: You are attempting to purify your polar aromatic alkyne using reversed-phase chromatography, but it shows little to no retention and elutes with the solvent front (in the void volume).

  • Causality: Your compound is too polar to partition effectively into the nonpolar C18 stationary phase. It has a much higher affinity for the polar mobile phase (typically water/acetonitrile or water/methanol) and is swept through the column without meaningful interaction.[3]

  • Solutions:

    • Use a Polar-Embedded Column: These RP columns have a polar group (e.g., amide or carbamate) embedded within the alkyl chain. This feature allows the stationary phase to be more wettable with highly aqueous mobile phases and provides an alternative interaction mechanism for retaining polar analytes.[3]

    • Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the ideal solution for this problem. It is a powerful technique for separating and retaining very polar compounds that are not retained by reversed-phase methods.[5][6]

      • Mechanism: HILIC uses a polar stationary phase (like bare silica, diol, or amine) and a mobile phase with a high concentration of a less polar organic solvent (like acetonitrile) and a small amount of a polar solvent (like water). The water forms a layer on the stationary phase, and your polar analyte partitions into this layer, leading to retention. In HILIC, water is the "strong" eluting solvent.[5][7]

Issue 3: My compound "oils out" instead of crystallizing during recrystallization.
  • Problem: Upon cooling the saturated solution of your polar aromatic alkyne, it separates as a liquid (an oil) rather than forming solid crystals.

  • Causality: This typically occurs when the melting point of your compound is lower than the temperature of the solution at which it becomes saturated. Essentially, the compound "melts" in the solvent before it can form a crystal lattice. This is common for compounds with strong intermolecular forces that also lead to high solubility.[8][9]

  • Solutions:

    • Lower the Solution Temperature Slowly: Allow the flask to cool to room temperature very slowly, then transfer it to an ice bath. Avoid rapid cooling in a Dry Ice/acetone bath initially, as this often promotes oiling.[8]

    • Use a More Dilute Solution: Add a small amount of additional hot solvent to the solution before cooling. This lowers the saturation temperature, which may now be below the compound's melting point, allowing for crystallization.[8]

    • Change the Solvent System:

      • Use a solvent with a lower boiling point.

      • Switch to a solvent pair. Dissolve the compound in a minimum of a "good" hot solvent, then add a "poor" solvent dropwise until the solution becomes slightly cloudy. Re-heat to clarify and then cool slowly.[8]

    • Induce Crystallization: If a supersaturated, cool solution still refuses to crystallize, try scratching the inside of the flask with a glass rod at the meniscus or adding a "seed" crystal of the pure compound.[10]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a column chromatography method for a novel polar aromatic alkyne?

A1: The best practice is to start with Thin-Layer Chromatography (TLC) to scout for an appropriate solvent system.

  • Spot your crude mixture on several TLC plates.

  • Develop the plates in a range of solvent systems of increasing polarity. A good starting point is a gradient of ethyl acetate in hexanes. If the spot doesn't move, switch to a stronger system like dichloromethane/methanol.

  • Target an Rf value of 0.2-0.4 for your desired compound. This Rf value in TLC generally translates well to good separation on a flash column.[11]

  • Observe for streaking. If you see significant streaking, add 0.5-1% of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the TLC mobile phase to see if the spot shape improves. This indicates the need for a modifier in your column eluent.

The diagram below illustrates a logical workflow for selecting a purification technique.

G start Crude Polar Aromatic Alkyne is_solid Is the compound a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes run_tlc Run TLC to find solvent system (Target Rf = 0.2-0.4) is_solid->run_tlc No / Oily recrystallization_ok Successful? try_recrystallization->recrystallization_ok pure_solid Pure Solid Product recrystallization_ok->pure_solid Yes recrystallization_ok->run_tlc No / Oiled out tlc_ok Good separation on TLC? run_tlc->tlc_ok flash_chrom Perform Flash Chromatography (Normal or Reversed-Phase) tlc_ok->flash_chrom Yes streaking Streaking or Rf=0? tlc_ok->streaking No pure_oil Pure Product flash_chrom->pure_oil modify_system Modify System: 1. Add MeOH/NH4OH 2. Switch to Alumina 3. Consider HILIC streaking->modify_system Yes modify_system->run_tlc Re-evaluate

Caption: Workflow for selecting a purification method.

Q2: When should I choose HILIC over normal-phase or reversed-phase chromatography?

A2: HILIC occupies a crucial middle ground. Choose HILIC when your compound exhibits the following behaviors:

  • Too polar for Reversed-Phase: It has little to no retention on C18 or other nonpolar stationary phases.[3][5]

  • Too polar for Normal-Phase: It is difficult to elute from silica or alumina, requiring very strong mobile phases like high percentages of methanol, which can hurt resolution.[1]

HILIC is particularly advantageous for separating mixtures of highly polar compounds, where subtle differences in hydrophilicity can be exploited for separation.[6]

Q3: How can I efficiently remove a very polar reaction solvent like DMF or DMSO during workup?

A3: Standard aqueous washes are often inefficient for removing solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) because they have high solubility in both water and common organic extraction solvents. A more effective method is a variation of liquid-liquid partition chromatography.[12]

Protocol for Efficient DMF/DMSO Removal:

  • Initial Quench & Extraction: Quench your reaction mixture and dilute it with a large volume of water. Perform an initial extraction with an organic solvent (e.g., diethyl ether or ethyl acetate) in a large separatory funnel (Funnel #1).

  • Set up a Cascade: Set up 3-4 smaller separatory funnels (Funnels #2, #3, #4), each containing fresh organic solvent.

  • Aqueous Layer Transfer: Drain the aqueous layer from Funnel #1 into Funnel #2. Shake and separate. Then, transfer the aqueous layer from Funnel #2 to Funnel #3, and so on. This back-extracts any desired product that was partitioned into the initial aqueous layer. Discard the final aqueous layer.

  • Organic Wash Cascade: Wash the organic layer in Funnel #1 with a fresh portion of water. Instead of discarding this water, transfer it to Funnel #2 to wash the organic layer there. Repeat this process, moving the same portion of wash water through all the funnels in sequence. This "elutes" the polar DMF/DMSO from the organic layers efficiently without using excessive volumes of water.[12]

Q4: Can the acidic proton of a terminal alkyne cause purification problems?

A4: Yes. The terminal alkyne proton is weakly acidic (pKa ≈ 25) and can be deprotonated by a strong base.[2][13] While not acidic enough to be a problem in most standard purifications, it can cause issues in specific cases:

  • Interaction with Basic Alumina: The acidic proton can interact strongly with basic sites on an alumina stationary phase, leading to poor recovery or peak tailing. Using neutral alumina is a better choice.

  • pH-sensitive Compounds: If your molecule also contains a pH-sensitive functional group, the choice of a basic or acidic modifier in your mobile phase must be made carefully to avoid decomposition.

  • Metal Acetylide Formation: In the presence of certain metal ions (e.g., silver, copper), terminal alkynes can form insoluble metal acetylide salts.[14] While this property can be used for purification by precipitation, it is crucial to ensure your solvents and reagents are free of such contaminants if you wish to avoid this.

Data & Protocols

Table 1: Common Solvents for Chromatography & Recrystallization

This table lists common solvents in order of decreasing polarity, which is a critical factor in selecting an appropriate system for purification.[8]

SolventPolarity IndexBoiling Point (°C)Common Use
Water10.2100RP Mobile Phase, Recrystallization (polar solids)
Methanol5.165NP Mobile Phase Modifier, RP Mobile Phase
Acetonitrile5.882RP & HILIC Mobile Phase
Ethanol4.378NP Mobile Phase Modifier, Recrystallization
Acetone5.156General Solvent, Recrystallization
Dichloromethane (DCM)3.140NP Mobile Phase
Ethyl Acetate (EtOAc)4.477NP Mobile Phase, Recrystallization
Diethyl Ether2.835Extraction, Recrystallization (nonpolar solids)
Toluene2.4111NP Mobile Phase
Hexanes / Heptane0.169 / 98NP Mobile Phase, Recrystallization (nonpolar solids)
Protocol: General Purpose Flash Column Chromatography

This protocol provides a self-validating workflow for purifying a compound using normal-phase flash chromatography.

G prep 1. Preparation - Select solvent via TLC (Rf ~0.3) - Dry pack silica gel in column loading 2. Sample Loading - Dissolve crude in min. DCM - Adsorb onto small amount of silica - Dry and load onto column prep->loading elution 3. Elution - Start with 100% nonpolar solvent - Gradually increase polarity (gradient) - Collect fractions (10-20 mL) loading->elution monitoring 4. Monitoring (Validation) - Spot every few fractions on a TLC plate - Develop and visualize elution->monitoring pooling 5. Pooling & Concentration - Combine pure fractions based on TLC - Remove solvent via rotary evaporation monitoring->pooling

Caption: Experimental workflow for flash chromatography.

Step-by-Step Methodology:

  • Preparation:

    • Select an appropriate solvent system using TLC as described in FAQ 1.

    • Choose a column size appropriate for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica weight to crude sample weight).

    • Dry pack the column by pouring the silica gel in and gently tapping the sides to ensure even packing.

  • Sample Loading:

    • Dissolve your crude material in a minimum amount of a strong solvent (like DCM or acetone).

    • Add a small amount of silica gel to this solution and evaporate the solvent completely to create a dry, free-flowing powder. This is called "dry loading."

    • Carefully add the dry-loaded sample to the top of the column, creating a thin, even band. Add a layer of sand on top to prevent disturbance.

  • Elution:

    • Begin eluting with a low-polarity mobile phase (e.g., 100% hexanes).

    • Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) as the column runs. This can be done stepwise or as a continuous gradient.

    • Collect the eluent in a series of labeled test tubes or flasks.

  • Monitoring (Self-Validation):

    • Use TLC to analyze the collected fractions. Spot every second or third fraction onto a single TLC plate.

    • This allows you to visualize which fractions contain your desired compound, which contain impurities, and which are mixed.[11]

  • Pooling and Concentration:

    • Based on the TLC analysis, combine the fractions that contain only your pure compound.

    • Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product.

References

  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • ResearchGate. (2018, April 25). For highly polar compound, how to do the purification? Retrieved from [Link]

  • SpringerLink. (n.d.). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Extraction Protocol for Polar Solvents. Retrieved from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Michigan State University, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 11.8: Terminal Alkynes as Acids. Retrieved from [Link]

  • University of Arizona. (n.d.). Crystallization. Retrieved from [Link]

  • University of Calgary, Department of Chemistry. (n.d.). RECRYSTALLISATION. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Acidity of Terminal Alkynes. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 10.8: Alkynes. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 3-(3-Nitrophenyl)prop-2-yn-1-ol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 3-(3-Nitrophenyl)prop-2-yn-1-ol. This guide is designed for researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-(3-Nitrophenyl)prop-2-yn-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this key chemical intermediate. We will delve into the mechanistic underpinnings of the common synthetic routes, provide actionable troubleshooting advice, and offer detailed protocols to ensure the integrity and success of your experiments.

The predominant method for synthesizing 3-(3-Nitrophenyl)prop-2-yn-1-ol is the Sonogashira cross-coupling reaction.[1] This powerful C-C bond-forming reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base to couple a terminal alkyne (propargyl alcohol) with an aryl halide (3-halo-nitrobenzene).[2][3] While robust, this reaction is not without its subtleties, and understanding the potential side reactions is critical for achieving high yield and purity.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, providing explanations and solutions in a direct question-and-answer format.

Q1: My reaction yield is low, and TLC/LC-MS analysis shows a significant amount of unreacted 3-iodo-1-nitrobenzene. What are the likely causes?

A: Low conversion of the aryl halide is a common issue that typically points to problems with the catalytic cycle. The root cause is often related to catalyst deactivation or suboptimal reaction conditions.

  • Catalyst Inactivity: The active catalyst in the Sonogashira reaction is a Pd(0) species. If you are starting with a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂), it must be reduced in situ. Incomplete reduction or subsequent oxidation can stall the reaction. Ensure your reagents, particularly the solvent and amine base, are thoroughly deoxygenated. The presence of oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling) and can also damage the phosphine ligands, leading to the precipitation of palladium black and loss of catalytic activity.[4]

  • Purity of Reagents: The Sonogashira reaction is sensitive to impurities. Ensure your propargyl alcohol is of high purity; commercial grades can contain impurities from their synthesis that may inhibit the catalyst.[5] Similarly, the amine base (e.g., triethylamine or diisopropylamine) should be distilled and stored over KOH to remove water and primary/secondary amine impurities.

  • Insufficient Base: The amine base plays a dual role: it acts as a scavenger for the hydrogen halide produced during the reaction and facilitates the deprotonation of the terminal alkyne.[3] At least two equivalents relative to the aryl halide are required. Using a slight excess is often beneficial.

  • Reaction Temperature: While many Sonogashira couplings proceed at room temperature, coupling with less reactive aryl bromides or chlorides, or with sterically hindered substrates, may require gentle heating (40-60 °C) to drive the reaction to completion. However, excessive heat can promote side reactions and catalyst decomposition.

Q2: I've isolated my product, but my NMR spectrum shows an unexpected symmetrical signal, and mass spectrometry indicates a species with a mass of 110.1 g/mol . What is this impurity?

A: This impurity is almost certainly hexa-2,4-diyne-1,6-diol, the product of Glaser homocoupling of your starting material, propargyl alcohol.[6][7]

  • Mechanism of Formation: The Glaser coupling is an oxidative dimerization of terminal alkynes, catalyzed by copper(I) salts in the presence of an oxidant, typically oxygen.[8][9] In the context of the Sonogashira reaction, the copper(I) co-catalyst, essential for activating the alkyne, can divert the copper acetylide intermediate towards this undesired pathway if oxygen is present in the reaction vessel.

  • Prevention Strategies:

    • Rigorous Deoxygenation: This is the most critical factor. The reaction mixture (solvent, base, and reagents) must be thoroughly deoxygenated before adding the palladium and copper catalysts. This is best achieved by several cycles of vacuum and backfilling with an inert gas like argon or nitrogen. Maintaining a positive pressure of inert gas throughout the reaction is essential.

    • Copper-Free Conditions: If homocoupling remains a persistent issue, consider a copper-free Sonogashira protocol.[2] These reactions often require more active palladium catalysts, specialized ligands (e.g., bulky, electron-rich phosphines), and sometimes higher reaction temperatures, but they completely eliminate the Glaser coupling pathway.

    • Use of a Co-solvent: Using a co-solvent like THF can sometimes help to better solubilize the copper acetylide intermediate, favoring the cross-coupling pathway over homocoupling.

Q3: After purification by silica gel chromatography, my product shows a new peak in the carbonyl region of the IR spectrum (~1680-1700 cm⁻¹) and corresponding signals in the NMR. Is the product unstable?

A: Yes, the product is likely undergoing a Meyer-Schuster rearrangement to form 3-(3-nitrophenyl)propenal. Propargylic alcohols are known to rearrange to α,β-unsaturated carbonyl compounds under acidic conditions or in the presence of certain metal catalysts.[10][11]

  • Causality: Silica gel is weakly acidic and can catalyze this rearrangement, especially if the product is left on the column for an extended period or if chlorinated solvents (which can generate traces of HCl) are used as the eluent.

  • Mitigation and Prevention:

    • Neutralize Silica Gel: Before use, the silica gel can be washed with a dilute solution of triethylamine in your eluent system (e.g., 0.5-1% triethylamine in hexanes/ethyl acetate), then flushed with the pure eluent. This neutralizes the acidic sites on the silica surface.

    • Rapid Purification: Do not let the product sit on the column for longer than necessary. Collect fractions promptly and evaporate the solvent without excessive heating.

    • Alternative Purification: If the rearrangement is severe, consider alternative purification methods such as recrystallization or chromatography on a less acidic stationary phase like neutral alumina.

    • Storage: Store the purified 3-(3-Nitrophenyl)prop-2-yn-1-ol in a cool, dark place under an inert atmosphere. The nitro group can make the compound sensitive to light and heat.[12][13]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst system for this synthesis?

A: A widely successful and reliable catalyst system is a combination of a palladium(0) source and a copper(I) salt. A common choice is Pd(PPh₃)₄ (1-2 mol%) used directly, or a Pd(II) source like PdCl₂(PPh₃)₂ (2-4 mol%) in combination with CuI (4-8 mol%) as the co-catalyst. The use of triphenylphosphine (PPh₃) as a ligand is standard and effective.

Q2: Which aryl halide should I use: 3-iodo-, 3-bromo-, or 3-chloro-1-nitrobenzene?

A: The reactivity of the aryl halide in the oxidative addition step of the catalytic cycle follows the order: I > Br > OTf >> Cl.[1] For laboratory-scale synthesis where cost is less of a concern, 3-iodo-1-nitrobenzene is the ideal choice. It allows for milder reaction conditions (often room temperature) and faster reaction times, which minimizes the formation of side products. 3-bromo-1-nitrobenzene is a viable alternative but may require higher catalyst loadings and/or heating. 3-chloro-1-nitrobenzene is generally unreactive under standard Sonogashira conditions and requires specialized, highly active catalyst systems.

Q3: What are the best practices for setting up a Sonogashira reaction?

A:

  • Glassware: Ensure all glassware is oven- or flame-dried and cooled under a stream of inert gas.

  • Inert Atmosphere: The reaction must be performed under an inert atmosphere (argon or nitrogen) to prevent Glaser coupling and catalyst degradation.

  • Reagent Addition Order: A common and effective order is to dissolve the aryl halide and propargyl alcohol in the deoxygenated solvent/base mixture. Then, add the CuI followed by the palladium catalyst.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the limiting reagent (typically the aryl halide) indicates completion.

Q4: How should I purify the crude product?

A: The standard method is flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes. As discussed in the troubleshooting section, it is crucial to use neutralized silica gel to prevent Meyer-Schuster rearrangement.[14] Following chromatography, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/hexanes) can provide highly pure material.

Q5: What are the recommended storage conditions for 3-(3-Nitrophenyl)prop-2-yn-1-ol?

A: The compound should be stored as a solid in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen). It should be kept in a freezer (-20 °C) and protected from light to prevent degradation.

Part 3: Protocols & Data

Protocol 1: Synthesis of 3-(3-Nitrophenyl)prop-2-yn-1-ol via Sonogashira Coupling

This protocol is a representative procedure. Molar equivalents and reaction times may need optimization.

Materials:

  • 3-Iodo-1-nitrobenzene (1.0 eq)

  • Propargyl alcohol (1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)

  • Copper(I) iodide [CuI] (0.06 eq)

  • Triethylamine (Et₃N) (3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add 3-iodo-1-nitrobenzene (1.0 eq).

  • Evacuate the flask and backfill with inert gas. Repeat this cycle three times.

  • Under a positive flow of inert gas, add anhydrous THF and triethylamine. Stir until the starting material is fully dissolved.

  • Add propargyl alcohol (1.5 eq) via syringe.

  • Sparsely bubble the inert gas through the solution for 15-20 minutes to ensure it is fully deoxygenated.

  • Add copper(I) iodide (0.06 eq) followed by PdCl₂(PPh₃)₂ (0.03 eq). The solution will typically turn a dark color.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove precipitated salts and catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Table 1: Summary of Common Impurities
ImpurityChemical NameOriginIdentificationMitigation
Homocoupled Alkyne Hexa-2,4-diyne-1,6-diolGlaser coupling of propargyl alcoholLess polar than product on TLC; Symmetrical NMR signals; MS (m/z = 110.1)Rigorous deoxygenation; Copper-free conditions
Unreacted Aryl Halide 3-Iodo-1-nitrobenzeneIncomplete reactionSpot on TLC corresponding to starting material; Characteristic NMR/MS signalsCheck catalyst activity; Ensure sufficient base; Gentle heating if necessary
Rearrangement Product 3-(3-Nitrophenyl)propenalMeyer-Schuster rearrangementMore polar than product on TLC; Aldehyde/carbonyl peaks in NMR/IRUse neutralized silica gel for chromatography; Avoid acidic conditions and prolonged heating
Catalyst Residues Palladium/Copper complexesFrom the catalyst systemCan cause discoloration (dark/black crude product)Workup with NH₄Cl; Filtration through Celite; Thorough purification

Part 4: Mechanistic Diagrams

Below are simplified diagrams illustrating the key chemical transformations discussed in this guide.

Sonogashira_Mechanism Sonogashira Catalytic Cycle cluster_pd Palladium Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L)₂ Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)-C≡CR(L)₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination RedElim Product Ar-C≡CR Transmetal->RedElim RedElim->Pd0 Alkyne H-C≡CR CuAcetylide Cu(I)-C≡CR Alkyne->CuAcetylide Deprotonation (Base, CuX) CuX Cu(I)X Base Base CuAcetylide->OxAdd

Caption: The Sonogashira cross-coupling mechanism.

Glaser_Coupling Glaser Homocoupling Side Reaction Alkyne 2 R-C≡C-H CuAcetylide 2 R-C≡C-Cu(I) Alkyne->CuAcetylide Base, Cu(I)X Diyne R-C≡C-C≡C-R (Homocoupled Impurity) CuAcetylide->Diyne Oxidative Dimerization Oxidation [O₂] Oxidation->CuAcetylide Cu2O 2 Cu₂O Troubleshooting_Workflow Troubleshooting Workflow Start Reaction Analysis: Low Yield or Impure Product CheckSM High amount of Starting Material (SM)? Start->CheckSM CheckCatalyst Action: - Check catalyst activity - Ensure deoxygenation - Verify base stoichiometry CheckSM->CheckCatalyst Yes CheckHomocoupling Symmetrical Diyne Impurity Present? CheckSM->CheckHomocoupling No CheckCatalyst->CheckHomocoupling PreventGlaser Action: - Rigorously deoxygenate - Consider Cu-free protocol CheckHomocoupling->PreventGlaser Yes CheckRearrangement Carbonyl Impurity (Post-Purification)? CheckHomocoupling->CheckRearrangement No PreventGlaser->CheckRearrangement PreventMS Action: - Neutralize silica gel - Purify quickly - Consider recrystallization CheckRearrangement->PreventMS Yes End Optimized Synthesis CheckRearrangement->End No PreventMS->End

Caption: A workflow for troubleshooting common synthesis issues.

References

  • Organic Syntheses. (n.d.). Propargyl alcohol synthesis. Retrieved from [Link]

  • Rawsource. (2024, April 4). Propargyl alcohol uses - Synthesis, and Safety. Retrieved from [Link]

  • Vinaya, et al. (2022). 3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one. IUCrData, 7, x220957. Retrieved from [Link]

  • Science Madness. (2013, January 21). Synthesis of 1,1,3-triphenylprop-2-yn-1-ol. A precursor to rubrene. Retrieved from [Link]

  • Qiu, X.-Y., Liu, W.-S., & Zhu, H.-L. (2006). 3-(3-Hydroxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 62(4), o1304–o1305. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Fisher Scientific. (n.d.). 3-Phenyl-2-propyn-1-ol, 97%. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3‐aryl propargyl alcohols. Retrieved from [Link]

  • Impert, O., et al. (2003). Kinetic study of the proton transfer reaction between 1-nitro-1-(4-nitrophenyl)alkanes and P1-t-Bu phosphazene base in THF solvent. Journal of the Chemical Society, Perkin Transactions 2, (10), 1915-1919. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. Retrieved from [Link]

  • Liang, Y., et al. (2014). Release of Terminal Alkynes via Tandem Photodeprotection and Decarboxylation of o-Nitrobenzyl Arylpropiolates in a Flow Microchannel Reactor. Bioconjugate Chemistry, 25(6), 1166–1172. Retrieved from [Link]

  • Wikipedia. (n.d.). Glaser coupling. Retrieved from [Link]

  • Google Patents. (n.d.). US2527358A - Process of purifying propargyl alcohol.
  • IUCrData. (2022). 3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one. Retrieved from [Link]

  • Xi, C., et al. (2010). Synthesis of polysubstituted furans based on a stepwise Sonogashira coupling of (Z)-3-iodoalk-2-en-1-ols with terminal propargylic alcohols and subsequent Au(I)- or Pd(II)-catalyzed cyclization-aromatization via elimination of H2O. The Journal of Organic Chemistry, 75(8), 2727–2731. Retrieved from [Link]

  • Borah, U., & Sarma, B. (2014). Recent advances and applications of Glaser coupling employing greener protocols. RSC Advances, 4(56), 29778-29790. Retrieved from [Link]

  • Petersen, T. P., & Christensen, M. K. (2016). Synthesis and Utilization of Nitroalkyne Equivalents in Batch and Continuous Flow. The Journal of Organic Chemistry, 81(19), 9233–9239. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 3: Propargylic Alcohols. Retrieved from [Link]

  • Gung, B. W., & Pejo, E. (2022). Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. RSC Advances, 12(35), 22699–22720. Retrieved from [Link]

  • UCL Discovery. (n.d.). Gold Catalysed Reactions of Propargylic Alcohols. Retrieved from [Link]

  • Romero, M. D., et al. (2020). Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity. A graphical update. Catalysis Today, 345, 11-18. Retrieved from [Link]

  • Grokipedia. (n.d.). Glaser coupling. Retrieved from [Link]

  • ResearchGate. (2022, August 2). Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. Retrieved from [Link]

  • Komeil, D., et al. (2014). Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies. Applied and Environmental Microbiology, 80(10), 3183–3194. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-(3-Nitrophenyl)prop-2-yn-1-ol

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-(3-nitrophenyl)prop-2-yn-1-ol, a valuable intermediate in organic synthesis. As direct experimental spectra for thi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-(3-nitrophenyl)prop-2-yn-1-ol, a valuable intermediate in organic synthesis. As direct experimental spectra for this specific isomer are not widely published, this document establishes a robust, predictive framework for its characterization. We will compare these predictions with the experimental data of its structural isomer, 3-(4-nitrophenyl)prop-2-yn-1-ol, and the parent compound, 3-phenylprop-2-yn-1-ol, to provide a comprehensive understanding of the structural nuances revealed by NMR spectroscopy.

Introduction: The Imperative for Structural Verification

In the realm of drug development and materials science, the precise structural confirmation of novel molecules is non-negotiable. 3-(3-Nitrophenyl)prop-2-yn-1-ol, featuring a reactive propargyl alcohol moiety and an electronically-defined nitrophenyl group, presents a unique spectroscopic challenge. NMR spectroscopy stands as the premier technique for unambiguous structural elucidation in solution. This guide is designed for researchers and scientists, offering a detailed walkthrough of spectral prediction, data acquisition, and comparative analysis, grounded in the fundamental principles of substituent effects and spin-spin coupling.

Molecular Structure and Theoretical NMR Predictions

To interpret the NMR spectra, we must first understand the electronic environment of each nucleus within the molecule. The structure is numbered below to facilitate clear assignments.

Caption: Molecular structure of 3-(3-Nitrophenyl)prop-2-yn-1-ol with atom numbering.

Predicted ¹H NMR Spectrum

The chemical shift of a proton is highly sensitive to its local electronic environment. Electron-withdrawing groups, like the nitro (–NO₂) group, deshield nearby protons, shifting their signals downfield (to a higher ppm value).[1]

  • -CH₂- (H1): These methylene protons are adjacent to an oxygen atom and an sp-hybridized carbon. This environment suggests a chemical shift around δ 4.5 ppm . They are expected to appear as a singlet, though coupling to the hydroxyl proton may cause broadening or splitting into a triplet if the exchange rate is slow.

  • -OH (H_O): The hydroxyl proton is labile, and its chemical shift is highly dependent on solvent, concentration, and temperature. It typically appears as a broad singlet anywhere from δ 1.5-4.0 ppm .

  • Aromatic Protons (H2', H4', H5', H6'): The 3-nitro substitution pattern renders all four aromatic protons chemically distinct.

    • H2': This proton is ortho to the nitro group, the most powerfully electron-withdrawing substituent. It is expected to be the most deshielded, appearing as a sharp singlet or narrow triplet around δ 8.3 ppm .

    • H6': This proton is ortho to the alkynyl substituent and meta to the nitro group. It will be significantly deshielded, likely appearing as a doublet of doublets around δ 7.8 ppm .

    • H5': Positioned para to the nitro group, this proton will appear as a triplet around δ 7.6 ppm .

    • H4': This proton is meta to the nitro group and will be the least deshielded of the aromatic protons, appearing as a doublet of doublets around δ 7.7 ppm .

Predicted ¹³C NMR Spectrum

The principles of electron shielding also apply to ¹³C NMR. The key signals are predicted as follows:

  • -CH₂OH (C1): This sp³ carbon, bonded to an electronegative oxygen, is expected in the range of δ 50-55 ppm .

  • Alkynyl Carbons (C2, C3): These sp-hybridized carbons resonate in a characteristic window. C3, being directly attached to the aromatic ring, will be further downfield than C2. Expected shifts are approximately δ 85 ppm (C3) and δ 82 ppm (C2) .

  • Aromatic Carbons (C1' - C6'):

    • C3' (C-NO₂): The carbon directly attached to the nitro group will be strongly deshielded, appearing around δ 148 ppm .

    • C1' (C-alkyne): The ipso-carbon attached to the alkyne will be shielded relative to other aromatic carbons, with a predicted shift around δ 124 ppm .

    • Other Aromatic Carbons: The remaining four carbons (C2', C4', C5', C6') will appear in the typical aromatic region of δ 120-135 ppm , with their precise shifts determined by the combined electronic effects of the two substituents.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, a standardized protocol is essential. The following methodology provides a self-validating system for the analysis of the title compound and its analogues.

Materials and Instrumentation
  • Analyte: 3-(3-Nitrophenyl)prop-2-yn-1-ol (~10-15 mg)

  • Solvent: Deuterated chloroform (CDCl₃, 99.8 atom % D) or Deuterated dimethyl sulfoxide (DMSO-d₆, 99.8 atom % D), ~0.7 mL

  • Internal Standard: Tetramethylsilane (TMS) is typically present in the deuterated solvent.

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer with a 5 mm probe.

Step-by-Step Workflow
  • Sample Preparation: Accurately weigh 10-15 mg of the analyte and dissolve it in approximately 0.7 mL of the chosen deuterated solvent directly in a clean, dry 5 mm NMR tube.

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure the sample is fully dissolved and the solution is homogeneous.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).

    • Number of Scans: 16-32 scans.

    • Relaxation Delay (d1): 2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse (zgpg30).

    • Spectral Width: ~240 ppm (e.g., -10 to 230 ppm).

    • Number of Scans: 1024-2048 scans.

    • Relaxation Delay (d1): 2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H spectrum by setting the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or TMS at 0 ppm. Calibrate the ¹³C spectrum similarly (e.g., CDCl₃ at 77.16 ppm).

Caption: Experimental workflow for NMR data acquisition.

Spectral Analysis: A Comparative Guide

While experimental data for 3-(3-nitrophenyl)prop-2-yn-1-ol is scarce, we can validate our predictions by comparing them with the known spectra of its close structural relatives. This comparative approach is fundamental to confirming novel structures.

Data Summary

The following tables summarize the predicted data for our target compound and the reported experimental data for two key alternatives.

Table 1: Predicted ¹H and ¹³C NMR Data for 3-(3-Nitrophenyl)prop-2-yn-1-ol in CDCl₃

Atom AssignmentPredicted ¹H Shift (ppm), MultiplicityPredicted ¹³C Shift (ppm)
-CH₂- (C1)4.5 (s, 2H)51.5
-OH2.5 (br s, 1H)-
-C≡ (C2)-82.0
≡C-Ar (C3)-85.0
C1'-124.0
C2'8.3 (s, 1H)123.0
C3'-148.3
C4'7.7 (d, 1H)129.5
C5'7.6 (t, 1H)127.0
C6'7.8 (d, 1H)133.0

Table 2: Experimental NMR Data for Comparative Compounds in CDCl₃

CompoundAtom AssignmentExperimental ¹H Shift (ppm), MultiplicityExperimental ¹³C Shift (ppm)
3-(4-Nitrophenyl)prop-2-yn-1-ol [2]-CH₂-4.61 (d, 2H)69.9
Aromatic8.21 (d, 2H), 7.61 (d, 2H)147.9, 145.3, 127.0, 124.1
Alkynyl-80.7 (C-Ar), C≡CH not reported
3-Phenylprop-2-yn-1-ol [3][4]-CH₂-4.31 (d, 2H)63.7
-OH1.58 (s, 1H)-
Aromatic7.22-7.40 (m, 5H)136.6, 128.6, 128.5, 127.7

Note: Data is compiled from various sources and experimental conditions may vary slightly.

In-Depth Analysis and Comparison
  • Aliphatic Region (-CH₂OH):

    • Causality: The methylene protons (-CH₂) in all three compounds appear downfield (δ 4.3-4.6 ppm) due to the deshielding effects of the adjacent oxygen and the magnetic anisotropy of the alkyne bond.

    • Comparison: The presence of the nitro group, a strong electron-withdrawing group, pulls electron density from the entire molecule. This causes the methylene protons in both the 3-nitro (predicted δ 4.5) and 4-nitro (experimental δ 4.61) isomers to shift further downfield compared to the parent phenylpropynol (δ 4.31 ppm).[2][3] This small but distinct shift is a key indicator of the nitro group's electronic influence.

  • Aromatic Region (Ar-H):

    • Causality: This region provides the most definitive information for distinguishing the isomers. The splitting pattern and chemical shifts are dictated by the relative positions of the protons to the electron-withdrawing nitro group and the electron-donating (via hyperconjugation) alkynyl group.

    • Comparison (3-nitro vs. 4-nitro):

      • Symmetry: The 4-nitro isomer has a plane of symmetry, resulting in only two distinct aromatic signals (two doublets), each integrating to 2H.[2]

      • Complexity: Our target 3-nitro isomer lacks this symmetry, leading to four distinct signals for the four aromatic protons. The predicted pattern (a singlet/narrow triplet for H2', a triplet for H5', and two distinct doublets/dd for H4' and H6') is a unique fingerprint for the 1,3-disubstitution pattern. The significant downfield shift of the proton ortho to the nitro group (H2' at δ ~8.3 ppm) is the most telling feature. This provides a clear method to differentiate it from the 4-nitro isomer, where the protons ortho to the nitro group appear around δ 8.21 ppm.[2]

    • Comparison (Nitro-substituted vs. Phenyl): The aromatic protons of the unsubstituted 3-phenylprop-2-yn-1-ol appear as a complex multiplet in a relatively upfield region (δ 7.22-7.40 ppm).[3] The introduction of the nitro group in either the 3- or 4-position shifts the entire aromatic region significantly downfield (δ >7.5 ppm), confirming its powerful deshielding effect.

  • ¹³C Spectral Comparison:

    • Causality: The carbon attached to the nitro group is the most deshielded aromatic carbon due to the powerful inductive and resonance effects of the NO₂ group.

    • Comparison: In the 4-nitro isomer, the carbon bearing the nitro group (C4') is reported around δ 147.9 ppm.[2] Our prediction for the 3-nitro isomer places the equivalent carbon (C3') at a similar value of δ 148.3 ppm. The key distinction in the ¹³C spectrum would be the number of signals: the symmetric 4-nitro isomer would show only four aromatic carbon signals, while the asymmetric 3-nitro isomer is expected to show six distinct signals, providing another layer of structural confirmation.

Conclusion

This guide demonstrates a robust, multi-faceted approach to the NMR analysis of 3-(3-nitrophenyl)prop-2-yn-1-ol. Through a combination of theoretical prediction and direct comparison with experimentally verified analogues, we have established a clear and reliable spectroscopic profile for the target molecule.

The key distinguishing features for 3-(3-nitrophenyl)prop-2-yn-1-ol are:

  • ¹H NMR: Four unique, complex signals in the aromatic region (δ 7.5-8.4 ppm), in contrast to the two simple doublets seen for the 4-nitro isomer.

  • ¹³C NMR: Six distinct aromatic carbon signals, confirming the lack of symmetry, compared to the four signals expected for the 4-nitro isomer.

By following the detailed experimental protocol and applying the comparative logic outlined herein, researchers can confidently identify and characterize this compound, ensuring the integrity and success of their synthetic endeavors.

References

  • University of Calgary. (n.d.). Chapter 13: Aromatic Hydrogens in H-NMR. University of Calgary Chemistry LibreTexts. [Link]

  • JoVE. (2025). NMR Spectroscopy of Benzene Derivatives. Journal of Visualized Experiments. [Link]

  • Baranac-Stojanović, M. (2018). Substituent Effects on Benzene Rings. ChemistryViews. [Link]

  • Chemaxon. (n.d.). NMR Predictor. Chemaxon Documentation. [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Advanced Chemistry Development. [Link]

  • Figeys, H. P. (2006). Proton N.M.R.-spectroscopic studies of substituted aromatic compounds. Tetrahedron Letters, 7(34), 4195-4200. [Link]

  • Hay, M. P., et al. (2006). Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. Analytical Chemistry, 38(3), 341-351. [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

  • PubChem. (n.d.). 3-Phenyl-2-propyn-1-ol. National Center for Biotechnology Information. [Link]

  • University POLITEHNICA of Bucharest. (n.d.). 13C- AND D- LABELLED 3-PHENYLPROPIONIC ACIDS; SYNTHESIS AND CHARACTERIZATION BY NMR AND MS SPECTRA. [Link]

  • nmrshiftdb2. (n.d.). nmrshiftdb2 - open nmr database on the web. [Link]

  • SpectraBase. (n.d.). 3-(4-Nitrophenyl)prop-2-yn-1-ol. [Link]

  • The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Chemical Science. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • HMDB. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0245944). [Link]

  • National Institutes of Health. (n.d.). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). [Link]

  • NIST. (n.d.). 3-Phenyl-2-propyn-1-ol. NIST Chemistry WebBook. [Link]

  • PubChem. (n.d.). 3-(4-Nitrophenyl)-1-phenylprop-2-en-1-one. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo.... [Link]

  • SpectraBase. (n.d.). 3-Nitrophenol - Optional[1H NMR] - Spectrum. [Link]

  • The Royal Society of Chemistry. (2021). SUPPLEMENTARY DATA. [Link]

  • ResearchGate. (n.d.). Figure S29. 1 H NMR spectrum of 1-(3-Nitrophenyl)ethanone oxime (2o). [Link]

Sources

Comparative

Decoding the Signature Fragmentation of 3-(3-Nitrophenyl)prop-2-yn-1-ol: A Mass Spectrometry Comparison Guide

For researchers and professionals in drug development and chemical synthesis, unequivocal structural confirmation is paramount. Mass spectrometry (MS) serves as a cornerstone technique, providing detailed molecular weigh...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, unequivocal structural confirmation is paramount. Mass spectrometry (MS) serves as a cornerstone technique, providing detailed molecular weight and structural information through the analysis of fragmentation patterns. This guide offers an in-depth interpretation of the electron ionization (EI) mass spectrum of 3-(3-Nitrophenyl)prop-2-yn-1-ol, a compound of interest in synthetic chemistry. We will dissect its predicted fragmentation pathways, compare them with structurally related molecules, and provide a robust framework for its identification.

Foundational Analysis: The Molecular Ion

The initial step in interpreting any mass spectrum is identifying the molecular ion (M+•). For 3-(3-Nitrophenyl)prop-2-yn-1-ol, the chemical formula is C₉H₇NO₃. Its exact mass is 177.04 Da, which corresponds to the molecular ion peak [M]+• at m/z 177.[1][2] The presence of a single nitrogen atom adheres to the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[3] Aromatic systems like the nitrophenyl group generally produce a prominent molecular ion peak due to their stability.[3][4]

Charting the Fragmentation Cascade: A Mechanistic Approach

The fragmentation of 3-(3-Nitrophenyl)prop-2-yn-1-ol is governed by the interplay of its three key functional moieties: the aromatic nitro group, the propargyl alcohol chain, and the stable phenyl ring. Electron ionization (EI) provides high energy, inducing a cascade of predictable bond cleavages.

The primary fragmentation pathways are visualized below:

G cluster_path1 Alcohol Fragmentation cluster_path2 Nitro Group Fragmentation cluster_path3 Propargyl Fragmentation M M+• m/z 177 C₉H₇NO₃+• F1 m/z 160 [M-OH]+ M->F1 -•OH (17) F2 m/z 147 [M-CH₂O]+ M->F2 -CH₂O (30) F3 m/z 131 [M-NO₂]+ M->F3 -•NO₂ (46) F4 m/z 146 [M-CH₂OH]+ M->F4 -•CH₂OH (31) F7 m/z 115 [C₉H₇]+ F3->F7 -O (16) F5 m/z 101 [C₇H₃O]+ F4->F5 -NO (30) F6 m/z 75 [C₆H₃]+ F5->F6 -C₂H₂ (26) G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_analysis Data Interpretation A Dissolve ~1 mg of sample in 1 mL volatile solvent (e.g., Dichloromethane) B Inject 1 µL into GC-MS (EI mode, 70 eV) A->B C Chromatographic Separation B->C D Mass Analyzer Detection C->D E Identify Molecular Ion Peak (m/z 177) D->E F Analyze Fragmentation Pattern E->F G Compare with Library Spectra & Theoretical Fragments F->G H Structural Confirmation G->H

Caption: Standard workflow for sample analysis from preparation to structural confirmation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 1 mg of crystalline 3-(3-Nitrophenyl)prop-2-yn-1-ol in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate. Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) equipped with an Electron Ionization (EI) source. [5]3. GC Conditions:

    • Injector: Split/splitless injector at 250°C.

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy level ensures reproducible fragmentation patterns for library matching.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-300.

  • Data Analysis:

    • Identify the peak corresponding to the compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for that peak.

    • Identify the molecular ion and major fragment ions.

    • Compare the experimental spectrum against a spectral library (e.g., NIST) and the theoretical fragmentation patterns outlined in this guide.

Conclusion

The mass spectrum of 3-(3-Nitrophenyl)prop-2-yn-1-ol presents a rich tapestry of information, with distinct, interpretable fragments that serve as a structural fingerprint. The key diagnostic peaks arise from the predictable cleavage of the alcohol and nitro functionalities: the loss of a hydroxymethyl radical ([M-31]+) and the loss of nitrogen dioxide ([M-46]+). By comparing these fragments to those of simpler molecules, we can confidently assign the structure. This guide provides a comprehensive framework for researchers to not only identify this specific molecule but also to apply these fundamental principles of fragmentation analysis to other novel compounds.

References

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available from: [Link]

  • Stults, C. L. M., et al. (2008). "Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations." Journal of the American Society for Mass Spectrometry. Available from: [Link]

  • Seibl, J., & Völlmin, J. (1969). "Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones." Canadian Journal of Chemistry, 47(19), 3611-3616. Available from: [Link]

  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Available from: [Link]

  • MDPI. (2019). "Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry." Molecules. Available from: [Link]

  • YouTube. (2022). Mass Spectrometry of Alcohols. Available from: [Link]

  • YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. Available from: [Link]

  • Scientific Research Publishing. (2016). "Application of GC/EIMS in Combination with Semi-Empirical Calculations for Identification and Investigation of Some Volatile Components in Basil Essential Oil." American Journal of Analytical Chemistry. Available from: [Link]

  • Schmidt, A. C., et al. (2006). "Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry." Rapid Communications in Mass Spectrometry. Available from: [Link]

  • PubChem. 3-(4-Nitrophenyl)prop-2-yn-1-ol. National Center for Biotechnology Information. Available from: [Link]

  • Cheméo. Chemical Properties of 3-Phenyl-2-propyn-1-ol (CAS 1504-58-1). Available from: [Link]

  • Clark, J. The Mass Spectrum of Propan-2-ol. Available from: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • GC-MS and MS/MS in the Analysis of Organic Compounds. CHAPTER 2 Fragmentation and Interpretation of Spectra. Available from: [Link]

Sources

Validation

A Researcher's Guide to Functional Group Analysis: An FT-IR Comparison for 3-(3-Nitrophenyl)prop-2-yn-1-ol

As a Senior Application Scientist, a significant part of my role involves elucidating molecular structures and confirming the successful synthesis of target compounds. Among the arsenal of analytical techniques, Fourier...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, a significant part of my role involves elucidating molecular structures and confirming the successful synthesis of target compounds. Among the arsenal of analytical techniques, Fourier Transform Infrared (FT-IR) spectroscopy remains a first-line, powerhouse method for its speed, simplicity, and profound ability to identify functional groups. This guide provides an in-depth analysis of the FT-IR spectrum of 3-(3-Nitrophenyl)prop-2-yn-1-ol, a multifunctional molecule of interest in synthetic chemistry and materials science. We will not only predict and assign its characteristic vibrational bands but also compare them against foundational compounds to provide a robust, validated interpretation.

This document is designed for researchers and professionals in chemistry and drug development who rely on precise and reliable spectral interpretation. We will move beyond a simple peak list, focusing on the causality behind the spectral features and providing a replicable experimental workflow.

The Molecular Blueprint: Structure and Key Vibrational Sites

Before venturing into the spectrum, understanding the molecule's architecture is paramount. 3-(3-Nitrophenyl)prop-2-yn-1-ol is a fascinating compound featuring three distinct and highly informative functional groups attached to a core structure:

  • A Primary Alcohol (-CH₂OH): This group is characterized by both O-H and C-O stretching vibrations. The O-H stretch is particularly sensitive to hydrogen bonding.

  • A Terminal Alkyne (-C≡CH): The carbon-carbon triple bond and its adjacent sp-hybridized C-H bond give rise to sharp, highly diagnostic absorption bands.

  • An Aromatic Nitro Group (-NO₂): Attached to the phenyl ring, the nitro group has highly polar N-O bonds that produce strong, characteristic asymmetric and symmetric stretching bands.

These groups, along with the aromatic ring itself, each absorb infrared radiation at specific frequencies, creating a unique spectral "fingerprint."

Figure 1: Molecular structure of 3-(3-Nitrophenyl)prop-2-yn-1-ol with key functional groups.

Experimental Protocol: Acquiring a High-Fidelity ATR-FT-IR Spectrum

To ensure data is both accurate and reproducible, a standardized protocol is essential. Attenuated Total Reflectance (ATR) is the preferred technique for this type of solid sample as it requires minimal to no preparation.[1][2]

G A Start: Instrument Preparation B Clean ATR Crystal (e.g., with isopropanol) A->B 1. Ensure clean surface C Collect Background Spectrum (Clean, empty crystal) B->C 2. Reference measurement D Place Sample on Crystal (~1-2 mg of solid) C->D 3. Introduce analyte E Apply Pressure with Anvil (Ensures good contact) D->E 4. Optimize signal F Collect Sample Spectrum (Typically 32-64 scans at 4 cm⁻¹ resolution) E->F 5. Data acquisition G Clean Crystal and Anvil F->G 6. Prevent cross-contamination H Process and Analyze Spectrum (Baseline correction, peak picking) G->H 7. Software analysis I End: Data Interpretation H->I 8. Final step

Figure 2: Standard workflow for ATR-FT-IR analysis.

Detailed Steps & Justification:

  • Instrument Preparation: Ensure the FT-IR spectrometer has been powered on and allowed to stabilize. The interferometer and detector require thermal equilibrium for low-noise operation.

  • Crystal Cleaning: Before any measurements, the ATR crystal (commonly diamond or zinc selenide) must be impeccably clean. A soft, non-abrasive wipe with a suitable solvent like isopropanol or ethanol is used to remove any residue from previous analyses.

  • Background Collection: A background spectrum is collected on the clean, empty crystal. This is a critical self-validating step. The instrument measures the absorbance of ambient atmospheric components (CO₂, water vapor) and the crystal itself. This background is then automatically subtracted from the sample spectrum, ensuring that the final output contains only the absorbance information from the sample.[3]

  • Sample Application: A small amount of the solid 3-(3-Nitrophenyl)prop-2-yn-1-ol sample (a few milligrams is sufficient) is placed directly onto the center of the ATR crystal.[2]

  • Pressure Application: The ATR accessory's pressure anvil is lowered onto the sample to ensure firm, uniform contact between the solid and the crystal surface. This is crucial because the FT-IR measurement in ATR mode relies on an evanescent wave that penetrates only a few micrometers into the sample.[1] Poor contact leads to a weak, noisy, and unrepresentative spectrum.

  • Sample Spectrum Collection: The spectrum is acquired. Typical settings involve co-adding 32 to 64 scans to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹. The standard mid-IR range is 4000–650 cm⁻¹.

  • Post-Analysis Cleaning: The sample is carefully removed, and the crystal and anvil are cleaned thoroughly as in Step 2.

  • Data Processing: The resulting spectrum is processed using the instrument's software. This may include an automated baseline correction and peak-picking algorithm to identify the precise wavenumbers of absorption maxima.

Spectral Interpretation: A Comparative Analysis

The power of FT-IR lies in the fact that specific bonds vibrate at characteristic frequencies. By assigning the observed peaks in our spectrum to these vibrations, we can confirm the presence of the expected functional groups. The table below summarizes the expected absorption bands for 3-(3-Nitrophenyl)prop-2-yn-1-ol, with wavenumber ranges grounded in authoritative spectroscopic literature.

Expected Wavenumber (cm⁻¹) Vibration Mode Functional Group Expected Intensity & Shape Supporting Rationale & Citations
3400–3200O–H Stretch (H-Bonded)Primary AlcoholStrong, BroadThe broadness is a hallmark of intermolecular hydrogen bonding in solid or neat liquid samples.[4][5][6]
~3300≡C–H StretchTerminal AlkyneStrong, SharpThis sharp peak is highly diagnostic for terminal alkynes due to the sp-hybridized C-H bond.[7][8][9]
3100–3000=C–H StretchAromatic RingMedium to Weak, SharpAromatic C-H stretches occur at slightly higher frequencies than aliphatic C-H stretches.[7][10]
~2900-C–H Stretch-CH₂- (Aliphatic)Medium, SharpStretching of the sp³ C-H bonds in the propargyl methylene group.[11]
2140–2100C≡C StretchTerminal AlkyneWeak to Medium, SharpThe C≡C triple bond stretch is characteristically found in this otherwise quiet region of the spectrum.[8][12]
1600–1585 & 1500–1400C=C Stretch (in-ring)Aromatic RingMedium, Sharp (multiple bands)The benzene ring exhibits characteristic in-ring stretching vibrations.[10][12]
1550–1475N=O Asymmetric StretchAromatic NitroStrongAromatic nitro compounds show a very strong absorption band due to the asymmetric N-O stretch.[13][14]
1360–1290N=O Symmetric StretchAromatic NitroStrongThis second strong band, paired with the asymmetric stretch, is definitive proof of a nitro group.[15][13][14]
~1050C–O StretchPrimary AlcoholStrongThe C-O single bond stretch in primary alcohols is typically a strong band in this region.[6]
900–675=C–H Bend (out-of-plane)Aromatic RingStrongThe position of these strong "oop" bands can help determine the substitution pattern on the benzene ring.[10]

Comparative Discussion:

  • Alcohol (-OH): In a comparative spectrum of a simple primary alcohol like 1-propanol, one would observe the strong, broad O-H stretch around 3350 cm⁻¹ and the C-O stretch near 1050 cm⁻¹.[11] The presence of these two features in the spectrum of our target molecule provides strong evidence for the alcohol moiety.

  • Alkyne (-C≡CH): The spectrum of a simple terminal alkyne like 1-hexyne clearly shows the sharp ≡C-H stretch at ~3320 cm⁻¹ and the weaker C≡C stretch at ~2120 cm⁻¹.[8] These two peaks are indispensable for confirming the terminal alkyne. The sharpness of the ≡C-H peak contrasts starkly with the broad O-H band, allowing them to be distinguished even when they are in a similar region.

  • Nitro Aromatic (-C₆H₄NO₂): A spectrum of nitrobenzene serves as an excellent reference. It is dominated by two intense absorptions for the asymmetric (~1525 cm⁻¹) and symmetric (~1350 cm⁻¹) NO₂ stretches.[15] Observing this distinct pair of strong bands in the 1600-1300 cm⁻¹ region of our compound's spectrum is the clearest confirmation of the nitro group's presence. These bands are often so strong they can obscure weaker neighboring peaks, a factor to consider during interpretation.[13]

By systematically comparing the observed spectrum against these well-established frequency ranges for simpler molecules, we build a self-validating and trustworthy interpretation, confirming the successful synthesis of 3-(3-Nitrophenyl)prop-2-yn-1-ol.

Conclusion

FT-IR spectroscopy provides a rapid and definitive method for the structural confirmation of multifunctional compounds like 3-(3-Nitrophenyl)prop-2-yn-1-ol. By leveraging the characteristic vibrational frequencies of its alcohol, terminal alkyne, and aromatic nitro groups, a detailed and reliable analysis can be performed. The key to a confident interpretation lies not just in identifying individual peaks, but in recognizing the complete pattern of absorptions and comparing them against known data for each constituent functional group. This guide outlines a robust workflow, from sample preparation to final analysis, empowering researchers to efficiently and accurately validate their synthetic products.

References

  • 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (n.d.). Retrieved from [Link]

  • Infrared spectra of alcohols and phenols - Chemistry. (n.d.). Retrieved from [Link]

  • IR: alkynes. (n.d.). University of Calgary. Retrieved from [Link]

  • How to Interpret FTIR Results: A Beginner's Guide. (2025, March 21). AZoM.com. Retrieved from [Link]

  • Lec15 - IR Spectra of Alkynes and Nitriles. (2021, April 17). YouTube. Retrieved from [Link]

  • 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. (n.d.). Retrieved from [Link]

  • Spectroscopy of the Alkynes - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

  • 3.1.12: Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. (2022, October 4). Retrieved from [Link]

  • IR: alcohols. (n.d.). University of Calgary. Retrieved from [Link]

  • Infrared of nitro compounds - Chemistry. (n.d.). Retrieved from [Link]

  • Smith, B. C. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved from [Link]

  • Studying the composition of alcohols using IR spectroscopy. (2025, December 10). International Journal of Multidisciplinary Research and Development. Retrieved from [Link]

  • Application of FT-IR spectroscopy for control of the medium composition during the biodegradation of nitro aromatic compounds. (2025, March 5). ResearchGate. Retrieved from [Link]

  • Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). Retrieved from [Link]

  • Nitro Groups. (n.d.). University of Calgary. Retrieved from [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2020, May 30). Retrieved from [Link]

  • Fourier Transform Infrared Spectroscopy. (2014, June 17). UCI Aerosol Photochemistry Group. Retrieved from [Link]

  • Experimental workflow of the ATR-FTIR spectroscopy-based method for... - ResearchGate. (n.d.). Retrieved from [Link]

  • Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]

  • FT-IR spectrum of C5: O–NO2 asymmetrical stretching (1650 cm⁻¹), NO2... - ResearchGate. (n.d.). Retrieved from [Link]

  • Interpretation of Fourier Transform Infrared Spectra (FTIR). (2023, April 1). Indonesian Journal of Science & Technology. Retrieved from [Link]

  • 3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one. (n.d.). IUCr. Retrieved from [Link]

  • Everything You Need to Know About ATR-FTIR Spectroscopy. (n.d.). Specac Ltd. Retrieved from [Link]

  • 6.3: IR Spectrum and Characteristic Absorption Bands - Chemistry LibreTexts. (2021, December 15). Retrieved from [Link]

  • Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab. Retrieved from [Link]

  • IR_lectureNotes.pdf. (n.d.). Retrieved from [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. (2019, April 1). Indonesian Journal of Science & Technology. Retrieved from [Link]

  • FTIR spectra of (a) propargyl methacrylate, (b) poly(POHMAC-co-VTM),... - ResearchGate. (n.d.). Retrieved from [Link]

  • List of the most significant infrared (FTIR) bands and related functional groups assigned for - ResearchGate. (n.d.). Retrieved from [Link]

  • Vibrational Behavior of the −NO2 Group in Energetic Compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • FTIR Analysis Beginner's Guide: Interpreting Results. (2018, July 16). Innovatech Labs. Retrieved from [Link]

Sources

Comparative

Comparison of 3-(3-Nitrophenyl)prop-2-yn-1-ol with its 2-nitro and 4-nitro isomers

An In-Depth Comparative Analysis of 3-(Nitrophenyl)prop-2-yn-1-ol Isomers: A Guide for Researchers Authored by: Gemini, Senior Application Scientist Abstract The strategic placement of a nitro group on an aromatic ring c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of 3-(Nitrophenyl)prop-2-yn-1-ol Isomers: A Guide for Researchers

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic placement of a nitro group on an aromatic ring can profoundly influence a molecule's physicochemical properties, reactivity, and biological activity. This guide presents a comprehensive comparison of 3-(3-nitrophenyl)prop-2-yn-1-ol and its 2-nitro and 4-nitro isomers. While direct comparative literature is sparse, this document synthesizes data from individual isomers, analogous compounds, and fundamental principles of physical organic chemistry to provide a predictive and practical framework for researchers. We delve into the synthesis, physicochemical characteristics, and potential biological activities of these compounds, supported by detailed experimental protocols and theoretical explanations. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the nuanced differences imparted by nitro group isomerism on the phenylpropargyl alcohol scaffold.

Introduction: The Significance of Isomeric Position

The phenylpropargyl alcohol core is a versatile building block in organic synthesis and medicinal chemistry. The introduction of a nitro (-NO₂) group, a potent electron-withdrawing substituent, dramatically alters the electronic landscape of the molecule. The specific position of this group—ortho (2-), meta (3-), or para (4-)—is not a trivial detail. It dictates the interplay of inductive and resonance effects, which in turn governs properties such as acidity, polarity, and reactivity. Understanding these differences is critical for rational drug design, materials science, and synthetic strategy.

  • Ortho (2-nitro) Isomer: The proximity of the nitro and propargyl alcohol groups can lead to intramolecular interactions, such as hydrogen bonding, which can uniquely influence its properties compared to the other isomers.

  • Meta (3-nitro) Isomer: The nitro group exerts a strong electron-withdrawing inductive effect (-I) but its resonance effect (-R) does not extend to the position of the alkyne substituent. This leads to distinct electronic characteristics.

  • Para (4-nitro) Isomer: The nitro group is positioned to exert both maximal inductive and resonance effects on the aromatic ring and the propargyl substituent, leading to the most significant electronic perturbation of the π-system.

This guide will systematically explore these differences, providing both theoretical grounding and practical experimental workflows.

Synthesis and Characterization

The most common and efficient method for synthesizing these target compounds is the Sonogashira cross-coupling reaction.[1][2] This powerful reaction forms a carbon-carbon bond between a terminal alkyne (propargyl alcohol) and an aryl halide (the corresponding 2-, 3-, or 4-nitrobromobenzene or -iodobenzene).[1][3]

General Synthesis Workflow: Sonogashira Coupling

The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[2] The nitro group is well-tolerated under these conditions.[3]

Sonogashira_Workflow reagents Reagents: - Nitrophenyl Halide (o, m, or p) - Propargyl Alcohol - Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) - CuI Co-catalyst - Amine Base (e.g., Et₃N) - Solvent (e.g., THF/DMF) setup Reaction Setup - Add reagents to a dry flask - Degas with N₂ or Ar - Stir at room temperature or with gentle heat reagents->setup monitor Reaction Monitoring - Thin-Layer Chromatography (TLC) - Check for consumption of starting material setup->monitor workup Aqueous Workup - Quench reaction - Extract with organic solvent - Wash with brine - Dry over Na₂SO₄ monitor->workup purify Purification - Concentrate under reduced pressure - Purify by column chromatography workup->purify characterize Characterization - ¹H NMR, ¹³C NMR - Mass Spectrometry (MS) - Infrared Spectroscopy (IR) purify->characterize product Final Product 3-(Nitrophenyl)prop-2-yn-1-ol (Isomer o, m, or p) characterize->product MIC_Workflow start Prepare Stock Solutions (Isomers in DMSO) plate Serial Dilution in 96-Well Plate (with growth media) start->plate inoculate Inoculate with Bacteria (e.g., S. aureus, E. coli) plate->inoculate incubate Incubate at 37°C (18-24 hours) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic subculture Subculture from clear wells onto agar plates read_mic->subculture incubate2 Incubate Agar Plates (24 hours) subculture->incubate2 read_mbc Read MBC (Lowest concentration with ≥99.9% killing) incubate2->read_mbc

Sources

Validation

A Comparative Guide to the Reactivity of 3-(3-Nitrophenyl)prop-2-yn-1-ol and Phenylacetylene

For researchers, medicinal chemists, and materials scientists, the selection of a terminal alkyne for synthetic transformations is a critical decision that dictates reaction efficiency, yield, and downstream applications...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and materials scientists, the selection of a terminal alkyne for synthetic transformations is a critical decision that dictates reaction efficiency, yield, and downstream applications. While phenylacetylene serves as a foundational building block in countless applications, its functionalized derivatives offer a tunable reactivity profile. This guide provides an in-depth, evidence-based comparison between the workhorse phenylacetylene and the electronically modified 3-(3-Nitrophenyl)prop-2-yn-1-ol, offering insights into their respective performance in key chemical reactions.

Introduction: Structure and Electronic Landscape

At first glance, both molecules share a terminal alkyne appended to a phenyl ring. However, the introduction of a nitro group (-NO₂) and a hydroxymethyl group (-CH₂OH) in 3-(3-Nitrophenyl)prop-2-yn-1-ol fundamentally alters the electronic character of the alkyne, leading to significant and often advantageous differences in reactivity.

FeaturePhenylacetylene3-(3-Nitrophenyl)prop-2-yn-1-ol
Structure Phenylacetylene Structure3-(3-Nitrophenyl)prop-2-yn-1-ol Structure
Formula C₈H₆C₉H₇NO₃
Molar Mass 102.13 g/mol 177.16 g/mol
Key Groups Phenyl, Terminal Alkyne3-Nitrophenyl, Terminal Alkyne, Primary Alcohol

The primary distinction lies in the powerful electron-withdrawing nature of the meta-positioned nitro group. This effect, combined with the weaker inductive withdrawal of the propargyl alcohol moiety, renders the alkyne in 3-(3-Nitrophenyl)prop-2-yn-1-ol significantly more electron-deficient than that in phenylacetylene.

Electronic_Effects cluster_0 Phenylacetylene cluster_1 3-(3-Nitrophenyl)prop-2-yn-1-ol PA Phenylacetylene PA_alkyne C≡CH PA_phenyl Phenyl Ring PA_phenyl->PA_alkyne Conjugation NPPO 3-(3-Nitrophenyl)prop-2-yn-1-ol NPPO_alkyne C≡CH NPPO_ring Phenyl Ring NPPO_ring->NPPO_alkyne Conjugation NPPO_nitro NO₂ NPPO_nitro->NPPO_ring Strong Inductive & Resonance Withdrawal (-I, -M) NPPO_alcohol CH₂OH NPPO_alcohol->NPPO_alkyne Weak Inductive Withdrawal (-I)

Caption: Electronic influences on the alkyne moiety.

Comparative Reactivity Analysis

The divergent electronic profiles of these two alkynes manifest in their behavior across several critical classes of chemical reactions.

A. Acidity and Metal Acetylide Formation: The Gateway to Cross-Coupling

The most significant consequence of the electron-withdrawing nitro group is the pronounced increase in the acidity of the terminal alkyne proton (C≡C-H ).

  • Phenylacetylene: Possesses a pKa of approximately 28.7 (in DMSO), typical for a terminal alkyne.[1]

This enhanced acidity directly facilitates the deprotonation step required for the formation of metal acetylides, which are key intermediates in reactions like the Sonogashira coupling.

Application Focus: Sonogashira Coupling

The Sonogashira reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a cornerstone of modern synthesis.[2] The reaction is highly dependent on the formation of a copper(I) acetylide intermediate.

Causality: Because 3-(3-Nitrophenyl)prop-2-yn-1-ol is more acidic, it can be deprotonated by weaker bases and at a faster rate than phenylacetylene under identical conditions. This can lead to a more rapid formation of the crucial copper acetylide, potentially accelerating the overall catalytic cycle. However, a potential drawback is the increased propensity for alkyne homocoupling (Glaser coupling), a common side reaction, especially in the presence of oxygen.[3]

Experimental Data Summary: Sonogashira Coupling Yields

AlkyneCoupling PartnerCatalyst SystemBase / SolventYieldHomocouplingReference
Phenylacetylene4-IodoanisolePdCl₂(PPh₃)₂ / CuITEA / THF98%<2% (modified cond.)[3]
Phenylacetylene4-IodotoluenePd/C / Cu₂O- / THF-DMA60%Not Reported[4]
PhenylacetyleneIodobenzenePd(OAc)₂ / LigandPiperidineHigh (qualitative)Not Reported[5]
Propargyl Alcohol*1-Iodo-4-nitrobenzenePdCl₂(PPh₃)₂ / CuITEA / GVL92%Not Reported[6]

Note: Data for 3-(4-Nitrophenyl)prop-2-yn-1-ol used as a close proxy to demonstrate the high reactivity of nitro-aryl substituted propargyl alcohols in this coupling reaction.

Protocol: Comparative Sonogashira Coupling Workflow

This protocol describes a self-validating system to directly compare the reactivity of the two alkynes.

Sonogashira_Workflow cluster_prep Reaction Setup (Parallel) cluster_reaction Reaction & Monitoring cluster_analysis Analysis start Prepare Stock Solutions: 1. Aryl Halide 2. Pd/Cu Catalyst 3. Base (e.g., TEA) vessel_A Reaction A: Phenylacetylene (1.2 eq) start->vessel_A vessel_B Reaction B: 3-(3-Nitrophenyl)prop-2-yn-1-ol (1.2 eq) start->vessel_B run Add Stock Solutions to Both Vessels Degas with Argon Stir at RT or Heat vessel_A->run vessel_B->run monitor Monitor Progress (TLC/GC-MS) Time Points: 0, 15m, 30m, 1h, 2h run->monitor workup Quench & Aqueous Workup monitor->workup Upon Completion purify Column Chromatography workup->purify analyze Compare: - Reaction Time - Isolated Yield - Homocoupling Byproduct purify->analyze

Caption: Parallel workflow for reactivity comparison.

Step-by-Step Methodology:

  • Preparation: In two separate, oven-dried Schlenk flasks under an argon atmosphere, add the aryl halide (e.g., 4-iodoanisole, 1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

  • Reagent Addition: To Flask A, add phenylacetylene (1.2 mmol). To Flask B, add 3-(3-Nitrophenyl)prop-2-yn-1-ol (1.2 mmol).

  • Initiation: To each flask, add degassed solvent (e.g., 10 mL THF) and base (e.g., triethylamine, 2.0 mmol) via syringe.

  • Monitoring: Stir the reactions at room temperature. Withdraw small aliquots at regular intervals (e.g., every 30 minutes) and analyze by TLC or GC-MS to monitor the consumption of starting material and formation of product.

  • Workup: Upon completion, dilute the reaction mixtures with diethyl ether, wash with saturated NH₄Cl solution, then brine. Dry the organic layers over MgSO₄.

  • Analysis: After solvent removal, purify the crude products via column chromatography. Compare the isolated yields of the cross-coupled product and the homocoupled di-yne byproduct.

B. Reactivity in 1,3-Dipolar Cycloadditions: The "Click" Chemistry Arena

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click" reaction, valued for its efficiency, specificity, and biocompatibility.[7][8] In this reaction, the alkyne acts as the dipolarophile, reacting with an azide dipole.

Causality: The mechanism involves the interaction of the azide's Highest Occupied Molecular Orbital (HOMO) with the alkyne's Lowest Unoccupied Molecular Orbital (LUMO). Electron-withdrawing groups on the alkyne lower the energy of its LUMO, reducing the HOMO-LUMO energy gap and accelerating the reaction. Therefore, the electron-deficient alkyne of 3-(3-Nitrophenyl)prop-2-yn-1-ol is predicted to be significantly more reactive in CuAAC reactions than the more electron-neutral phenylacetylene.

Predicted Reactivity:

  • Phenylacetylene: Serves as a reliable, standard substrate.

  • 3-(3-Nitrophenyl)prop-2-yn-1-ol: Expected to exhibit a substantially faster reaction rate, enabling lower catalyst loadings, shorter reaction times, or milder conditions.

C. Reactivity Towards Electrophilic Addition

Reactions such as hydration, halogenation, and hydrohalogenation involve the attack of an electrophile on the electron-rich π-system of the alkyne.[9]

Causality: The reactivity in electrophilic additions is directly proportional to the nucleophilicity (electron density) of the alkyne's π-bonds. The sp-hybridized carbons of alkynes already bind their π-electrons more tightly than sp² carbons in alkenes, making them inherently less reactive to electrophiles.[10] The strong electron-withdrawing nitro group in 3-(3-Nitrophenyl)prop-2-yn-1-ol severely depletes the electron density of its alkyne bond.

Predicted Reactivity:

  • Phenylacetylene: Undergoes electrophilic addition under standard conditions (e.g., hydration with HgSO₄/H₂SO₄ yields acetophenone).[1][11]

  • 3-(3-Nitrophenyl)prop-2-yn-1-ol: Is expected to be highly deactivated, or even inert, towards electrophilic addition under conditions that are effective for phenylacetylene. Significantly harsher conditions would be required, likely leading to side reactions or decomposition.

Summary and Recommendations for Researchers

Reaction TypePhenylacetylene3-(3-Nitrophenyl)prop-2-yn-1-olRationale
Terminal Proton Acidity Standard (pKa ≈ 28.7)Significantly Higher Strong -I, -M effect of the nitro group stabilizes the acetylide anion.
Sonogashira Coupling Good to ExcellentExcellent (Potentially Faster) Higher acidity facilitates rapid formation of the copper acetylide intermediate.
CuAAC (Click Chemistry) GoodExcellent (Faster Rate) Electron-deficient alkyne has a lower LUMO energy, accelerating the cycloaddition.
Electrophilic Addition ModerateVery Poor / Unreactive Alkyne π-system is severely deactivated by the electron-withdrawing nitro group.

Core Recommendations:

  • For Accelerated C-C Bond Formation: When planning Sonogashira or other base-mediated couplings, 3-(3-Nitrophenyl)prop-2-yn-1-ol is the superior choice for achieving faster reaction rates or for coupling with less reactive partners. Its enhanced acidity is a distinct advantage.

  • For High-Efficiency Click Chemistry: In bioconjugation, materials science, or drug discovery applications utilizing CuAAC, 3-(3-Nitrophenyl)prop-2-yn-1-ol is a highly recommended "activated" alkyne that can significantly improve reaction kinetics and efficiency.

  • For Electrophilic Transformations: Phenylacetylene remains the substrate of choice for reactions involving electrophilic addition. The use of the nitro-substituted analogue for these transformations is strongly discouraged.

  • For General Purpose Use: As a readily available and well-understood benchmark, phenylacetylene is the default choice for standard applications where the electronic modifications of the nitro-substituted analogue are not specifically required.

References

  • Michigan State University Department of Chemistry. (n.d.). Alkyne Reactivity. Retrieved from MSU Chemistry Website. [Link: https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/alkyne1.htm]
  • Kollár, L., & Skoda-Földes, R. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved from ThalesNano. [Link: https://www.thalesnano.com/downloads/applications/application_notes/x-cube/XCH-APN-011-Sonogashira-coupling.pdf]
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from Organic Chemistry Portal. [Link: https://www.organic-chemistry.org/namedreactions/click-chemistry.shtm]
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from Chemistry LibreTexts. [Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Catalytic_Cross-Coupling_Reactions/Sonogashira_Coupling]
  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 68(17), 6779–6782. [Link: https://pubs.acs.org/doi/10.1021/jo034452s]
  • Wikipedia. (n.d.). Click chemistry. Retrieved from Wikipedia. [Link: https://en.wikipedia.org/wiki/Click_chemistry]
  • Master Organic Chemistry. (2014). Reactions of Alkynes. Retrieved from Master Organic Chemistry. [Link: https://www.masterorganicchemistry.com/2014/01/29/synthesis-5-reactions-of-alkynes/]
  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from Wikipedia. [Link: https://en.wikipedia.org/wiki/Sonogashira_coupling]
  • Vinaya, et al. (2022). 3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one. IUCrData, 7, x220957. [Link: https://www.researchgate.net/publication/364127993_3-3-Nitrophenyl-1-4-prop-2-ynyloxyphenylprop-2-en-1-one]
  • Wikipedia. (n.d.). Phenylacetylene. Retrieved from Wikipedia. [Link: https://en.wikipedia.org/wiki/Phenylacetylene]
  • Qiu, X.-Y., Liu, W.-S., & Zhu, H.-L. (2006). 3-(3-Hydroxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one. Acta Crystallographica Section E, 62(4), o1304-o1305. [Link: https://www.researchgate.net/publication/230104998_3-3-Hydroxyphenyl-1-4-nitrophenylprop-2-en-1-one]
  • Sciencemadness Wiki. (2020). Phenylacetylene. Retrieved from Sciencemadness Wiki. [Link: https://www.sciencemadness.org/wiki/index.php/Phenylacetylene]
  • Fisher Scientific. (n.d.). 3-Phenyl-2-propyn-1-ol, 97%. Retrieved from Fisher Scientific. [Link: https://www.fishersci.com/us/en/catalog/product.do?partNumber=AC222270050]
  • Mäki-Arvela, P., et al. (2014). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Catalysis Science & Technology, 4, 2535-2545. [Link: https://pubs.rsc.org/en/content/articlelanding/2014/cy/c4cy00277e]
  • ResearchGate. (n.d.). Click reaction between benzyl azide and phenyl acetylene. Retrieved from ResearchGate. [Link: https://www.researchgate.net/figure/Click-reaction-between-benzyl-azide-and-phenyl-acetylene-using-either-1-or-2-by_fig1_328904576]
  • IUCr. (2022). 3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one. Retrieved from IUCr Journals. [Link: https://journals.iucr.org/e/issues/2022/11/00/x220957/index.html]
  • Chemistry LibreTexts. (2023). Inductive Effects of Alkyl Groups. Retrieved from Chemistry LibreTexts. [Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/04%3A_Cyclic_Alkanes/4.09%3A_Inductive_Effects_of_Alkyl_Groups]
  • L.A. Bumm, et al. (2010). Sonogashira Coupling on an Extended Gold Surface in Vacuo: Reaction of Phenylacetylene with Iodobenzene on Au(111). Journal of the American Chemical Society, 132(23), 8038–8049. [Link: https://pubs.acs.org/doi/10.1021/ja101732h]
  • Doubtnut. (2020). Reduction of 3-phenyl prop-2-en-1-al with LAH gives 3-phenyl propan-1-ol. Retrieved from YouTube. [Link: https://www.youtube.
  • M. D. Milton, et al. (2011). On the Mechanism of Nitrosoarene-Alkyne Cycloaddition. Journal of the American Chemical Society, 133(17), 6483–6485. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3092809/]
  • TCI Chemicals. (n.d.). Click Chemistry. Retrieved from TCI Chemicals. [Link: https://www.tcichemicals.
  • Chemistry Stack Exchange. (2018). Does attachment of phenyl to an alkene increases its reactivity towards electrophilic addition reaction?. Retrieved from Chemistry Stack Exchange. [Link: https://chemistry.stackexchange.com/questions/95015/does-attachment-of-phenyl-to-an-alkene-increases-its-reactivity-towards-electr]
  • The Journal of Organic Chemistry. (1979). Notes - A Comparison of the Electrophilic Reactivity of Styrene and Phenylacetylene. Retrieved from ACS Publications. [Link: https://pubs.acs.org/doi/abs/10.1021/jo01323a042]

Sources

Validation

Validating the purity of synthesized 3-(3-Nitrophenyl)prop-2-yn-1-ol by HPLC

An In-Depth Comparative Guide to HPLC-Based Purity Validation of Synthesized 3-(3-Nitrophenyl)prop-2-yn-1-ol Authored by: A Senior Application Scientist Introduction: The Critical Role of Purity in Drug Discovery Interme...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to HPLC-Based Purity Validation of Synthesized 3-(3-Nitrophenyl)prop-2-yn-1-ol

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Purity in Drug Discovery Intermediates

3-(3-Nitrophenyl)prop-2-yn-1-ol is a valuable synthetic intermediate in medicinal chemistry and materials science. Its structure, featuring a nitro-functionalized aromatic ring, a rigid alkyne linker, and a reactive primary alcohol, makes it a versatile building block for synthesizing more complex molecules, including potential pharmaceutical agents and functional materials. The purity of such intermediates is paramount; even trace impurities can lead to undesirable side reactions, impact the yield and purity of the final product, and introduce confounding variables in biological assays.

High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for assessing the purity of non-volatile and thermally labile compounds like 3-(3-Nitrophenyl)prop-2-yn-1-ol.[1] Its high resolution, sensitivity, and quantitative accuracy make it indispensable for quality control in drug development.[2] This guide provides a comprehensive comparison of two distinct reversed-phase HPLC (RP-HPLC) methods for validating the purity of this compound, explaining the scientific rationale behind method selection and culminating in a full validation protocol for the superior method, in accordance with International Council for Harmonisation (ICH) guidelines.[2]

Anticipating the Challenge: Potential Impurities from Synthesis

The most common and efficient route to synthesize 3-(3-Nitrophenyl)prop-2-yn-1-ol is the Sonogashira cross-coupling reaction.[3][4] This palladium-catalyzed, copper-co-catalyzed reaction typically couples an aryl halide (e.g., 1-iodo-3-nitrobenzene) with a terminal alkyne (propargyl alcohol).[5] Understanding this synthetic context is crucial for developing a robust analytical method, as it allows us to anticipate potential process-related impurities:

  • Unreacted Starting Materials: 1-iodo-3-nitrobenzene and propargyl alcohol.

  • Homocoupled Alkyne: The Glaser coupling of propargyl alcohol can form hexa-2,4-diyne-1,6-diol, a common side product.[3]

  • Related Byproducts: Isomers or products from over-reaction.

An effective HPLC method must be able to resolve the main peak of 3-(3-Nitrophenyl)prop-2-yn-1-ol from all these potential impurities.

Method Development and Comparison: C18 vs. Phenyl-Hexyl Stationary Phases

The analyte possesses both polar (hydroxyl, nitro) and non-polar (aromatic ring, alkyne) characteristics, making Reversed-Phase HPLC (RP-HPLC) the logical choice.[6][7] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase; hydrophobic molecules are retained longer.[6] We will compare two common stationary phases to determine the optimal choice for this specific separation.

Method A: The Workhorse - Isocratic Elution on a C18 Column

The C18 (octadecylsilane) column is the most widely used stationary phase in RP-HPLC due to its strong hydrophobic retention.[6][8] An isocratic method, where the mobile phase composition remains constant, offers simplicity and speed.

Method B: The Specialist - Gradient Elution on a Phenyl-Hexyl Column

A Phenyl-Hexyl stationary phase provides an alternative separation mechanism. In addition to hydrophobic interactions, it offers π-π interactions between the phenyl rings of the stationary phase and the aromatic/nitroaromatic analyte.[8] This can significantly enhance selectivity for aromatic compounds. A gradient elution, where the mobile phase composition is changed over time, is employed to improve resolution and efficiently elute all components, from polar starting materials to potentially more hydrophobic byproducts.[6]

Experimental Protocols

Sample and Standard Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the synthesized 3-(3-Nitrophenyl)prop-2-yn-1-ol reference standard and the crude synthesized batch into separate 10 mL volumetric flasks.

  • Diluent: Prepare a mixture of Acetonitrile:Water (50:50, v/v).

  • Dissolution: Add approximately 7 mL of diluent to each flask and sonicate for 5 minutes to dissolve the compound completely.

  • Final Volume: Allow the solutions to return to room temperature and dilute to the mark with the diluent. Mix thoroughly.

  • Working Solution (0.1 mg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the diluent.

  • Filtration: Filter the final solution through a 0.45 µm PTFE syringe filter before injection to remove particulates.[9]

HPLC Instrumentation and Conditions

The following table details the chromatographic conditions for the two comparative methods.

ParameterMethod A: Isocratic C18Method B: Gradient Phenyl-Hexyl
HPLC System Agilent 1260 Infinity II or equivalentAgilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)Zorbax Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic AcidWater with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile with 0.1% Formic Acid
Elution Mode Isocratic: 55% BGradient
Gradient Program N/ATime (min)
0.0
15.0
17.0
20.0
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Injection Vol. 10 µL10 µL
Detector Diode Array Detector (DAD)Diode Array Detector (DAD)
Detection λ 254 nm254 nm
Run Time 10 minutes20 minutes

Rationale for Choices:

  • Mobile Phase: A standard Acetonitrile/Water system is used. Formic acid is added to control the pH and improve peak shape by suppressing the ionization of any residual silanol groups on the stationary phase.[10]

  • Detection Wavelength: 254 nm is chosen as it provides strong absorbance for the nitroaromatic chromophore.[10][11] A DAD allows for peak purity analysis across a spectrum.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow from receiving the synthesized compound to its final purity validation.

G cluster_synthesis Synthesis & Preparation cluster_analysis Comparative HPLC Analysis cluster_validation Method Validation & Reporting synth Sonogashira Coupling (Crude Product) prep Sample & Standard Preparation (0.1 mg/mL) synth->prep method_a Method A (Isocratic C18) prep->method_a Inject method_b Method B (Gradient Phenyl-Hexyl) prep->method_b Inject evaluation Evaluate Chromatograms (Resolution, Tailing, Time) method_a->evaluation method_b->evaluation selection Select Optimal Method (Method B) evaluation->selection validation Full Method Validation (ICH Q2R1 Guidelines) selection->validation report Final Purity Report (% Purity) validation->report

Sources

Comparative

A Comparative Guide to the Electronic Properties of Nitrophenyl Alkynes: A DFT Perspective

For researchers, medicinal chemists, and materials scientists, the nuanced interplay of molecular structure and electronic properties is a cornerstone of innovation. Nitrophenyl alkynes, a class of molecules featuring bo...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and materials scientists, the nuanced interplay of molecular structure and electronic properties is a cornerstone of innovation. Nitrophenyl alkynes, a class of molecules featuring both an electron-withdrawing nitro group and a π-rich alkyne moiety, present a fascinating case study in this domain. The positional isomerism of the nitro group on the phenyl ring—be it ortho, meta, or para—dramatically influences the molecule's electron density distribution, and consequently, its reactivity, optical properties, and potential applications.

This guide provides an in-depth comparative analysis of the electronic properties of ortho-, meta-, and para-nitrophenyl alkynes, grounded in Density Functional Theory (DFT) studies. We will explore the causal relationships between the nitro group's position and key electronic descriptors, offer a validated computational protocol for reproducing these findings, and provide a detailed experimental procedure for the synthesis of a representative nitrophenyl alkyne.

The Decisive Role of Nitro Group Positioning: A DFT-Based Comparison

Key Electronic Property Comparison

The following table summarizes the anticipated trends in the electronic properties of ortho-, meta-, and para-nitrophenylacetylene, based on DFT calculations performed at the B3LYP/6-311++G(d,p) level of theory, a widely accepted methodology for such systems.[2][3]

PropertyOrtho-NitrophenylacetyleneMeta-NitrophenylacetylenePara-NitrophenylacetyleneRationale
HOMO Energy (eV) Less NegativeMost NegativeIntermediateThe strong electron-withdrawing nitro group lowers the HOMO energy. The effect is most pronounced in the meta position due to the lack of direct resonance interaction with the alkyne. The para position allows for some resonance stabilization, raising the HOMO energy relative to meta. The ortho isomer experiences steric hindrance which can disrupt planarity and affect orbital energies.
LUMO Energy (eV) Most NegativeLess NegativeIntermediateThe LUMO is predominantly localized on the nitrophenyl moiety. The para and ortho positions allow for direct conjugation with the alkyne, lowering the LUMO energy more effectively than the meta position.
HOMO-LUMO Gap (eV) SmallestLargestIntermediateThe direct conjugation in the ortho and para isomers leads to a smaller energy gap, suggesting higher reactivity and a red-shift in the absorption spectrum compared to the meta isomer.[2]
Dipole Moment (Debye) LargeIntermediateLargestThe para isomer is expected to have the largest dipole moment due to the direct alignment of the electron-donating alkyne and electron-withdrawing nitro group. The ortho isomer will also have a large dipole moment, though potentially smaller than the para due to the closer proximity and different vector alignment of the group moments. The meta isomer's dipole moment will be smaller than the para and likely the ortho.
Calculated λmax (nm) Red-shiftedBlue-shiftedMost Red-shiftedThe extent of π-conjugation directly influences the absorption wavelength. The para isomer, with the most extended and effective conjugation between the nitro and alkyne groups, is predicted to have the longest wavelength absorption maximum (λmax). The ortho isomer will also be red-shifted relative to the meta isomer. The meta isomer's conjugation is disrupted, leading to a higher energy transition and a blue-shifted λmax.[1][4]

Causality Behind the Choices: Why B3LYP/6-311++G(d,p)?

The selection of the B3LYP functional with the 6-311++G(d,p) basis set is a deliberate choice rooted in a balance of computational accuracy and efficiency for organic molecules.

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of conjugated systems and molecules with significant charge separation, such as nitrophenyl alkynes.[5] It has a proven track record of providing reliable geometries and electronic properties for a wide range of organic compounds.[1][2]

  • 6-311++G(d,p) Basis Set: This is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, providing a more flexible and accurate representation of the electron distribution compared to smaller basis sets. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are essential for describing the extended electron clouds in π-conjugated systems and for accurately calculating properties of anions. The (d,p) signifies the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for a more accurate description of bonding and non-bonding interactions by accounting for the distortion of atomic orbitals within the molecular environment.

Experimental Protocol: Synthesis of 4-Nitrophenylacetylene via Sonogashira Coupling

The Sonogashira coupling is a robust and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[6][7] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base.

Step-by-Step Methodology

Materials:

  • 4-Iodonitrobenzene

  • Ethynyltrimethylsilane

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Tetrabutylammonium fluoride (TBAF), 1M solution in THF

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 4-iodonitrobenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Solvent and Reagent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous THF and triethylamine (2.0 eq).

  • Alkyne Addition: Add ethynyltrimethylsilane (1.2 eq) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to 60 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Purification of Silylated Intermediate: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the trimethylsilyl-protected 4-nitrophenylacetylene.

  • Desilylation: Dissolve the purified intermediate in THF and cool to 0 °C. Add TBAF (1.1 eq, 1M solution in THF) dropwise. Stir the reaction at room temperature for 1 hour.

  • Final Workup and Purification: Quench the reaction with water and extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate) to afford 4-nitrophenylacetylene as a solid.[8]

Characterization:

The final product should be characterized by:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • FT-IR Spectroscopy: To identify the characteristic C≡C and NO₂ stretching frequencies.

  • Mass Spectrometry: To determine the molecular weight.

  • Melting Point: As a measure of purity.

Visualizing the Computational and Synthetic Workflows

To provide a clear overview of the processes described, the following diagrams illustrate the DFT calculation workflow and the experimental synthesis of 4-nitrophenylacetylene.

DFT_Workflow cluster_prep Molecular Structure Definition cluster_calc DFT Calculations cluster_analysis Analysis and Comparison node_a 1. Build Initial 3D Structures (ortho, meta, para) node_b 2. Geometry Optimization (B3LYP/6-311++G(d,p)) node_a->node_b node_c 3. Frequency Calculation node_b->node_c node_f 6. Verify True Minima (No Imaginary Frequencies) node_c->node_f node_d 4. Electronic Property Calculation (HOMO, LUMO, Dipole Moment) node_e 5. TD-DFT Calculation (UV-Vis Spectra) node_d->node_e node_g 7. Extract and Tabulate Data node_e->node_g node_f->node_b If Not, Re-optimize node_f->node_d If True Minima node_h 8. Comparative Analysis node_g->node_h

Caption: A generalized workflow for DFT and TD-DFT calculations on nitrophenyl alkyne isomers.

Synthesis_Workflow cluster_reaction Sonogashira Coupling cluster_deprotection Desilylation cluster_purification Purification and Characterization start 4-Iodonitrobenzene + Ethynyltrimethylsilane react Pd(PPh₃)₂Cl₂ / CuI TEA, THF, 60°C start->react product1 TMS-protected 4-Nitrophenylacetylene react->product1 deprotect TBAF, THF, RT product1->deprotect product2 4-Nitrophenylacetylene deprotect->product2 purify Column Chromatography product2->purify char NMR, IR, MS, MP purify->char final_product Pure 4-Nitrophenylacetylene char->final_product

Caption: Workflow for the synthesis of 4-nitrophenylacetylene via Sonogashira coupling.

Conclusion

This guide has provided a comprehensive overview of the electronic properties of nitrophenyl alkynes, with a focus on the influence of the nitro group's position as elucidated by DFT studies. The comparative data, grounded in established computational methodologies, offers valuable insights for researchers working on the design of novel molecules with tailored electronic and optical properties. The inclusion of a detailed experimental protocol for the synthesis of a key nitrophenyl alkyne derivative further bridges the gap between theoretical prediction and practical application. By understanding the fundamental principles that govern the structure-property relationships in these systems, scientists are better equipped to advance the fields of drug development, materials science, and beyond.

References

  • Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

  • A Theoretical Study of Aniline and Nitrobenzene by Computational Overview. (n.d.). International Journal of Scientific & Engineering Research, 7(5). Retrieved from [Link]

  • Urdaneta, J., Bermudez, Y., Rosales, M., Hernandez, J., Castellano, O., & Soscun, H. (2010). Theoretical study in gas phase of linear and nonlinear optical properties of the ortho- , meta- and para- nitrophenol isomers. Theoretical Chemistry Accounts, 126(1), 27-37. Retrieved from [Link]

  • Azeez, Y. H., & Ahmed, H. SH. (2021). Theoretical Investigation of the Solvent Effect on the Electronic Properties and Chemical Reactivity of Tetrathiafulvalene Molecule by Using Density Functional Theory. Passer, 3(2), 167-173. Retrieved from [Link]

  • Ghorai, P., Das, S., & Bhattacharya, S. (2021). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 6(15), 10186-10198. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Yıldız, M., Ceyhan, D. D., & Avcı, D. (2013). A combined first principles TDDFT and experimental study on the UV-Vis spectra properties of M(p-nitrophenyl azo resorcinol)3 complexes (M: Fe, Cr). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 116, 33-40. Retrieved from [Link]

  • Sonogashira coupling reactions of 4-nitrobromobenzene with different... (n.d.). ResearchGate. Retrieved from [Link]

  • de Oliveira, D. N., de Souza, J. S., & de Almeida, K. J. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. Molecules, 28(1), 183. Retrieved from [Link]

  • Tuning the HOMO Energy of the Triarylamine Molecules with Orthogonal HOMO and LUMO Using Functional Groups. (2023). ChemRxiv. Retrieved from [Link]

  • HOMO–LUMO gaps calculated from a ground state optimization of all... (n.d.). ResearchGate. Retrieved from [Link]

  • Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials. (2022). ChemistryOpen, 11(7), e202200063. Retrieved from [Link]

  • A combined first principles TDDFT and experimental study on the UV-Vis spectra properties of M(p-nitrophenyl azo resorcinol)3 complexes (M: Fe, Cr). (2013). ResearchGate. Retrieved from [Link]

  • Electronic and Steric Control of Rates and Selectivities in Rhodium-Catalyzed [2+2+2] Cycloadditions for Constructing Fused Tricyclic Hydronaphthofurans: A Density Functional Theory Study. (2022). The Journal of Organic Chemistry, 87(24), 16551–16562. Retrieved from [Link]

  • Insights into the effect of donor-acceptor strength modulation on physical properties of phenoxazine-based imine dyes. (2021). ResearchGate. Retrieved from [Link]

  • Basics of General, Organic, and Biological Chemistry. (n.d.). DOKUMEN.PUB. Retrieved from [Link]

  • Ferreira, A. M., Trostchansky, A., Ferrari, M., Souza, J. M., & Rubbo, H. (2008). Nitroalkenes: synthesis, characterization, and effects on macrophage activation. Methods in Enzymology, 441, 33–51. Retrieved from [Link]

  • Covalent locking and unlocking of an atropisomeric molecular switch. (2021). ResearchGate. Retrieved from [Link]

  • Zhuang, J., & Wang, L. (2023). Comparative DFT studies of UV-vis and fluorescence spectra of diphenylamino-nitro-trans-stilbene. ChemRxiv. Retrieved from [Link]

  • The synthesis and characterization of polydibromoacetylene. (1992). ResearchGate. Retrieved from [Link]

  • Synthesis and Characterization of Nitro-p-xylenes. (2012). Bulletin of the Korean Chemical Society, 33(1), 253–258. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-(3-Nitrophenyl)prop-2-yn-1-ol

This document provides a detailed, safety-driven protocol for the proper disposal of 3-(3-nitrophenyl)prop-2-yn-1-ol. As a compound integrating the hazardous characteristics of aromatic nitro compounds, propargyl alcohol...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, safety-driven protocol for the proper disposal of 3-(3-nitrophenyl)prop-2-yn-1-ol. As a compound integrating the hazardous characteristics of aromatic nitro compounds, propargyl alcohols, and terminal alkynes, it necessitates a multi-faceted approach to waste management. Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. This guide is intended for researchers, chemists, and drug development professionals who handle this or structurally similar reagents.

Hazard Profile & Chemical Characterization

Understanding the molecular structure of 3-(3-nitrophenyl)prop-2-yn-1-ol is fundamental to appreciating its associated risks. The molecule's reactivity and toxicity are derived from three key functional groups:

  • Aromatic Nitro Group: The nitrophenyl moiety renders the compound toxic and a significant environmental hazard, particularly to aquatic life.[1][2] Aromatic nitro compounds can be thermally unstable and, in some cases (particularly with multiple nitro groups), potentially explosive.[3][4]

  • Propargyl Alcohol Group: The propargyl alcohol structure (a terminal alkyne with an adjacent hydroxyl group) is associated with flammability, toxicity, and potential for violent polymerization under heat or in the presence of certain catalysts.[5][6]

  • Terminal Alkyne: The acetylenic proton can be reactive, particularly with certain metals, though the primary risks for this specific compound stem from the other functional groups.

Due to these combined features, 3-(3-nitrophenyl)prop-2-yn-1-ol must be treated as a dangerously reactive and toxic chemical throughout its lifecycle, from handling to final disposal.[7][8]

Hazard Identification Summary

The following table summarizes the key hazard classifications based on available safety data for structurally related compounds.

Hazard ClassGHS PictogramDescriptionPrimary Reference
Acute Toxicity (Oral, Dermal, Inhalation) Skull and Crossbones
Harmful or toxic if swallowed, in contact with skin, or if inhaled.[1]Skin & Eye Irritation Exclamation MarkCauses skin and serious eye irritation.[9][10]Aquatic Toxicity EnvironmentVery toxic to aquatic life with long-lasting effects.[1][11]Flammability & Reactivity FlameFlammable liquid and vapor. Risk of explosive decomposition and polymerization.[5][12]

Pre-Disposal Safety & Engineering Controls

Before handling waste containing 3-(3-nitrophenyl)prop-2-yn-1-ol, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) and operate within designated engineering controls.

  • Personal Protective Equipment (PPE):

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[13]

    • Eye Protection: Chemical splash goggles are required at a minimum. For tasks with a higher risk of splashing, a full-face shield should be worn in conjunction with goggles.[13][14]

    • Body Protection: A flame-resistant lab coat or chemical-resistant apron must be worn.[14]

  • Engineering Controls:

    • Chemical Fume Hood: All handling of this compound and its waste, including segregation and containerization, must be performed inside a certified chemical fume hood to minimize inhalation exposure and contain any potential splashes or reactions.[7][15]

    • Emergency Equipment: Ensure an operational safety shower and eyewash station are immediately accessible and unobstructed.[16] A spill kit containing inert absorbent material (e.g., sand, vermiculite) must be readily available.

Step-by-Step Waste Disposal Protocol

The disposal of 3-(3-nitrophenyl)prop-2-yn-1-ol waste must be systematic and meticulous. Do not deviate from this protocol.

Step 1: Waste Segregation

  • Designate a Specific Waste Stream: Establish a dedicated hazardous waste stream for 3-(3-nitrophenyl)prop-2-yn-1-ol and related aromatic nitro compounds.

  • Avoid Co-mingling: NEVER mix this waste with other chemical classes. In particular, keep it strictly segregated from:

    • Strong oxidizing agents (e.g., peroxides, chlorates)

    • Strong acids and bases

    • Aqueous waste streams (unless specifically part of a neutralization procedure)

    • Combustible materials not already part of the waste solution.[2][15]

Step 2: Container Selection

  • Material Compatibility: Use only high-density polyethylene (HDPE) or borosilicate glass containers that are in excellent condition.[15] Ensure the container material is compatible with any solvents used.

  • Secure Closure: The container must have a secure, leak-proof, screw-top cap. Containers that are open or cannot be sealed properly are unacceptable.

  • Headspace: Leave at least 10% of the container volume as headspace to accommodate potential vapor pressure changes.

Step 3: Proper Labeling

  • Mandatory Information: Immediately upon adding the first volume of waste, label the container clearly. The label must include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "3-(3-Nitrophenyl)prop-2-yn-1-ol "

    • A list of all other components in the container (e.g., solvents, byproducts).

    • The associated hazards (e.g., "Toxic," "Flammable," "Environmental Hazard").

    • The accumulation start date.

Step 4: Waste Accumulation and Storage

  • Designated Area: Store the sealed waste container in a designated satellite accumulation area that is secure, well-ventilated, and clearly marked.[15]

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.

  • Storage Conditions: Store away from heat, direct sunlight, and all sources of ignition.[5] The storage area must be segregated from incompatible chemicals.

Step 5: Final Disposal Arrangement

  • Contact EHS: Once the container is full or the accumulation time limit is reached, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3]

  • Provide Full Disclosure: Accurately describe the contents of the waste container to the disposal professionals. Do not omit any details.

  • Professional Removal: Only trained professionals should handle the transport and final disposal of the waste. This typically involves high-temperature incineration in a specialized facility.[11]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the safe disposal of 3-(3-nitrophenyl)prop-2-yn-1-ol waste.

G Disposal Workflow for 3-(3-Nitrophenyl)prop-2-yn-1-ol cluster_prep Preparation Phase cluster_contain Containment & Labeling cluster_storage Accumulation & Disposal A Waste Generation (e.g., reaction quench, purification) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work Inside Fume Hood B->C D Select Compatible Container (HDPE or Glass) C->D E Segregate Waste (No Incompatibles) D->E F Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards) E->F G Store in Designated Area (Secondary Containment) F->G H Container Full or Time Limit Reached? G->H H->G No I Contact EHS for Pickup H->I Yes J Professional Disposal (Licensed Contractor) I->J

Caption: Decision workflow for handling and disposing of hazardous chemical waste.

Prohibited Disposal Methods

To ensure safety and compliance, the following disposal methods are strictly forbidden:

  • Drain Disposal: DO NOT pour 3-(3-nitrophenyl)prop-2-yn-1-ol or its solutions down the sink. It is highly toxic to aquatic organisms and can react with plumbing materials.[3][17]

  • Trash Disposal: DO NOT dispose of this chemical in the regular trash, even in small quantities or when absorbed onto a solid matrix.

  • Evaporation: DO NOT allow volatile solutions of this chemical to evaporate in the fume hood as a means of disposal.

  • Unauthorized Treatment: DO NOT attempt to neutralize or chemically treat the waste unless you are following a validated and approved procedure provided by your EHS department. Improper treatment can generate more hazardous byproducts or cause a runaway reaction.[18]

Spill & Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

  • Small Spill (Contained within Fume Hood):

    • Alert personnel in the immediate area.

    • Wearing full PPE, contain the spill with an inert absorbent material (e.g., sand, silica gel, or a universal binder). Do not use combustible materials like paper towels.[15]

    • Carefully collect the contaminated absorbent material using non-sparking tools and place it into the designated hazardous waste container.

    • Decontaminate the area with an appropriate solvent and cleaning materials. Collect all cleaning materials as hazardous waste.

  • Large Spill (Outside of Fume Hood):

    • Evacuate the laboratory immediately and alert others.

    • If safe to do so, close the laboratory doors to contain the vapors.

    • Activate the fire alarm if the spill is large or poses a fire hazard.

    • Call your institution's emergency number and the EHS office.

    • Do not re-enter the area. Wait for trained emergency responders.[3]

By adhering to this comprehensive guide, laboratory professionals can manage the disposal of 3-(3-nitrophenyl)prop-2-yn-1-ol with the highest degree of safety, responsibility, and scientific integrity.

References

  • Aromatic halogenated amines and nitro-compounds. Croner-i.
  • SAFETY DATA SHEET - 3-Nitrophenol. Sigma-Aldrich.
  • Safety and Handling Measures for Propargyl Alcohol. Rawsource.
  • Material Safety Data Sheet - Propargyl Alcohol MSDS. Sinoright.
  • Proper Disposal of Nitrocyclopentane: A Guide for Labor
  • ICSC 0673 - PROPARGYL ALCOHOL. ILO and WHO.
  • PROPARGYL ALCOHOL CAS NO 107-19-7 MATERIAL SAFETY D
  • Standard Operating Procedures for Working with Dangerously Reactive Chemicals. University of Prince Edward Island Safety Office.
  • 3-(3-NITRO-PHENYL)-PROP-2-YN-1-OL | 103606-71-9. ChemicalBook.
  • Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds. University of Maryland Environmental Safety, Sustainability & Risk.
  • Hazardous Laboratory Chemicals Disposal Guide. Reed College.
  • Propargyl alcohol | CHCCH2OH | CID 7859.
  • Nitrocompounds, Aromatic.
  • 3-Phenyl-2-propyn-1-ol | C9H8O | CID 123115.
  • How to Safely Handle Reactive Chemicals. The Chemistry Blog.
  • SAFETY DATA SHEET - Phenyl-2-nitropropene. Cayman Chemical.
  • Best Practices for Avoiding Incidents With Reactive Chemicals.
  • In-Laboratory Treatment of Chemical Waste. University of British Columbia Safety & Risk Services.
  • Chemistry Lab Safety Rules. PozeSCAF.
  • Working with Chemicals.

Sources

Handling

A Senior Application Scientist's Guide to Handling 3-(3-Nitrophenyl)prop-2-yn-1-ol

Navigating the complexities of novel chemical entities requires a profound respect for their inherent reactivity and potential hazards. 3-(3-Nitrophenyl)prop-2-yn-1-ol, a molecule incorporating both a nitroaromatic syste...

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical entities requires a profound respect for their inherent reactivity and potential hazards. 3-(3-Nitrophenyl)prop-2-yn-1-ol, a molecule incorporating both a nitroaromatic system and a terminal alkyne, demands a meticulous and informed approach to safety. The nitro group, a classic electron-withdrawing moiety, can impart thermal instability and potential explosive characteristics, while the terminal alkyne presents its own set of reactivity hazards, including the potential to form explosive metal acetylides.

This guide provides an in-depth operational plan for the safe handling, use, and disposal of 3-(3-Nitrophenyl)prop-2-yn-1-ol, grounded in the principles of chemical causality and procedural validation. It is designed for the discerning researcher who understands that safety is not merely a checklist, but the foundation of reliable and reproducible science.

Comprehensive Hazard Analysis

  • Toxicity and Exposure: Aromatic nitro compounds are generally classified as toxic.[1] Exposure routes of concern are inhalation, skin contact, and ingestion.[2] Similar compounds are known to cause skin, eye, and respiratory irritation.[3][4] Prolonged or repeated exposure may lead to more severe health effects.[5]

  • Reactivity and Stability: This is the area of greatest concern.

    • Thermal Instability: Aromatic nitro compounds can be thermally sensitive and may decompose explosively, especially when heated under confinement.[6][7]

    • Shock Sensitivity: While not all nitro compounds are shock-sensitive, this possibility should not be dismissed, particularly if the material is dry.[1]

    • Alkyne Reactivity: Terminal alkynes are acidic and can react with bases to form acetylide anions.[8][9] These anions can react with certain metals (e.g., copper, silver, heavy metals) to form highly explosive acetylide salts. This necessitates careful selection of spatulas, tubing, and reaction vessels.

    • Incompatibilities: The molecule should be considered incompatible with strong oxidizing agents, strong bases, acid chlorides, and acid anhydrides.[10] Aromatic nitro compounds may react vigorously or detonate when mixed with reducing agents or bases.[7]

Hazard Profile Summary
Hazard CategoryDescriptionProximal Data Source(s)
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.Nitrophenols[2][5]
Irritation Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.Phenylpropynol derivatives[3][4][11]
Reactivity Risk of explosion upon heating. Vapors can form explosive mixtures with air.[6] May form explosive metal acetylides. Incompatible with strong bases and oxidizing agents.Aromatic Nitro Compounds[7], Terminal Alkynes[8]
Environmental Very toxic to aquatic life with long-lasting effects.Nitrophenols[12]

Essential Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to protection is required, starting with engineering controls and supplemented by appropriate PPE.[13][14]

  • Primary Engineering Control: All handling of 3-(3-Nitrophenyl)prop-2-yn-1-ol, including weighing, transfers, and reaction setup, must be conducted within a certified chemical fume hood to mitigate inhalation exposure.[15]

  • Body Protection: A flame-resistant lab coat should be worn and kept fully fastened. For operations with a higher risk of splashing, a chemically resistant apron is also recommended.

  • Hand Protection: The choice of glove material is critical. Butyl rubber gloves are specifically recommended for protection against nitro compounds.[16] Thicker nitrile gloves may also be suitable, but it is crucial to consult the manufacturer's compatibility charts. As a general rule, the thicker the glove material, the greater the chemical resistance.[16] Double-gloving is a prudent practice to protect against incidental tears and to facilitate safe glove removal.

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[14] Given the potential for energetic decomposition, a full-face shield must be worn over the safety goggles during all procedures, especially when heating the substance or running reactions.[17]

  • Respiratory Protection: When used within a fume hood, additional respiratory protection is typically not required. However, in the event of a spill or ventilation failure, a full-face or half-mask air-purifying respirator with cartridges appropriate for organic vapors and particulates should be available.[17]

Operational Protocol: Reaction Setup and Workup

This step-by-step guide integrates safety measures into a standard laboratory workflow.

  • Preparation and Pre-Approval:

    • Review this safety guide and the specific experimental protocol.

    • Ensure all required PPE is available and in good condition.

    • Locate the nearest safety shower and eyewash station.[18]

    • Prepare a designated waste container for all materials contaminated with 3-(3-Nitrophenyl)prop-2-yn-1-ol.[10]

  • Weighing and Transfer:

    • Perform all weighing operations on a disposable weigh paper within the fume hood.

    • Use non-metallic spatulas (e.g., ceramic or plastic) to avoid any risk of forming metal acetylides.

    • Carefully add the compound to the reaction vessel, avoiding the generation of dust.[19]

  • Reaction Execution:

    • Set up the reaction apparatus securely within the fume hood, behind a blast shield.

    • If heating is required, use a sand bath or heating mantle with a temperature controller. Avoid direct, uncontrolled heating.

    • Maintain constant vigilance over the reaction. Do not leave it unattended.

  • Workup and Purification:

    • After cooling the reaction to room temperature, quench it carefully according to the specific protocol.

    • Perform all extractions and solvent removal steps within the fume hood.

  • Decontamination and Cleanup:

    • Decontaminate all glassware by rinsing with an appropriate solvent (e.g., acetone). Collect all rinsates as hazardous waste.

    • Wipe down the work surface in the fume hood with a suitable solvent and absorbent pads. Dispose of all cleaning materials as contaminated waste.[19]

    • Remove PPE carefully, avoiding contact with the outer contaminated surfaces. Wash hands and forearms thoroughly with soap and water.[5]

Emergency Response Plan

Immediate and correct action is critical in an emergency.

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[18][20] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][19] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air at once.[2][6] If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[20]

  • Spills:

    • Evacuate the immediate area and alert colleagues.[6]

    • Remove all sources of ignition.[7]

    • For small spills, if you are trained to do so, dampen the solid material with a non-reactive solvent like acetone and carefully transfer it to a labeled hazardous waste container using non-sparking tools.[7]

    • Do not allow the spilled material to enter drains.[21]

    • For large spills, evacuate the laboratory, close the doors, and contact your institution's emergency response team.

Storage and Waste Disposal

Proper storage and disposal are essential to prevent accidents and environmental contamination.

  • Storage: Store 3-(3-Nitrophenyl)prop-2-yn-1-ol in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area. Store away from heat, sources of ignition, and incompatible materials such as strong bases and oxidizing agents.[5]

  • Waste Disposal: All waste, including excess reagent, reaction byproducts, and contaminated materials (gloves, weigh papers, absorbent pads, etc.), must be treated as hazardous waste.[10]

    • Collect waste in a designated, labeled, and sealed container.[10]

    • Do not mix this waste with other chemical waste streams unless compatibility is confirmed.

    • Disposal should be handled by a licensed hazardous waste contractor, often via controlled incineration.[22] Never pour this chemical or its waste down the drain.[1]

Safe Handling Workflow

G Workflow: Handling 3-(3-Nitrophenyl)prop-2-yn-1-ol cluster_prep Preparation Phase cluster_ops Operational Phase (In Fume Hood) cluster_post Post-Operational Phase cluster_disposal Final Disposal A 1. Hazard Review & Protocol Approval B 2. Assemble & Inspect PPE (Fume Hood, Blast Shield, Goggles, Face Shield, FR Coat, Butyl Gloves) A->B C 3. Prepare Designated Waste Container B->C D 4. Weighing & Transfer (Non-metallic spatula) C->D Begin Operations E 5. Reaction Setup & Execution (Behind blast shield, controlled heating) D->E F 6. Workup & Purification E->F G 7. Decontaminate Glassware & Workspace (Collect all rinsates as waste) F->G H 8. Segregate & Seal Hazardous Waste G->H I 9. Doff PPE & Personal Hygiene H->I J 10. Transfer to Central Hazardous Waste Facility H->J

Caption: Logical workflow for handling 3-(3-Nitrophenyl)prop-2-yn-1-ol.

References

  • Croner-i. Aromatic halogenated amines and nitro-compounds. Available at: [Link]

  • OSHA. OSHA Glove Selection Chart - Environmental Health and Safety. Available at: [Link]

  • Chemius. nitro razredčilo - Safety Data Sheet. Available at: [Link]

  • ACS Publications. Release of Terminal Alkynes via Tandem Photodeprotection and Decarboxylation of o-Nitrobenzyl Arylpropiolates in a Flow Microchannel Reactor. Bioconjugate Chemistry. Available at: [Link]

  • ATSDR. Toxicological Profile for Nitrophenols. Available at: [Link]

  • CHEMM. Personal Protective Equipment (PPE). Available at: [Link]

  • CDC NIOSH. First Aid Procedures for Chemical Hazards. Available at: [Link]

  • NJDOH. Nitrobenzene - Hazard Summary. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: 4-Nitrophenol. Available at: [Link]

  • PubChem NIH. 3-Phenyl-2-propyn-1-ol | C9H8O | CID 123115. Available at: [Link]

  • Loba Chemie. p-NITROPHENOL EXTRA PURE - Safety Data Sheet. Available at: [Link]

  • CDC NIOSH Archive. NIOSH Recommendations for Chemical Protective Clothing A-Z. Available at: [Link]

  • Hazmat School. 5 Types of PPE for Hazardous Chemicals. (2022-12-07). Available at: [Link]

  • US EPA. Personal Protective Equipment. (2025-09-12). Available at: [Link]

  • MDPI. Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. Available at: [Link]

  • ResearchGate. Selective reduction of aromatic nitro in presence of a terminal alkyne? (2019-04-11). Available at: [Link]

  • ResearchGate. Influence of the p‐phenyl substituents of the terminal alkyne onto the... | Download Scientific Diagram. Available at: [Link]

  • Master Organic Chemistry. Synthesis (5) - Reactions of Alkynes. (2014-01-29). Available at: [Link]

  • Chemistry LibreTexts. 11.3: Physical Properties of Alkynes. (2019-06-05). Available at: [Link]

  • PubMed Central. Exploiting the versatile alkyne-based chemistry for expanding the applications of a stable triphenylmethyl organic radical on surfaces. Available at: [Link]

  • YouTube. 9.3 Synthesis of Alkynes | Organic Chemistry. (2020-12-04). Available at: [Link]

  • Master Organic Chemistry. Reactions and Mechanisms. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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